Product packaging for Acid-PEG1-bis-PEG3-BCN(Cat. No.:)

Acid-PEG1-bis-PEG3-BCN

Cat. No.: B15073347
M. Wt: 1052.2 g/mol
InChI Key: GUNWFXDIBGHKDR-RQOJCTGOSA-N
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Description

Acid-PEG1-bis-PEG3-BCN is a useful research compound. Its molecular formula is C51H81N5O18 and its molecular weight is 1052.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C51H81N5O18 B15073347 Acid-PEG1-bis-PEG3-BCN

Properties

Molecular Formula

C51H81N5O18

Molecular Weight

1052.2 g/mol

IUPAC Name

2-[2-[1,3-bis[3-[2-[2-[2-[2-[[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]propan-2-ylamino]-2-oxoethoxy]acetic acid

InChI

InChI=1S/C51H81N5O18/c57-46(52-15-21-64-25-29-68-31-27-66-23-17-54-50(62)73-35-44-40-9-5-1-2-6-10-41(40)44)13-19-70-33-39(56-48(59)37-72-38-49(60)61)34-71-20-14-47(58)53-16-22-65-26-30-69-32-28-67-24-18-55-51(63)74-36-45-42-11-7-3-4-8-12-43(42)45/h39-45H,5-38H2,(H,52,57)(H,53,58)(H,54,62)(H,55,63)(H,56,59)(H,60,61)/t39?,40-,41+,42-,43+,44?,45?

InChI Key

GUNWFXDIBGHKDR-RQOJCTGOSA-N

Isomeric SMILES

C1C[C@@H]2[C@@H](C2COC(=O)NCCOCCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCCOCCNC(=O)OCC3[C@H]4[C@@H]3CCC#CCC4)NC(=O)COCC(=O)O)CCC#C1

Canonical SMILES

C1CC2C(C2COC(=O)NCCOCCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCCOCCNC(=O)OCC3C4C3CCC#CCC4)NC(=O)COCC(=O)O)CCC#C1

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Acid-PEG1-bis-PEG3-BCN

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Acid-PEG1-bis-PEG3-BCN is a heterotrifunctional and cleavable linker molecule designed for the synthesis of antibody-drug conjugates (ADCs).[1][2] Its unique structure incorporates three key functional components: a carboxylic acid group, a polyethylene glycol (PEG) spacer, and two bicyclo[6.1.0]nonyne (BCN) moieties. This combination of features makes it a valuable tool in the field of bioconjugation, particularly for the development of targeted cancer therapies.

The carboxylic acid end of the linker allows for stable amide bond formation with primary amines, such as those found on the surface of antibodies or other proteins.[3] The PEG chains, consisting of one and three ethylene glycol units, enhance the solubility and biocompatibility of the molecule, while also reducing steric hindrance during conjugation reactions.[4] The two BCN groups are highly reactive partners in strain-promoted alkyne-azide cycloaddition (SPAAC), a type of "click chemistry" that enables the efficient and specific attachment of azide-containing molecules, such as cytotoxic drugs, without the need for a copper catalyst.[1][5]

Core Properties and Specifications

The physicochemical properties of this compound are critical for its application in the precise construction of ADCs. The following table summarizes the key quantitative data for this linker.

PropertyValueReference(s)
Molecular Formula C₅₁H₈₁N₅O₁₈[1]
Molecular Weight 1052.22 g/mol [1]
Exact Mass 1051.5570[1]
Purity >90%[1][4]
Physical Form Oil[1][4]
Solubility Soluble in DCM, THF, acetonitrile, DMF, and DMSO. 10 mM in DMSO.[4][6]
Storage Conditions Short term (days to weeks): 0 - 4 °C, dry and dark. Long term (months to years): -20 °C.[1]
Shipping Conditions Shipped at ambient temperature as a non-hazardous chemical.[1]

Mechanism of Action and Application in ADC Synthesis

The primary application of this compound is as a linker in the construction of ADCs. The process involves a two-step conjugation strategy. First, the carboxylic acid group of the linker is activated and reacted with an amine group on a monoclonal antibody (mAb), forming a stable amide bond. Subsequently, the two BCN moieties on the linker are available to react with an azide-modified cytotoxic drug via SPAAC. This results in an ADC where the antibody specifically targets a tumor-associated antigen, delivering the potent drug directly to the cancer cells.

ADC_Synthesis_Workflow cluster_reactants Reactants cluster_conjugation Conjugation Steps cluster_product Final Product Antibody Antibody (mAb) Step1 Amide Bond Formation (Antibody + Linker) Antibody->Step1 Linker This compound Linker->Step1 Drug Azide-Modified Cytotoxic Drug Step2 Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Drug->Step2 Step1->Step2 Antibody-Linker Intermediate ADC Antibody-Drug Conjugate (ADC) Step2->ADC

Workflow for Antibody-Drug Conjugate (ADC) synthesis.

Experimental Protocols

While specific protocols may vary depending on the antibody and drug used, the following provides a general methodology for the conjugation of an antibody with a cytotoxic drug using this compound.

Antibody-Linker Conjugation (Amide Coupling)
  • Antibody Preparation : Prepare the antibody in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a concentration of 1-10 mg/mL.

  • Linker Activation : Activate the carboxylic acid group of this compound using a standard coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an appropriate organic solvent (e.g., DMF or DMSO).

  • Conjugation Reaction : Add the activated linker to the antibody solution. The molar ratio of linker to antibody should be optimized to achieve the desired drug-to-antibody ratio (DAR). A typical starting point is a 5- to 20-fold molar excess of the linker.

  • Incubation : Allow the reaction to proceed at room temperature for 1-4 hours or overnight at 4°C with gentle mixing.

  • Purification : Remove the excess, unreacted linker and byproducts using a desalting column or tangential flow filtration (TFF).

Drug Conjugation (Strain-Promoted Alkyne-Azide Cycloaddition - SPAAC)
  • Drug Preparation : Dissolve the azide-modified cytotoxic drug in a compatible solvent (e.g., DMSO).

  • SPAAC Reaction : Add the azide-modified drug to the purified antibody-linker conjugate. A molar excess of the drug (typically 2- to 5-fold per BCN group) is used to ensure complete reaction.

  • Incubation : Incubate the reaction mixture for 4-12 hours at room temperature or 37°C. The reaction progress can be monitored by techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.

  • Final Purification : Purify the resulting ADC to remove any unreacted drug and other impurities using methods like size-exclusion chromatography (SEC) or TFF.

  • Characterization : Characterize the final ADC to determine the DAR, concentration, purity, and binding affinity.

Experimental_Workflow A 1. Prepare Antibody in Buffer C 3. Mix Antibody and Activated Linker A->C B 2. Activate this compound with EDC/DCC B->C D 4. Incubate for Amide Coupling C->D E 5. Purify Antibody-Linker Conjugate D->E F 6. Add Azide-Modified Drug E->F G 7. Incubate for SPAAC Reaction F->G H 8. Purify Final ADC G->H I 9. Characterize ADC (DAR, Purity, etc.) H->I

General experimental workflow for ADC synthesis.

References

An In-depth Technical Guide to Acid-PEG1-bis-PEG3-BCN

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and applications of Acid-PEG1-bis-PEG3-BCN, a heterotrifunctional linker molecule. This guide is intended for researchers and professionals in the fields of bioconjugation, drug delivery, and antibody-drug conjugate (ADC) development.

Core Structure and Properties

This compound is a versatile chemical tool designed for the precise construction of complex bioconjugates. Its structure features three key functional components: a carboxylic acid group for amide bond formation, and two bicyclo[6.1.0]nonyne (BCN) moieties for copper-free click chemistry. The molecule is built upon a polyethylene glycol (PEG) backbone, which enhances solubility and reduces steric hindrance.

The defining characteristic of this linker is its branched, heterotrifunctional nature, allowing for the attachment of up to three different molecules. The carboxylic acid can be activated to react with primary amines, such as those found on the surface of antibodies. The two BCN groups provide reactive handles for strain-promoted alkyne-azide cycloaddition (SPAAC), a highly efficient and bioorthogonal reaction. This dual reactivity makes it an ideal candidate for the development of sophisticated ADCs, where an antibody can be linked to two distinct payloads.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₅₁H₈₁N₅O₁₈[1][2]
Molecular Weight 1052.21 g/mol [1][2]
Appearance Oil[2]
Solubility Soluble in DCM, THF, acetonitrile, DMF, and DMSO. 10 mM in DMSO.[3][4]
Storage Conditions Store at -20°C for long-term storage (months to years) and at 0-4°C for short-term storage (days to weeks). Should be stored in a dry, dark environment.[2]
Shipping Conditions Shipped at ambient temperature as a non-hazardous chemical.[2]

Applications in Drug Development

The primary application of this compound is in the construction of antibody-drug conjugates (ADCs). ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic drug. The linker plays a crucial role in the stability and efficacy of an ADC.

The heterotrifunctional nature of this compound allows for the creation of ADCs with a drug-to-antibody ratio (DAR) of two, with the potential for conjugating two different payloads to a single antibody. This can be advantageous for overcoming drug resistance or for synergistic therapeutic effects.

Conceptual Signaling Pathway of an ADC

The following diagram illustrates the general mechanism of action for an ADC constructed using a linker like this compound. The ADC binds to a specific antigen on the surface of a cancer cell, is internalized, and releases its cytotoxic payload, ultimately leading to apoptosis.

ADC_Signaling_Pathway Conceptual Signaling Pathway of an ADC cluster_extracellular Extracellular Space cluster_cell Cancer Cell ADC Antibody-Drug Conjugate (ADC) Antigen Tumor-Specific Antigen ADC->Antigen Binding Receptor_Binding Receptor Binding Internalization Endocytosis Receptor_Binding->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Target_Interaction Interaction with Intracellular Target (e.g., DNA, Tubulin) Payload_Release->Target_Interaction Apoptosis Apoptosis Target_Interaction->Apoptosis

Caption: General mechanism of action for an antibody-drug conjugate.

Experimental Protocols

This section provides detailed methodologies for the key experimental steps involving this compound.

General Workflow for ADC Synthesis

The synthesis of an ADC using this compound is a multi-step process. The following diagram outlines a typical experimental workflow.

ADC_Synthesis_Workflow General Workflow for ADC Synthesis Start Start Activate_Linker 1. Activate Carboxylic Acid of This compound (EDC/NHS Chemistry) Start->Activate_Linker Conjugate_Antibody 2. Conjugate Activated Linker to Monoclonal Antibody Activate_Linker->Conjugate_Antibody Purify_Antibody_Linker 3. Purify Antibody-Linker Conjugate Conjugate_Antibody->Purify_Antibody_Linker SPAAC_Reaction 5. Perform Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Purify_Antibody_Linker->SPAAC_Reaction Prepare_Payload 4. Prepare Azide-Functionalized Cytotoxic Payload(s) Prepare_Payload->SPAAC_Reaction Purify_ADC 6. Purify Final Antibody-Drug Conjugate SPAAC_Reaction->Purify_ADC Characterize_ADC 7. Characterize ADC (e.g., DAR, Purity, Potency) Purify_ADC->Characterize_ADC End End Characterize_ADC->End

Caption: Step-by-step workflow for synthesizing an ADC.

Detailed Experimental Protocol: Two-Step Conjugation

This protocol describes the conjugation of this compound to an antibody via its carboxylic acid, followed by the attachment of an azide-containing payload through SPAAC.

Materials:

  • This compound

  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Azide-functionalized cytotoxic payload

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Reaction Buffer for SPAAC (e.g., PBS, pH 7.4)

  • Purification columns (e.g., size-exclusion chromatography)

  • DMSO (anhydrous)

Procedure:

Step 1: Activation of this compound

  • Dissolve this compound in anhydrous DMSO to a stock concentration of 10-20 mM.

  • In a separate tube, prepare a fresh solution of EDC and NHS (or sulfo-NHS) in Activation Buffer. A typical molar ratio is 1:2:5 (Linker:EDC:NHS).

  • Add the EDC/NHS solution to the linker solution and incubate for 15-30 minutes at room temperature to form the NHS ester.

Step 2: Conjugation to the Antibody

  • Exchange the buffer of the monoclonal antibody to the Activation Buffer (pH 6.0) using a suitable desalting column.

  • Add the activated linker solution to the antibody solution. The molar ratio of linker to antibody should be optimized, but a starting point of 10:1 to 20:1 is common.

  • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Quench the reaction by adding the Quenching Solution to a final concentration of 50-100 mM and incubate for 15 minutes.

  • Remove the excess linker and byproducts by purifying the antibody-linker conjugate using a size-exclusion chromatography column equilibrated with Reaction Buffer (PBS, pH 7.4).

Step 3: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

  • Dissolve the azide-functionalized cytotoxic payload in DMSO to a stock concentration of 10-20 mM.

  • Add the payload solution to the purified antibody-linker conjugate. A molar excess of the payload (e.g., 5-10 fold per BCN group) is recommended to drive the reaction to completion.

  • Incubate the reaction for 12-24 hours at room temperature or 4°C with gentle mixing. The reaction can be monitored by techniques such as HPLC or mass spectrometry.

Step 4: Purification and Characterization of the ADC

  • Purify the final ADC from excess payload and other reagents using size-exclusion chromatography.

  • Characterize the purified ADC. This should include:

    • Determination of the drug-to-antibody ratio (DAR) by techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.

    • Assessment of purity and aggregation by size-exclusion chromatography (SEC).

    • In vitro cell-based assays to determine the potency and specificity of the ADC.

Logical Relationship of Functional Groups

The utility of this compound stems from the orthogonal reactivity of its functional groups. The following diagram illustrates this relationship.

Functional_Group_Relationship Functional Group Reactivity of this compound cluster_acid Amide Coupling cluster_bcn Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Linker This compound Carboxylic_Acid Carboxylic Acid (-COOH) Linker->Carboxylic_Acid BCN_1 BCN Moiety 1 Linker->BCN_1 BCN_2 BCN Moiety 2 Linker->BCN_2 EDC_NHS Activation with EDC/NHS Carboxylic_Acid->EDC_NHS Amine Primary Amine (-NH2) (e.g., on Antibody) EDC_NHS->Amine Amide_Bond Stable Amide Bond Amine->Amide_Bond Azide_1 Azide-Payload 1 BCN_1->Azide_1 Azide_2 Azide-Payload 2 BCN_2->Azide_2 Triazole_1 Stable Triazole Linkage 1 Azide_1->Triazole_1 Triazole_2 Stable Triazole Linkage 2 Azide_2->Triazole_2

Caption: Orthogonal reactivity of the functional groups.

References

An In-depth Technical Guide to the Synthesis of Acid-PEG1-bis-PEG3-BCN

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed overview of the synthesis of Acid-PEG1-bis-PEG3-BCN, a heterotrifunctional linker critical in the development of advanced bioconjugates, particularly antibody-drug conjugates (ADCs). This guide outlines a plausible synthetic strategy, experimental protocols for key transformations, and the characterization of the final product.

Introduction

This compound is a sophisticated linker molecule designed for advanced bioconjugation applications. Its structure features two bicyclo[6.1.0]nonyne (BCN) moieties for copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC) and a terminal carboxylic acid for covalent attachment to amine-containing biomolecules. The integrated polyethylene glycol (PEG) chains enhance solubility and provide spatial separation between the conjugated entities. This technical guide proposes a convergent synthetic approach for the preparation of this complex molecule.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule suggests a modular assembly from three key building blocks: a central scaffold bearing the carboxylic acid and two reactive arms, and two identical PEGylated BCN moieties. The synthesis would culminate in the coupling of these fragments.

G Target This compound Scaffold Central Scaffold (with Carboxylic Acid) Target->Scaffold Amide Bond Formation PEG_BCN PEGylated BCN Moiety (x2) Target->PEG_BCN Amide Bond Formation Coupling_Agent Amide Coupling Reagents Scaffold->Coupling_Agent BCN_OH BCN-OH PEG_BCN->BCN_OH Functionalization PEG_linker Amine-PEG-Acid PEG_BCN->PEG_linker Amide Bond Formation PEG_BCN->Coupling_Agent

Caption: Retrosynthetic approach for this compound.

Proposed Synthetic Pathway

The proposed synthesis is a multi-step process involving the preparation of a PEGylated BCN intermediate followed by its coupling to a central, bifunctional scaffold.

Synthesis of the PEGylated BCN Intermediate

The first phase involves the functionalization of BCN-OH with a PEG linker containing a terminal amine and a protected carboxylic acid.

G BCN_OH BCN-OH Activated_BCN Activated BCN (e.g., BCN-pNP) BCN_OH->Activated_BCN Activation (e.g., p-nitrophenyl chloroformate) PEG_BCN_Intermediate BCN-PEG3-COOH Activated_BCN->PEG_BCN_Intermediate Amine Coupling Amine_PEG_Acid H2N-PEG3-COOH Amine_PEG_Acid->PEG_BCN_Intermediate

Caption: Synthesis of the PEGylated BCN intermediate.

Assembly of the Final Molecule

The central scaffold, a diamine with a protected carboxylic acid, is coupled with two equivalents of the activated BCN-PEG3-COOH intermediate. Subsequent deprotection of the carboxylic acid yields the final product.

G Central_Scaffold Diamine-PEG1-Protected Acid Coupled_Product Protected this compound Central_Scaffold->Coupled_Product Activated_PEG_BCN Activated BCN-PEG3-COOH (e.g., NHS ester) Activated_PEG_BCN->Coupled_Product Amide Coupling (x2) Final_Product This compound Coupled_Product->Final_Product Deprotection

Caption: Final assembly and deprotection steps.

Experimental Protocols

The following are detailed, hypothetical protocols for the key steps in the synthesis of this compound.

Activation of BCN-OH

Objective: To activate the hydroxyl group of BCN-OH for subsequent coupling with an amine.

Materials:

  • (1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethanol (BCN-OH)

  • p-Nitrophenyl chloroformate

  • Pyridine

  • Dichloromethane (DCM)

Procedure:

  • Dissolve BCN-OH (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine (1.2 eq) dropwise.

  • Slowly add a solution of p-nitrophenyl chloroformate (1.1 eq) in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the activated BCN-pNP carbonate.

Synthesis of BCN-PEG3-COOH Intermediate

Objective: To couple the activated BCN with an amino-PEG-acid linker.

Materials:

  • Activated BCN-pNP carbonate

  • H₂N-PEG₃-COOH

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve H₂N-PEG₃-COOH (1.0 eq) in anhydrous DMF.

  • Add DIPEA (2.5 eq) to the solution.

  • Add a solution of activated BCN-pNP carbonate (1.1 eq) in anhydrous DMF dropwise.

  • Stir the reaction mixture at room temperature for 24 hours under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1 M HCl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by flash chromatography to obtain BCN-PEG₃-COOH.

Final Assembly and Deprotection

Objective: To couple the BCN-PEG3-COOH intermediate to the central scaffold and deprotect the terminal carboxylic acid.

Materials:

  • BCN-PEG₃-COOH

  • A suitable diamine central scaffold with a protected carboxylic acid (e.g., Boc-NH-PEG₁-NH₂)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Trifluoroacetic acid (TFA)

  • DCM

Procedure:

  • Activation of BCN-PEG₃-COOH: Dissolve BCN-PEG₃-COOH (2.2 eq) in anhydrous DCM. Add NHS (2.2 eq) and EDC (2.2 eq). Stir at room temperature for 4 hours to form the NHS ester.

  • Coupling: In a separate flask, dissolve the diamine central scaffold (1.0 eq) in anhydrous DCM. Add the activated BCN-PEG₃-NHS ester solution dropwise. Add DIPEA (2.5 eq) and stir at room temperature for 24-48 hours.

  • Purification of Protected Intermediate: Monitor the reaction by LC-MS. Upon completion, wash the reaction mixture with saturated NaHCO₃ and brine. Dry the organic layer and concentrate. Purify the crude product by column chromatography to yield the protected this compound.

  • Deprotection: Dissolve the purified, protected intermediate in a solution of TFA in DCM (e.g., 20-50% v/v). Stir at room temperature for 1-2 hours.

  • Final Purification: Remove the solvent and TFA under reduced pressure (co-evaporate with toluene if necessary). Purify the final product by reverse-phase HPLC to obtain this compound.

Characterization Data

The identity and purity of the synthesized this compound should be confirmed by a combination of analytical techniques.

ParameterMethodExpected Result
Identity ¹H NMR, ¹³C NMRPeaks corresponding to the BCN, PEG, and acid functionalities.
Mass Spectrometry (ESI-MS)[M+H]⁺ or [M+Na]⁺ corresponding to the calculated molecular weight.
Purity HPLC/UPLC>95% purity with a single major peak.
Appearance Visual InspectionA colorless to pale yellow oil or solid.
Solubility -Soluble in DCM, THF, acetonitrile, DMF, and DMSO.[1]

Physicochemical Properties:

PropertyValue
Molecular Formula C₅₁H₈₁N₅O₁₈
Molecular Weight 1052.21 g/mol [1]
Exact Mass 1051.5570

Applications in Bioconjugation

This compound is a versatile linker for creating complex bioconjugates. The carboxylic acid can be activated (e.g., as an NHS ester) to react with primary amines on proteins, such as lysine residues. The two BCN groups can then undergo SPAAC reactions with azide-modified molecules, such as toxins, imaging agents, or other biomolecules.

G cluster_0 Activation cluster_1 Bioconjugation Acid_Linker This compound Activated_Linker NHS-activated Linker Acid_Linker->Activated_Linker EDC, NHS ADC_Intermediate Antibody-Linker Conjugate Activated_Linker->ADC_Intermediate Antibody Antibody (Lys-NH2) Antibody->ADC_Intermediate Amide Bond Formation Final_ADC Dual-Payload ADC ADC_Intermediate->Final_ADC Azide_Payload1 Azide-Payload 1 Azide_Payload1->Final_ADC SPAAC Azide_Payload2 Azide-Payload 2 Azide_Payload2->Final_ADC SPAAC

Caption: Workflow for dual-payload ADC synthesis.

Conclusion

The synthesis of this compound is a complex but achievable process for researchers with expertise in organic synthesis. The modular approach presented in this guide allows for the systematic construction of this valuable heterotrifunctional linker. The final product's unique architecture enables the development of next-generation bioconjugates with enhanced properties and functionalities, driving innovation in targeted therapeutics and diagnostics.

References

An In-Depth Technical Guide to Acid-PEG1-bis-PEG3-BCN for Copper-Free Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid-PEG1-bis-PEG3-BCN is a heterotrifunctional linker at the forefront of bioconjugation and drug delivery research. Its unique architecture, featuring a carboxylic acid for traditional amide coupling and two bicyclo[6.1.0]nonyne (BCN) moieties for copper-free click chemistry, enables the precise and efficient assembly of complex biomolecular constructs. This guide provides a comprehensive overview of its properties, applications, and detailed protocols for its use, with a particular focus on the development of next-generation antibody-drug conjugates (ADCs).

The core of this linker's functionality lies in the strain-promoted alkyne-azide cycloaddition (SPAAC), a bioorthogonal reaction that proceeds efficiently under physiological conditions without the need for cytotoxic copper catalysts. This biocompatibility is a significant advantage in the development of therapeutics. The inclusion of two BCN groups allows for the attachment of two separate azide-functionalized molecules, opening avenues for creating dual-payload ADCs, targeted imaging agents, and other multi-functional biologics. The polyethylene glycol (PEG) spacers enhance solubility, reduce aggregation, and minimize steric hindrance, further improving the linker's utility in complex biological systems.

Core Properties and Specifications

This compound is a valuable tool for researchers developing complex bioconjugates. A summary of its key properties is presented in Table 1.

PropertyValueReference
Chemical Formula C₅₁H₈₁N₅O₁₈[1]
Molecular Weight 1052.22 g/mol [1]
Exact Mass 1051.5570[1]
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF[2]
Storage Conditions Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C. Should be stored dry and in the dark.[1]

Reaction Kinetics in Copper-Free Click Chemistry

Research on a DBCO-PEG₅-trastuzumab conjugate demonstrated that the PEG linker enhances the reaction rate by approximately 31% compared to a non-PEGylated equivalent.[3] This is attributed to the PEG spacer increasing the distance between the antibody and the reactive group, which minimizes steric hindrance and improves solubility.[3] The study also highlighted the influence of buffer composition and pH on the reaction kinetics, with HEPES buffer at pH 7 generally yielding higher rate constants than PBS.[3] Table 2 summarizes kinetic data from this study, which can be used as a proxy to estimate the performance of BCN-PEG linkers.

ReactantsBuffer (pH 7)Second-Order Rate Constant (k, M⁻¹s⁻¹)
DBCO-Trastuzumab + 1-azido-1-deoxy-β-D-glucopyranosidePBS0.18
DBCO-PEG₅-Trastuzumab + 1-azido-1-deoxy-β-D-glucopyranosidePBS0.23
DBCO-Trastuzumab + 1-azido-1-deoxy-β-D-glucopyranosideHEPES0.24
DBCO-PEG₅-Trastuzumab + 1-azido-1-deoxy-β-D-glucopyranosideHEPES0.37

Data extracted from a study on DBCO-PEGylated antibodies, serving as a reference for the expected kinetic behavior of BCN-PEG linkers.[3]

Experimental Protocols

The use of this compound in bioconjugation, particularly for the synthesis of a dual-payload ADC, involves a multi-step process. The following protocols provide a detailed methodology for each key stage.

Protocol 1: Activation of the Carboxylic Acid and Conjugation to an Antibody

This protocol describes the activation of the carboxylic acid moiety on this compound using EDC and Sulfo-NHS, followed by conjugation to the primary amines (e.g., lysine residues) of an antibody.

Materials:

  • This compound

  • Antibody (in a suitable buffer, e.g., PBS at pH 7.4)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, pH 5.0-6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Desalting columns

Procedure:

  • Reagent Preparation:

    • Equilibrate this compound, EDC, and Sulfo-NHS to room temperature before use.

    • Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mg/mL).

    • Immediately before use, prepare solutions of EDC and Sulfo-NHS in Activation Buffer (e.g., 10 mg/mL each). These reagents are moisture-sensitive and should be used promptly.[4]

  • Antibody Preparation:

    • Exchange the antibody into Coupling Buffer using a desalting column to remove any amine-containing buffers (e.g., Tris).

    • Adjust the antibody concentration to 2-5 mg/mL in cold Coupling Buffer.

  • Activation of this compound:

    • In a microcentrifuge tube, combine a 10-20 fold molar excess of this compound (from the stock solution) with a 1.5-fold molar excess of both EDC and Sulfo-NHS relative to the linker.

    • Incubate the activation reaction for 15-30 minutes at room temperature with gentle mixing.[4]

  • Conjugation to the Antibody:

    • Add the activated linker solution to the antibody solution.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle rotation.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature to stop the reaction.

  • Purification:

    • Remove excess linker and byproducts by purifying the antibody conjugate using a desalting column or size-exclusion chromatography (SEC), exchanging the buffer to a suitable storage buffer (e.g., PBS).

  • Characterization:

    • Determine the degree of labeling (DOL) using UV-Vis spectroscopy or mass spectrometry (MALDI-TOF or ESI-MS).

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Dual Payload Attachment

This protocol outlines the sequential or simultaneous attachment of two different azide-functionalized payloads to the BCN-modified antibody.

Materials:

  • BCN-functionalized antibody (from Protocol 1)

  • Azide-functionalized Payload 1 (in a compatible solvent, e.g., DMSO)

  • Azide-functionalized Payload 2 (in a compatible solvent, e.g., DMSO)

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Payload Preparation:

    • Prepare stock solutions of Azide-Payload 1 and Azide-Payload 2 in DMSO. The concentration will depend on the payload's solubility and the desired molar excess.

  • SPAAC Reaction:

    • To the BCN-functionalized antibody in Reaction Buffer, add a 5-10 fold molar excess of Azide-Payload 1.

    • Incubate the reaction for 4-12 hours at room temperature or 37°C. The reaction can be monitored by LC-MS to determine the optimal reaction time.

    • After the first conjugation is complete (as determined by characterization), add a 5-10 fold molar excess of Azide-Payload 2.

    • Incubate for another 4-12 hours under the same conditions.

    • Note: For simultaneous conjugation, both payloads can be added at the same time. This may be suitable if the payloads have similar reactivity and no specific order of addition is required.

  • Purification:

    • Purify the dual-payload ADC to remove unreacted payloads and any reaction byproducts. This is typically achieved using SEC or hydrophobic interaction chromatography (HIC).

  • Characterization:

    • Characterize the final dual-payload ADC to confirm the attachment of both payloads and to determine the final drug-to-antibody ratio (DAR). Techniques include HIC, LC-MS, and UV-Vis spectroscopy.

Visualization of Workflows and Mechanisms

Experimental Workflow for Dual-Payload ADC Synthesis

The following diagram illustrates the key steps in the synthesis of a dual-payload ADC using this compound.

experimental_workflow cluster_activation Linker Activation cluster_conjugation Antibody Conjugation cluster_spaac Dual Payload Attachment (SPAAC) cluster_purification Purification & Characterization linker This compound activated_linker NHS-activated Linker linker->activated_linker Activation edc_nhs EDC / Sulfo-NHS edc_nhs->activated_linker bcn_mab BCN-functionalized mAb activated_linker->bcn_mab Amide Coupling antibody Antibody (mAb) antibody->bcn_mab dual_adc Dual-Payload ADC bcn_mab->dual_adc Click Chemistry payload1 Azide-Payload 1 payload1->dual_adc payload2 Azide-Payload 2 payload2->dual_adc purification Purification (SEC/HIC) dual_adc->purification characterization Characterization (LC-MS, HIC) purification->characterization

Caption: Workflow for synthesizing a dual-payload ADC.

Proposed Mechanism of Action for a Dual-Payload ADC

This diagram illustrates the proposed mechanism of action for a dual-payload ADC designed to overcome drug resistance by targeting two distinct cellular pathways.

moa_pathway cluster_extracellular Extracellular Space cluster_internalization Internalization & Trafficking cluster_payload_release Payload Release cluster_cellular_targets Intracellular Action adc Dual-Payload ADC receptor Tumor Cell Receptor adc->receptor Binding endosome Endosome receptor->endosome Endocytosis lysosome Lysosome endosome->lysosome Fusion payload1 Payload 1 (e.g., MMAE) lysosome->payload1 Linker Cleavage payload2 Payload 2 (e.g., PBD) lysosome->payload2 Linker Cleavage tubulin Microtubule Disruption payload1->tubulin dna DNA Alkylation payload2->dna apoptosis Apoptosis tubulin->apoptosis dna->apoptosis

Caption: Dual-payload ADC mechanism of action.

Conclusion

This compound is a sophisticated and versatile tool for the construction of advanced bioconjugates. Its heterotrifunctional nature, combined with the biocompatibility of copper-free click chemistry, makes it particularly well-suited for the development of next-generation therapeutics like dual-payload ADCs. By providing two points of attachment for azide-modified molecules, this linker enables researchers to design and synthesize complex constructs with enhanced therapeutic potential. The detailed protocols and conceptual workflows presented in this guide offer a solid foundation for scientists and drug development professionals to harness the full potential of this innovative chemical linker. As the field of bioconjugation continues to evolve, the demand for such precisely engineered linkers will undoubtedly grow, paving the way for new and more effective treatments for a wide range of diseases.

References

The Strategic Role of the PEG Linker in Acid-PEG1-bis-PEG3-BCN for Advanced Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the Acid-PEG1-bis-PEG3-BCN linker, a heterotrifunctional molecule designed for the development of next-generation antibody-drug conjugates (ADCs). The guide will be of interest to researchers, scientists, and professionals in the field of drug development, offering a detailed examination of the core functions of its polyethylene glycol (PEG) linker components, its chemical properties, and its application in bioconjugation strategies.

Introduction to this compound

This compound is a sophisticated ADC linker characterized by its heterotrifunctional nature. It incorporates a carboxylic acid group for amide bond formation, and two bicyclo[6.1.0]nonyne (BCN) moieties for copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry.[1][2][3] The presence of discrete PEG units (PEG1 and PEG3) within its backbone is a key design feature that imparts several beneficial properties to the final ADC construct. This linker is categorized as cleavable and contains a total of four PEG units.[1]

Core Function of the PEG Linker

The integration of PEG chains into ADC linkers is a widely adopted strategy to enhance the overall performance and therapeutic index of the conjugate.[][5] The PEG components of this compound serve several critical functions:

  • Enhanced Solubility and Reduced Aggregation: Many potent cytotoxic payloads used in ADCs are hydrophobic, which can lead to aggregation of the final conjugate in aqueous environments. The hydrophilic nature of the PEG linker counteracts this hydrophobicity, improving the solubility and overall biophysical stability of the ADC.[][6] This helps to prevent aggregation-induced loss of efficacy and potential immunogenicity.

  • Improved Pharmacokinetics: PEGylation, the process of attaching PEG chains to molecules, is known to increase the hydrodynamic volume of the resulting conjugate. This increased size reduces renal clearance, thereby prolonging the circulation half-life of the ADC in the bloodstream.[][7] This extended half-life allows for greater accumulation of the ADC at the tumor site, potentially leading to improved therapeutic outcomes. Studies on ADCs with branched or pendant PEG linkers have shown slower clearance rates compared to those with linear PEG linkers.[7]

  • Steric Hindrance and Shielding: The flexible PEG chains can create a "shield" around the payload, minimizing non-specific interactions with other biomolecules and reducing uptake by the reticuloendothelial system.[6] This shielding effect can also decrease the immunogenicity of the ADC.[]

  • Controlled Drug Release: While the primary cleavage site of the this compound linker is not explicitly defined in the available literature, the PEG components can influence the accessibility of the cleavable moiety to enzymatic or chemical triggers within the target cell, thereby modulating the drug release profile.

Physicochemical Properties

A summary of the known quantitative data for this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₅₁H₈₁N₅O₁₈[3]
Molecular Weight 1052.22 g/mol [3]
Solubility 10 mM in DMSOImmunomart

Experimental Protocols

While a specific, validated protocol for this compound is not available, a general workflow for its use in the synthesis of a dual-payload ADC can be inferred from its structure and general bioconjugation principles.

General Workflow for Dual-Payload ADC Synthesis

This conceptual workflow outlines the steps for conjugating two different azide-modified payloads to an antibody that has been functionalized with this compound.

experimental_workflow cluster_activation Antibody & Linker Activation cluster_conjugation1 Linker-Antibody Conjugation cluster_conjugation2 Payload Conjugation (SPAAC) cluster_purification Purification & Characterization Ab Antibody Activated_Ab Amine-Reactive Antibody Linker This compound EDC_NHS EDC/NHS Linker->EDC_NHS Activation Activated_Linker Activated Linker (NHS Ester) EDC_NHS->Activated_Linker Ab_Linker Antibody-Linker Conjugate Activated_Linker->Ab_Linker Activated_Ab->Ab_Linker Amide Coupling ADC_Intermediate Antibody-Linker-Payload 1 Conjugate Ab_Linker->ADC_Intermediate SPAAC Reaction Payload1 Azide-Payload 1 Payload1->ADC_Intermediate Payload2 Azide-Payload 2 Final_ADC Dual-Payload ADC Payload2->Final_ADC ADC_Intermediate->Final_ADC SPAAC Reaction Purification Purification (e.g., SEC) Final_ADC->Purification Characterization Characterization (e.g., HIC, MS) Purification->Characterization

Conceptual workflow for the synthesis of a dual-payload ADC.
Detailed Methodologies

Step 1: Activation of Carboxylic Acid

The carboxylic acid moiety of this compound must first be activated to facilitate reaction with primary amines (e.g., lysine residues) on the antibody. A common method is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) to form a more stable NHS ester.

Step 2: Antibody-Linker Conjugation

The activated linker is then reacted with the antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.2-7.5). The stoichiometry of the reaction should be carefully controlled to achieve the desired drug-to-antibody ratio (DAR).

Step 3: Payload Conjugation via SPAAC

The two distinct azide-functionalized payloads are sequentially or simultaneously reacted with the BCN groups on the antibody-linker conjugate. The SPAAC reaction proceeds under mild, biocompatible conditions without the need for a copper catalyst.[8] The reaction is typically carried out in an aqueous buffer at room temperature.[8]

Step 4: Purification and Characterization

The resulting dual-payload ADC is purified to remove unconjugated linkers, payloads, and antibodies. Common purification techniques include size-exclusion chromatography (SEC). The purified ADC is then characterized to determine the DAR, aggregation levels, and payload distribution, using methods such as hydrophobic interaction chromatography (HIC), mass spectrometry (MS), and UV-Vis spectroscopy.[9]

Logical Relationship of Molecular Components

The structure of this compound is designed for a specific sequence of conjugation events, as illustrated in the diagram below.

logical_relationship Linker This compound Carboxylic Acid PEG Moieties (PEG1, bis-PEG3) BCN Moiety 1 BCN Moiety 2 Antibody Antibody (Lysine Residue) Linker:f1->Antibody Amide Bond Formation Payload1 Azide-Payload 1 Linker:f3->Payload1 SPAAC Reaction Payload2 Azide-Payload 2 Linker:f4->Payload2 SPAAC Reaction

Functional relationship of the components of this compound.

Signaling Pathway Context

ADCs developed using this linker would be applicable in various targeted cancer therapies. The general mechanism of action involves the ADC binding to a specific antigen on the surface of a cancer cell, followed by internalization. Once inside the cell, the payload is released from the linker, leading to cell death. The dual-payload capability of this linker allows for the delivery of two different cytotoxic agents, which could potentially overcome drug resistance and enhance therapeutic efficacy by targeting multiple cellular pathways simultaneously.[10][11]

signaling_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Dual-Payload ADC Antigen Tumor-Specific Antigen ADC->Antigen Binding Endosome Endosome Antigen->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload1 Payload 1 Lysosome->Payload1 Linker Cleavage & Payload Release Payload2 Payload 2 Lysosome->Payload2 Pathway1 Cellular Target 1 (e.g., DNA) Payload1->Pathway1 Target Engagement Pathway2 Cellular Target 2 (e.g., Microtubules) Payload2->Pathway2 Target Engagement Apoptosis Apoptosis Pathway1->Apoptosis Pathway2->Apoptosis

General mechanism of action for a dual-payload ADC.

Conclusion

The this compound linker represents a sophisticated tool for the construction of advanced ADCs. The integral PEG components are crucial for enhancing the solubility, stability, and pharmacokinetic profile of the resulting conjugate. Its heterotrifunctional nature enables the site-specific conjugation of two distinct payloads, offering a promising strategy to enhance therapeutic efficacy and overcome drug resistance in targeted cancer therapy. Further research is warranted to fully characterize the in vitro and in vivo performance of ADCs constructed with this specific linker.

References

An In-depth Technical Guide to the Heterotrifunctional Linker: Acid-PEG1-bis-PEG3-BCN

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The field of targeted therapeutics is continually advancing, with antibody-drug conjugates (ADCs) representing a significant modality in precision medicine. Central to the design and efficacy of next-generation ADCs is the linker technology that connects the monoclonal antibody to the cytotoxic payload. This technical guide provides a comprehensive overview of the Acid-PEG1-bis-PEG3-BCN heterotrifunctional linker, a sophisticated tool for the development of complex bioconjugates.

Introduction to this compound

This compound is a heterotrifunctional linker designed for advanced bioconjugation strategies, particularly in the construction of antibody-drug conjugates with dual payloads.[1][2] Its unique architecture comprises three key functional elements:

  • A Carboxylic Acid (-COOH) Group: This terminal group provides a reactive handle for stable amide bond formation with primary amines, such as the lysine residues on an antibody or other amine-functionalized biomolecules.[3][4]

  • Two Bicyclo[6.1.0]nonyne (BCN) Moieties: These strained alkyne groups are poised for copper-free "click chemistry," specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), with azide-modified molecules.[1][5] The presence of two BCN groups allows for the attachment of two separate azide-containing molecules, such as different cytotoxic payloads.[1][2]

  • Polyethylene Glycol (PEG) Spacers (PEG1 and PEG3): The integrated PEG chains (one short PEG1 unit and two longer PEG3 units) enhance the linker's hydrophilicity. This increased water solubility helps to mitigate aggregation of the final conjugate and can improve its pharmacokinetic properties.[6][7]

This trifunctional nature enables a sequential and controlled conjugation strategy, allowing for the precise attachment of a biomolecule and two distinct payloads.

Quantitative Data

The following table summarizes the key quantitative data for the this compound linker.

PropertyValueReference(s)
Molecular Formula C₅₁H₈₁N₅O₁₈[8]
Molecular Weight 1052.21 g/mol [8]
Exact Mass 1051.5570[9]
Solubility Soluble in DMSO[10]
Storage Conditions -20°C for long-term storage[9]

Experimental Protocols

The use of this compound in constructing a dual-payload ADC involves a series of well-defined steps. The following protocols are generalized methodologies based on established bioconjugation techniques.[3][5][11]

Amide Coupling of the Linker to an Antibody

This protocol describes the conjugation of the linker's carboxylic acid group to the lysine residues of a monoclonal antibody (mAb).

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound linker

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS) or Sulfo-NHS

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography (SEC) or tangential flow filtration (TFF))

Procedure:

  • Antibody Preparation: Ensure the mAb is at a suitable concentration (e.g., 5-10 mg/mL) in an amine-free buffer.

  • Linker Activation:

    • Dissolve the this compound linker, EDC, and NHS in anhydrous DMF or DMSO. A typical molar ratio is 1:1.5:1.2 (Linker:EDC:NHS).

    • Allow the activation reaction to proceed for 15-30 minutes at room temperature.

  • Conjugation:

    • Add the activated linker solution to the mAb solution. The molar excess of the linker over the mAb will determine the final drug-to-antibody ratio (DAR) and should be optimized.

    • Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing.

  • Quenching: Add the quenching solution to the reaction mixture to stop the reaction by consuming any unreacted activated linker.

  • Purification: Purify the mAb-linker conjugate using SEC or TFF to remove excess linker and other reagents.

  • Characterization: Characterize the conjugate by methods such as UV-Vis spectroscopy, mass spectrometry, and SEC to determine the linker-to-antibody ratio.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) for Payload Attachment

This protocol outlines the conjugation of two different azide-functionalized payloads to the BCN groups on the mAb-linker conjugate.

Materials:

  • mAb-linker conjugate from the previous step

  • Azide-functionalized payload 1

  • Azide-functionalized payload 2

  • Co-solvent (e.g., DMSO or DMF) if payloads have limited aqueous solubility

  • Purification system (e.g., SEC or hydrophobic interaction chromatography (HIC))

Procedure:

  • Payload Preparation: Dissolve the azide-functionalized payloads in a minimal amount of a water-miscible co-solvent.

  • Sequential Conjugation (recommended):

    • Add the first azide-payload to the mAb-linker conjugate solution. The molar excess should be optimized.

    • Incubate for 4-12 hours at 4°C or room temperature. The reaction progress can be monitored by LC-MS.

    • Once the first conjugation is complete, the intermediate can be purified or the second azide-payload can be added directly.

    • Add the second azide-payload and incubate for another 4-12 hours under the same conditions.

  • Purification: Purify the final dual-payload ADC using an appropriate chromatography method to remove unreacted payloads and co-solvent.

  • Characterization: The final ADC should be thoroughly characterized to determine the final DAR for each payload, the overall DAR, aggregation levels, and in vitro potency.

Visualizations

Logical Workflow for Dual-Payload ADC Synthesis

The following diagram illustrates the sequential steps involved in the synthesis of a dual-payload ADC using the this compound linker.

G cluster_0 Step 1: Linker Activation & Antibody Conjugation cluster_1 Step 2: Dual Payload Attachment via SPAAC mAb Monoclonal Antibody (mAb) conjugation1 Amide Bond Formation mAb->conjugation1 linker This compound activation EDC/NHS Activation linker->activation activation->conjugation1 mAb_linker mAb-Linker Conjugate conjugation1->mAb_linker conjugation2 SPAAC Reaction 1 mAb_linker->conjugation2 ADC_intermediate Single-Payload ADC payload1 Azide-Payload 1 payload1->conjugation2 payload2 Azide-Payload 2 conjugation3 SPAAC Reaction 2 payload2->conjugation3 conjugation2->ADC_intermediate final_ADC Dual-Payload ADC conjugation3->final_ADC ADC_intermediate->conjugation3 ADC ADC Internalization & Linker Cleavage MMAE Free MMAE ADC->MMAE Release of Payload Disruption Disruption of Microtubule Dynamics MMAE->Disruption Tubulin Tubulin Dimers Microtubule Microtubule Polymerization Tubulin->Microtubule Polymerizes Microtubule->Disruption Inhibited by MMAE G2M G2/M Phase Arrest Disruption->G2M Apoptosis Apoptosis G2M->Apoptosis ADC ADC Internalization & Linker Cleavage PBD Free PBD Dimer ADC->PBD Release of Payload Crosslink DNA Minor Groove Cross-linking PBD->Crosslink DNA Nuclear DNA DNA->Crosslink Replication_Block Blockage of DNA Replication & Transcription Crosslink->Replication_Block Apoptosis Apoptosis Replication_Block->Apoptosis

References

An In-depth Technical Guide to Acid-PEG1-bis-PEG3-BCN for Dual-Payload Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) have emerged as a powerful class of targeted therapeutics, combining the specificity of monoclonal antibodies with the potency of cytotoxic payloads. The evolution of ADC technology has led to the development of dual-payload ADCs, which aim to enhance therapeutic efficacy, overcome drug resistance, and address tumor heterogeneity by delivering two distinct drug molecules to the target cell.[1] A critical component in the design of such sophisticated bio-therapeutics is the linker molecule that connects the antibody to the payloads. This guide provides a detailed technical overview of a specific heterotrifunctional linker, Acid-PEG1-bis-PEG3-BCN , for the construction of dual-payload ADCs.

This linker possesses a carboxylic acid group for stable amide bond formation with an antibody, and two bicyclononyne (BCN) moieties that enable copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC) for the attachment of two distinct azide-modified payloads. The integrated polyethylene glycol (PEG) chains enhance the solubility and pharmacokinetic properties of the resulting ADC.

Core Concepts

Dual-Payload ADC Strategy

The rationale behind dual-payload ADCs is to deliver a combination of therapeutic agents with different mechanisms of action to the same target cell. This can lead to synergistic or additive anti-tumor effects and can circumvent resistance mechanisms that may arise against a single payload.[1] The this compound linker is designed to facilitate the precise, site-specific conjugation of two different payloads, allowing for controlled drug-to-antibody ratios (DAR) for each payload.

The Role of the Linker Components

  • Carboxylic Acid: This functional group allows for covalent attachment to the antibody, typically via amide bond formation with lysine residues or other engineered sites.

  • bis-BCN: The two bicyclononyne groups are strained alkynes that react efficiently and specifically with azide-functionalized molecules through SPAAC. This "click chemistry" reaction is bio-orthogonal, meaning it does not interfere with biological functional groups, and proceeds without the need for a cytotoxic copper catalyst.

  • PEG Chains: The PEG1 and PEG3 units are hydrophilic spacers that can improve the solubility and stability of the ADC, reduce aggregation, and potentially prolong its circulation half-life.

Experimental Protocols

The following protocols are representative methodologies for the synthesis and characterization of a dual-payload ADC using the this compound linker. These are based on established procedures for the construction of complex ADCs.

1. Antibody Modification and Linker Conjugation

  • Objective: To conjugate the this compound linker to a monoclonal antibody.

  • Materials:

    • Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)

    • This compound linker

    • N-Hydroxysuccinimide (NHS)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • Dimethylformamide (DMF)

    • Purification system (e.g., size-exclusion chromatography)

  • Procedure:

    • Activate the carboxylic acid group of the this compound linker by reacting it with NHS and EDC in DMF to form an NHS ester.

    • Add the activated linker to the antibody solution at a specific molar ratio to control the degree of labeling.

    • Allow the reaction to proceed at room temperature for a defined period (e.g., 2-4 hours).

    • Purify the antibody-linker conjugate using size-exclusion chromatography to remove excess linker and reagents.

    • Characterize the conjugate by UV-Vis spectroscopy to determine protein concentration and by mass spectrometry to confirm linker attachment.

2. Dual-Payload Attachment via SPAAC

  • Objective: To sequentially or simultaneously attach two different azide-modified payloads to the BCN groups of the antibody-linker conjugate.

  • Materials:

    • Antibody-linker conjugate from the previous step

    • Azide-modified payload 1 (e.g., Azido-PEG-MMAE)

    • Azide-modified payload 2 (e.g., Azido-PEG-PBD)

    • Reaction buffer (e.g., PBS, pH 7.4)

    • Purification system (e.g., hydrophobic interaction chromatography - HIC)

  • Procedure:

    • Dissolve the azide-modified payloads in a suitable solvent (e.g., DMSO).

    • Add the first azide-modified payload to the antibody-linker conjugate solution.

    • Incubate the reaction mixture at a controlled temperature (e.g., 25-37°C) for a specific duration (e.g., 4-16 hours).

    • After the first conjugation, the second azide-modified payload can be added to the same reaction mixture for a subsequent incubation period.

    • Purify the final dual-payload ADC using HIC to separate species with different drug-to-antibody ratios.

    • Characterize the purified ADC for drug-to-antibody ratio (DAR), purity, and aggregation.

3. Characterization of the Dual-Payload ADC

  • Objective: To determine the critical quality attributes of the final ADC.

  • Methods:

    • Hydrophobic Interaction Chromatography (HIC): To determine the DAR and the distribution of different drug-loaded species.[2][3][4]

    • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the identity and integrity of the ADC and to determine the average DAR.[2][4][5][6]

    • Size-Exclusion Chromatography (SEC): To assess the level of aggregation.

    • In vitro Cytotoxicity Assays: To evaluate the potency of the dual-payload ADC on target cancer cell lines.[7][8]

Data Presentation

The following tables summarize hypothetical quantitative data for a dual-payload ADC constructed with the this compound linker.

Table 1: Characterization of a Dual-Payload ADC

ParameterValueMethod
Average DAR (Payload 1)2.1HIC / LC-MS
Average DAR (Payload 2)1.9HIC / LC-MS
Total Average DAR4.0HIC / LC-MS
Purity>95%SEC-HPLC
Monomer Content>98%SEC-HPLC

Table 2: In Vitro Cytotoxicity Data

Cell LineADC ConstructIC50 (nM)
HER2+ (SK-BR-3)Dual-Payload ADC0.5
HER2+ (SK-BR-3)Single-Payload ADC (Payload 1)2.1
HER2+ (SK-BR-3)Single-Payload ADC (Payload 2)1.5
HER2- (MCF-7)Dual-Payload ADC>100

Visualizations

Diagram 1: Structure of this compound Linker

G cluster_linker This compound COOH Carboxylic Acid (-COOH) PEG1 PEG1 COOH->PEG1 N_core Core Nitrogen PEG1->N_core PEG3_1 PEG3 N_core->PEG3_1 PEG3_2 PEG3 N_core->PEG3_2 BCN1 BCN PEG3_1->BCN1 BCN2 BCN PEG3_2->BCN2

Caption: Molecular structure of the this compound linker.

Diagram 2: Experimental Workflow for Dual-Payload ADC Synthesis

G cluster_synthesis ADC Synthesis Workflow cluster_purification Purification & Characterization mAb Monoclonal Antibody mAb_linker Antibody-Linker Conjugate mAb->mAb_linker linker This compound (activated) linker->mAb_linker payload1 Azide-Payload 1 ADC_single Single-Payload ADC payload1->ADC_single payload2 Azide-Payload 2 ADC_dual Dual-Payload ADC payload2->ADC_dual mAb_linker->ADC_single purify1 SEC Purification mAb_linker->purify1 ADC_single->ADC_dual purify2 HIC Purification ADC_dual->purify2 char Characterization (LC-MS, HIC, SEC) purify2->char

Caption: Workflow for the synthesis and purification of a dual-payload ADC.

Diagram 3: Signaling Pathway of a Hypothetical Dual-Payload ADC

G cluster_cell Target Cancer Cell ADC Dual-Payload ADC receptor Cell Surface Receptor (e.g., HER2) ADC->receptor Binding endosome Endosome receptor->endosome Internalization lysosome Lysosome endosome->lysosome Trafficking payload1 Payload 1 (e.g., Microtubule Inhibitor) lysosome->payload1 Release payload2 Payload 2 (e.g., DNA Damaging Agent) lysosome->payload2 Release mitosis Mitotic Arrest payload1->mitosis dna_damage DNA Damage payload2->dna_damage apoptosis Apoptosis mitosis->apoptosis dna_damage->apoptosis

Caption: Mechanism of action for a dual-payload ADC.

Conclusion

The this compound linker represents a sophisticated and enabling technology for the development of next-generation, dual-payload ADCs. Its design allows for the site-specific and controlled attachment of two distinct payloads through bio-orthogonal click chemistry, while the integrated PEG chains can confer favorable biopharmaceutical properties. The ability to create homogeneous dual-payload ADCs with defined DARs is a significant advantage for optimizing therapeutic efficacy and safety. The experimental protocols and characterization methods outlined in this guide provide a framework for researchers and drug developers to explore the potential of this and similar linkers in creating novel and more effective cancer therapies.

References

Methodological & Application

Application Notes and Protocols for Antibody Conjugation using Acid-PEG1-bis-PEG3-BCN

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of antibody-drug conjugates (ADCs) as targeted therapeutics has revolutionized the field of oncology and beyond. A critical component of ADC construction is the linker that connects the antibody to the cytotoxic payload. The choice of linker significantly impacts the stability, efficacy, and pharmacokinetic properties of the ADC. This document provides detailed application notes and protocols for the use of Acid-PEG1-bis-PEG3-BCN, a novel heterotrifunctional linker designed for advanced antibody conjugation.

This compound is a versatile linker featuring a carboxylic acid group for covalent attachment to antibodies and two bicyclo[6.1.0]nonyne (BCN) moieties for subsequent conjugation of azide-containing molecules via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2] This copper-free click chemistry reaction is bioorthogonal, proceeding with high efficiency and specificity under mild, physiological conditions, thus preserving the integrity and function of the antibody.[3][] The branched structure with two BCN groups allows for the attachment of two payload molecules per linker, enabling the synthesis of ADCs with a potentially higher drug-to-antibody ratio (DAR). The hydrophilic polyethylene glycol (PEG) spacers (PEG1 and PEG3) enhance the solubility of the linker and the resulting ADC, which can help to reduce aggregation and improve pharmacokinetic properties.[1]

These application notes provide a two-stage protocol for the conjugation of an antibody with an azide-modified payload using the this compound linker. The first stage involves the activation of the linker's carboxylic acid and its conjugation to primary amines (e.g., lysine residues) on the antibody surface. The second stage is the SPAAC reaction between the BCN-modified antibody and an azide-functionalized payload.

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided below.

Reagent Supplier Purpose
This compoundVariousHeterotrifunctional Linker
Monoclonal Antibody (mAb)User-definedTargeting Moiety
Azide-modified PayloadUser-definedTherapeutic or Imaging Agent
N-Hydroxysuccinimide (NHS)Standard Chemical SupplierCarboxylic Acid Activator
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC)Standard Chemical SupplierCarboxylic Acid Activator
Anhydrous Dimethyl Sulfoxide (DMSO)Sigma-AldrichSolvent for Linker and Payload
Phosphate-Buffered Saline (PBS), pH 7.4Gibco/InvitrogenReaction and Storage Buffer
Borate Buffer, pH 8.5User-preparedAmide Coupling Reaction Buffer
Zeba™ Spin Desalting Columns (or equivalent)Thermo Fisher ScientificBuffer Exchange and Purification
Amicon® Ultra Centrifugal Filter Units (or equivalent)MilliporeSigmaConcentration and Purification
Hydrophobic Interaction Chromatography (HIC) ColumnTosoh Bioscience, AgilentADC Purification and Analysis
Mass Spectrometer (e.g., Q-TOF, Orbitrap)Waters, Thermo Fisher, SciexADC Characterization

Experimental Protocols

Stage 1: Antibody Modification with this compound

This protocol describes the conjugation of the this compound linker to the antibody via amide bond formation. The carboxylic acid on the linker is first activated to an NHS ester, which then reacts with primary amines on the antibody.[]

1.1. Preparation of Reagents:

  • Antibody Solution: Prepare the antibody at a concentration of 2-10 mg/mL in PBS, pH 7.4.

  • Linker Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10-20 mM.

  • Activation Reagents: Prepare fresh stock solutions of NHS and EDC in anhydrous DMSO or water at a concentration of 100 mM.

1.2. Activation of this compound Linker:

  • In a microcentrifuge tube, combine the this compound stock solution with EDC and NHS stock solutions.

  • A recommended starting molar ratio is 1:1.2:1.2 (Linker:EDC:NHS).

  • Incubate the reaction mixture for 15-30 minutes at room temperature to form the NHS-activated linker.

1.3. Conjugation to the Antibody:

  • Adjust the pH of the antibody solution to 8.0-8.5 by adding an appropriate volume of borate buffer, pH 8.5. This pH is optimal for the reaction between NHS esters and primary amines.[]

  • Add the freshly prepared NHS-activated linker solution to the antibody solution. The molar excess of the linker over the antibody will influence the number of linkers attached per antibody. A starting range of 5 to 20 molar equivalents is recommended.

  • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

1.4. Purification of the BCN-Modified Antibody:

  • Remove the excess, unreacted linker and byproducts by buffer exchange into PBS, pH 7.4. This can be achieved using a desalting column (e.g., Zeba™ Spin Desalting Columns) or through tangential flow filtration (TFF).[]

  • Concentrate the purified BCN-modified antibody using a centrifugal filter unit with a molecular weight cutoff appropriate for the antibody (e.g., 50 kDa).

  • Determine the concentration of the modified antibody using a standard protein assay (e.g., BCA or absorbance at 280 nm).

Stage 2: Conjugation of Azide-Payload via SPAAC

This protocol details the reaction between the BCN-modified antibody and an azide-functionalized payload.

2.1. Preparation of Reagents:

  • BCN-Modified Antibody: Use the purified antibody from Stage 1.

  • Azide-Payload Stock Solution: Dissolve the azide-modified payload in an appropriate solvent (e.g., DMSO) to a concentration of 10-50 mM.

2.2. SPAAC Reaction:

  • Add the azide-payload stock solution to the BCN-modified antibody solution. A molar excess of the azide-payload over the BCN groups on the antibody is recommended to drive the reaction to completion. A starting point is a 2 to 5-fold molar excess of the payload per BCN group.

  • The final concentration of any organic co-solvent (e.g., DMSO) should be kept below 10% (v/v) to maintain antibody stability.

  • Incubate the reaction mixture for 4-16 hours at room temperature or 4°C. The reaction progress can be monitored by LC-MS.

2.3. Purification of the Final Antibody-Drug Conjugate (ADC):

  • Remove the excess azide-payload and any remaining organic solvent using a desalting column, TFF, or dialysis.[]

  • For a more homogenous ADC product, further purification can be performed using chromatography techniques such as Size Exclusion Chromatography (SEC) to remove aggregates or Hydrophobic Interaction Chromatography (HIC) to separate species with different drug-to-antibody ratios.[8][9]

  • The final ADC should be stored in a suitable buffer (e.g., PBS) at 2-8°C or frozen at -80°C for long-term storage, depending on the stability of the payload and antibody.

Quantitative Data and Optimization

The following tables provide recommended starting parameters for the conjugation reactions. These should be optimized for each specific antibody and payload combination.

Table 1: Recommended Parameters for Stage 1 - Antibody Modification

ParameterRecommended RangeNotes
Antibody Concentration2 - 10 mg/mLHigher concentrations can increase reaction efficiency but may also promote aggregation.
Linker:Antibody Molar Ratio5:1 to 20:1This ratio will directly impact the average number of linkers per antibody. Start with a lower ratio and increase as needed.
EDC:Linker Molar Ratio1.2:1 to 2:1A slight excess of EDC ensures efficient activation of the carboxylic acid.
NHS:Linker Molar Ratio1.2:1 to 2:1A slight excess of NHS stabilizes the activated intermediate.
Reaction pH8.0 - 8.5Optimal for the reaction of NHS esters with primary amines.
Reaction Time1 - 2 hoursLonger times may lead to hydrolysis of the NHS ester.
Reaction TemperatureRoom Temperature (20-25°C)

Table 2: Recommended Parameters for Stage 2 - SPAAC Reaction

ParameterRecommended RangeNotes
Azide-Payload:BCN Molar Ratio2:1 to 5:1A molar excess of the payload drives the reaction towards completion. The number of BCN groups is estimated from the previous step.
Organic Co-solvent (e.g., DMSO)< 10% (v/v)Minimize to maintain antibody stability.
Reaction Time4 - 16 hoursCan be optimized by monitoring the reaction progress.
Reaction Temperature4°C to Room TemperatureLower temperatures may be required for sensitive payloads or antibodies.

Characterization of the Antibody-Drug Conjugate

The final ADC should be thoroughly characterized to determine its critical quality attributes.

  • Drug-to-Antibody Ratio (DAR): The average number of payload molecules per antibody is a key parameter. It can be determined by:

    • Hydrophobic Interaction Chromatography (HIC): This technique separates ADC species with different numbers of conjugated payloads. The average DAR is calculated from the peak areas of the different species.[][11]

    • Mass Spectrometry (MS): Intact mass analysis of the ADC can resolve species with different numbers of payloads, allowing for a precise DAR calculation.[12]

    • UV-Vis Spectroscopy: If the payload has a distinct UV-Vis absorbance from the antibody, the DAR can be estimated using the Beer-Lambert law.[13]

  • Purity and Aggregation: Size Exclusion Chromatography (SEC) is used to assess the presence of aggregates and fragments in the final ADC product.

  • In Vitro Potency: The biological activity of the ADC should be confirmed through relevant cell-based assays.

Visualizations

Signaling Pathway and Chemical Reactions

G cluster_stage1 Stage 1: Antibody Modification cluster_stage2 Stage 2: SPAAC Reaction Linker This compound (Carboxylic Acid) ActivatedLinker NHS-activated Linker Linker->ActivatedLinker Activation EDC_NHS EDC / NHS EDC_NHS->ActivatedLinker BCN_Antibody BCN-Modified Antibody ActivatedLinker->BCN_Antibody Amide Coupling pH 8.0-8.5 Antibody Antibody (Lysine Amine) Antibody->BCN_Antibody BCN_Antibody2 BCN-Modified Antibody Azide_Payload Azide-Payload Final_ADC Final ADC Azide_Payload->Final_ADC BCN_Antibody2->Final_ADC Strain-Promoted Azide-Alkyne Cycloaddition (Copper-Free)

Caption: Chemical reactions in the two-stage antibody conjugation process.

Experimental Workflow

G cluster_prep Preparation cluster_stage1 Stage 1: Antibody Modification cluster_stage2 Stage 2: SPAAC Reaction cluster_analysis Characterization Prep_Ab Prepare Antibody (2-10 mg/mL in PBS) Conjugate_Linker Conjugate to Antibody (pH 8.0-8.5, 1-2h) Prep_Ab->Conjugate_Linker Prep_Linker Prepare Linker Stock (10-20 mM in DMSO) Activate_Linker Activate Linker with EDC/NHS Prep_Linker->Activate_Linker Prep_Payload Prepare Payload Stock (10-50 mM in DMSO) SPAAC_Reaction Add Azide-Payload (4-16h) Prep_Payload->SPAAC_Reaction Activate_Linker->Conjugate_Linker Purify_BCN_Ab Purify BCN-Antibody (Desalting/TFF) Conjugate_Linker->Purify_BCN_Ab Purify_BCN_Ab->SPAAC_Reaction Purify_ADC Purify Final ADC (Desalting/TFF/HIC) SPAAC_Reaction->Purify_ADC Analyze_DAR Determine DAR (HIC, MS, UV-Vis) Purify_ADC->Analyze_DAR Analyze_Purity Assess Purity/Aggregates (SEC) Purify_ADC->Analyze_Purity Analyze_Potency Confirm In Vitro Potency Purify_ADC->Analyze_Potency

Caption: Overall experimental workflow for ADC synthesis and characterization.

References

Application Notes and Protocols for Acid-PEG1-bis-PEG3-BCN in ADC Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing Acid-PEG1-bis-PEG3-BCN, a heterotrifunctional and cleavable linker, in the synthesis of antibody-drug conjugates (ADCs). This linker is designed for advanced ADC development, leveraging the power of strain-promoted alkyne-azide cycloaddition (SPAAC) for efficient and specific bioconjugation.

Introduction to this compound

This compound is a valuable tool in the field of bioconjugation, particularly for the construction of ADCs.[1][2][3] It is a cleavable linker containing four polyethylene glycol (PEG) units, which enhances solubility and reduces aggregation of the final ADC product.[4][5][6]

Structurally, this linker possesses three key functional groups:

  • A Carboxylic Acid (-COOH): This group allows for the covalent attachment to amine-containing molecules, such as lysine residues on an antibody or an amine-functionalized payload, through the formation of a stable amide bond.[4][7][8]

  • Two Bicyclo[6.1.0]nonyne (BCN) Moieties: These strained alkyne groups are highly reactive towards azide-functionalized molecules via SPAAC.[1][4][5][7] This "click chemistry" reaction is bioorthogonal, meaning it proceeds with high efficiency and selectivity under mild, aqueous conditions without the need for a toxic copper catalyst, making it ideal for working with sensitive biological molecules like antibodies.[][10][11][12]

The heterotrifunctional nature of this linker allows for flexible conjugation strategies, such as the attachment of two payload molecules to a single point on the antibody, potentially increasing the drug-to-antibody ratio (DAR).

Principle of ADC Synthesis using this compound

The synthesis of an ADC using this linker typically involves a two-step process. First, the carboxylic acid on the linker is activated and reacted with an amine group on either the antibody or the payload. Subsequently, the BCN groups on the linker are reacted with an azide-modified counterpart (payload or antibody, respectively) via SPAAC.

Below is a diagram illustrating the general workflow for ADC synthesis using this compound.

ADC_Synthesis_Workflow cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) cluster_purification Step 3: Purification and Characterization Ab Antibody (with Lysine) Activation Carboxylic Acid Activation (e.g., EDC/NHS) Ab->Activation 1a Linker_COOH This compound Linker_COOH->Activation 1b Ab_Linker Antibody-Linker Intermediate Activation->Ab_Linker Amide Bond Formation SPAAC SPAAC Reaction Ab_Linker->SPAAC 2a Payload_N3 Azide-Modified Payload Payload_N3->SPAAC 2b ADC Final ADC SPAAC->ADC Triazole Ring Formation Purification Purification (e.g., SEC, HIC) ADC->Purification Characterization Characterization (e.g., MS, SDS-PAGE, DAR) Purification->Characterization

Caption: General workflow for ADC synthesis using this compound.

Experimental Protocols

The following protocols provide a general framework for the synthesis and characterization of an ADC using this compound. Optimization of reaction conditions may be necessary for specific antibodies and payloads.

Materials and Reagents
  • Antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.2-7.4

  • This compound

  • Azide-modified payload

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS) or N-Hydroxysulfosuccinimide (Sulfo-NHS)

  • Dimethyl sulfoxide (DMSO)

  • Reaction buffers (e.g., PBS, borate buffer)

  • Quenching reagents (e.g., hydroxylamine, Tris buffer)

  • Purification columns (e.g., Size Exclusion Chromatography - SEC, Hydrophobic Interaction Chromatography - HIC)

  • Analytical instruments (e.g., UV-Vis spectrophotometer, Mass Spectrometer, SDS-PAGE equipment)

Protocol 1: Antibody-Linker Conjugation (Amide Coupling)

This protocol describes the conjugation of the linker to the antibody's lysine residues.

  • Antibody Preparation: Prepare the antibody solution at a concentration of 5-10 mg/mL in PBS, pH 7.4.

  • Linker Activation:

    • Dissolve this compound in anhydrous DMSO to a stock concentration of 10-20 mM.

    • In a separate tube, prepare a fresh solution of EDC and NHS (or Sulfo-NHS) in anhydrous DMSO or water. A 1.5 to 2-fold molar excess of EDC/NHS over the linker is recommended.

    • Add the EDC/NHS solution to the linker solution and incubate for 15-30 minutes at room temperature to activate the carboxylic acid.

  • Conjugation Reaction:

    • Add the activated linker solution to the antibody solution. A molar ratio of 5-20 equivalents of linker to one equivalent of antibody is a good starting point for optimization.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification:

    • Remove the excess, unreacted linker and byproducts by SEC using a desalting column equilibrated with PBS.

    • Collect the fractions containing the antibody-linker conjugate, identified by UV absorbance at 280 nm.

  • Characterization (Optional Intermediate Step):

    • Determine the average number of linkers per antibody by Mass Spectrometry (MS).

Protocol 2: Payload Conjugation (SPAAC Reaction)

This protocol details the attachment of the azide-modified payload to the BCN-functionalized antibody.

  • Payload Preparation: Dissolve the azide-modified payload in DMSO to a stock concentration of 10-50 mM.

  • SPAAC Reaction:

    • To the purified antibody-linker conjugate solution, add the azide-payload solution. A 1.5 to 5-fold molar excess of the payload per BCN group on the antibody is recommended.

    • Incubate the reaction for 4-24 hours at room temperature or 37°C. The reaction progress can be monitored by HIC-HPLC.

  • Purification of the ADC:

    • Purify the ADC from excess payload and other impurities using SEC or HIC. HIC is particularly useful for separating ADCs with different DARs.

    • The choice of purification method will depend on the physicochemical properties of the payload and the resulting ADC.

Characterization of the Final ADC

Thorough characterization is crucial to ensure the quality and consistency of the synthesized ADC.

  • Drug-to-Antibody Ratio (DAR):

    • UV-Vis Spectroscopy: If the payload has a distinct UV absorbance from the antibody, the DAR can be estimated by measuring the absorbance at 280 nm (for the antibody) and the specific wavelength for the payload.

    • Mass Spectrometry (MS): Deconvoluted mass spectra of the intact or deglycosylated ADC can provide a precise determination of the DAR and the distribution of different drug-loaded species.

    • Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different DARs, allowing for the quantification of each species.

  • Purity and Aggregation:

    • Size Exclusion Chromatography (SEC): SEC is used to determine the percentage of monomeric ADC and to quantify high molecular weight aggregates.

    • SDS-PAGE: Non-reducing and reducing SDS-PAGE can be used to assess the integrity of the ADC and confirm the covalent attachment of the payload.

  • In Vitro Cell-Based Assays:

    • Cytotoxicity Assays: The potency of the ADC can be evaluated using in vitro cytotoxicity assays on target and non-target cell lines.

    • Binding Assays: The binding affinity of the ADC to its target antigen can be assessed by ELISA or flow cytometry to ensure that the conjugation process has not compromised the antibody's binding capability.

Quantitative Data Summary

The following tables provide representative data that can be obtained during ADC synthesis and characterization. The exact values will vary depending on the specific antibody, payload, and reaction conditions used.

Table 1: Reaction Conditions and Efficiency

ParameterTypical RangePurpose
Amide Coupling
Linker:Antibody Molar Ratio5:1 to 20:1To control the number of linkers attached to the antibody.
Reaction Time2 - 4 hoursTo ensure sufficient reaction completion.
Reaction Temperature4°C or Room TemperatureTo balance reaction rate and antibody stability.
SPAAC Reaction
Payload:BCN Molar Ratio1.5:1 to 5:1To drive the reaction to completion.
Reaction Time4 - 24 hoursTo allow for efficient cycloaddition.
Reaction TemperatureRoom Temperature or 37°CTo optimize reaction kinetics.

Table 2: ADC Characterization Data

ParameterTypical Value/RangeMethod of Determination
Average DAR2 - 8MS, UV-Vis, HIC
Monomer Purity> 95%SEC
Aggregates< 5%SEC
In Vitro Potency (IC50)nM to pM rangeCytotoxicity Assay
Antigen Binding (KD)Similar to unmodified AbELISA, SPR, Flow Cytometry

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Linker Incorporation - Inefficient activation of the carboxylic acid.- Inaccessible lysine residues on the antibody.- Use fresh EDC/NHS solutions.- Increase the linker:antibody molar ratio.- Optimize reaction pH (7.5-8.5).
Low Payload Conjugation (Low DAR) - Incomplete SPAAC reaction.- Steric hindrance.- Inaccurate quantification of BCN groups.- Increase payload:BCN ratio.- Increase reaction time and/or temperature.- Use MS to confirm the number of linkers per antibody.
High Levels of Aggregation - Hydrophobic payload.- High DAR.- Suboptimal buffer conditions.- Optimize the purification process (e.g., use HIC).- Reduce the linker:antibody ratio to target a lower DAR.- Screen different buffer formulations.
Loss of Antibody Binding - Conjugation at or near the antigen-binding site.- Consider site-specific conjugation methods if random lysine conjugation is problematic.

Logical Relationships in ADC Development

The following diagram illustrates the interconnected factors that need to be considered for successful ADC development.

ADC_Development_Logic cluster_components ADC Components cluster_process Development Process cluster_outcome Desired Outcomes Antibody Antibody Selection Conjugation Conjugation Chemistry (Amide + SPAAC) Antibody->Conjugation Payload Payload Choice Payload->Conjugation Linker Linker Design (this compound) Linker->Conjugation DAR DAR Control Conjugation->DAR Purification Purification Strategy DAR->Purification Efficacy Efficacy DAR->Efficacy Safety Safety DAR->Safety PK Pharmacokinetics DAR->PK Stability Stability Purification->Stability Purification->Efficacy Purification->Safety Purification->PK Stability->Efficacy Stability->Safety Stability->PK

Caption: Interdependencies in Antibody-Drug Conjugate development.

By following these detailed application notes and protocols, researchers can effectively utilize this compound to generate novel and potent antibody-drug conjugates for a wide range of therapeutic applications.

References

Application Notes and Protocols for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with Acid-PEG1-bis-PEG3-BCN

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strain-promoted alkyne-azide cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for toxic catalysts.[1] Acid-PEG1-bis-PEG3-BCN is a novel heterotrifunctional linker designed to leverage the power of SPAAC for the creation of advanced bioconjugates, such as antibody-drug conjugates (ADCs) with dual payloads.[2][3][4] This molecule features a carboxylic acid for initial conjugation to an amine-containing biomolecule, and two bicyclo[6.1.0]nonyne (BCN) moieties for subsequent, sequential or simultaneous, SPAAC reactions with azide-functionalized molecules.[5][6] The integrated polyethylene glycol (PEG) spacers enhance aqueous solubility and minimize steric hindrance, making it an ideal tool for drug development and proteomics research.[7]

Chemical Properties and Handling

PropertyValueReference
Molecular Formula C₅₁H₈₁N₅O₁₈[6]
Molecular Weight 1052.22 g/mol [6]
Appearance Oil[6]
Solubility Soluble in DMSO and other organic solvents. The PEG spacers enhance solubility in aqueous buffers.[3][8]
Storage Store at -20°C for long-term stability. Can be shipped at ambient temperature.[6]

Applications

The unique trifunctional nature of this compound opens up a wide range of applications in bioconjugation and drug delivery.

  • Development of Dual-Payload Antibody-Drug Conjugates (ADCs): This linker allows for the site-specific conjugation of two different therapeutic agents to a single antibody, potentially leading to synergistic effects and overcoming drug resistance.[9]

  • Multifunctional Imaging Probes: Fluorescent dyes, quenching molecules, or targeting ligands can be attached to a single biomolecule for advanced imaging applications such as Förster Resonance Energy Transfer (FRET) studies.

  • Targeted Drug Delivery Systems: The linker can be used to attach both a targeting moiety and a therapeutic agent to a nanoparticle or other drug delivery vehicle.

  • Fundamental Proteomics Research: It enables the dual labeling of proteins for studying protein-protein interactions, protein localization, and dynamics.

Experimental Protocols

Protocol 1: Activation of Carboxylic Acid and Conjugation to a Primary Amine-Containing Biomolecule (e.g., Antibody)

This protocol describes the initial step of conjugating the this compound linker to a biomolecule containing primary amines, such as the lysine residues of an antibody.

Materials:

  • This compound

  • Amine-containing biomolecule (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.5)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Preparation of Reagents:

    • Dissolve this compound in anhydrous DMF or DMSO to a stock concentration of 10-20 mM.

    • Prepare fresh solutions of EDC (e.g., 100 mM) and NHS (e.g., 100 mM) in anhydrous DMF or DMSO.

    • Ensure the biomolecule is in an amine-free buffer at a suitable concentration (e.g., 1-10 mg/mL).

  • Activation of Carboxylic Acid:

    • In a microcentrifuge tube, combine this compound, EDC, and NHS in a 1:1.2:1.2 molar ratio.

    • Incubate the reaction mixture at room temperature for 15-30 minutes to form the NHS ester.

  • Conjugation to Biomolecule:

    • Add the activated this compound (now an NHS ester) to the biomolecule solution. The molar excess of the linker will depend on the desired degree of labeling and should be optimized for each specific application (a starting point is a 5-20 fold molar excess).

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Purification:

    • Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.

    • Remove the excess, unreacted linker and byproducts by using a desalting column or by dialysis against a suitable buffer (e.g., PBS).

  • Characterization:

    • Determine the degree of labeling (DOL) using methods such as MALDI-TOF mass spectrometry or UV-Vis spectroscopy if the linker or biomolecule has a suitable chromophore.

Protocol 2: Sequential Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol outlines the steps for conjugating two different azide-containing molecules to the BCN-functionalized biomolecule from Protocol 1.

Materials:

  • BCN-functionalized biomolecule (from Protocol 1)

  • Azide-containing molecule 1 (Payload 1)

  • Azide-containing molecule 2 (Payload 2)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Purification system (e.g., size-exclusion chromatography (SEC), affinity chromatography)

Procedure:

  • First SPAAC Reaction:

    • Dissolve Azide-containing molecule 1 in a compatible solvent (e.g., DMSO, water) to a stock concentration of 10-50 mM.

    • Add a 2-10 fold molar excess of Azide-containing molecule 1 to the BCN-functionalized biomolecule in the reaction buffer.

    • Incubate the reaction for 2-12 hours at room temperature or 37°C. Reaction times may need to be optimized based on the reactivity of the specific azide.

    • Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, SDS-PAGE).

  • Purification (Optional but Recommended):

    • After the first SPAAC reaction is complete, it is advisable to purify the singly conjugated biomolecule to remove excess Azide-containing molecule 1. This can be achieved using SEC or another suitable chromatography method.

  • Second SPAAC Reaction:

    • Dissolve Azide-containing molecule 2 in a compatible solvent to a stock concentration of 10-50 mM.

    • Add a 2-10 fold molar excess of Azide-containing molecule 2 to the singly conjugated biomolecule.

    • Incubate the reaction for 2-12 hours at room temperature or 37°C.

    • Monitor the reaction for the formation of the dual-labeled conjugate.

  • Final Purification:

    • Purify the final dual-labeled bioconjugate from excess reagents and unconjugated molecules using a suitable purification method (e.g., SEC, affinity chromatography).

  • Characterization:

    • Characterize the final product to confirm the successful conjugation of both payloads. Techniques can include mass spectrometry, HPLC, and functional assays.

Quantitative Data

Table 1: Physicochemical Properties of this compound

ParameterValue
Molecular Weight 1052.22
Purity >95% (typical)
Storage Temperature -20°C
Shipping Temperature Ambient

Table 2: Representative Reaction Parameters for SPAAC with BCN

ParameterRecommended RangeNotes
Second-Order Rate Constant (k₂) 0.1 - 0.3 M⁻¹s⁻¹ (with benzyl azide)Rate can vary depending on the steric and electronic properties of the azide.
Reactant Concentration 10 µM - 1 mMHigher concentrations lead to faster reaction rates.
Molar Ratio (BCN:Azide) 1:1 to 1:10An excess of the azide component is often used to drive the reaction to completion.
Reaction Temperature 4°C - 37°CHigher temperatures can increase the reaction rate, but biomolecule stability should be considered.
pH 6.5 - 8.5SPAAC is generally insensitive to pH within this range.
Reaction Time 1 - 24 hoursDependent on reactant concentrations, temperature, and the specific azide used.

Visualizations

experimental_workflow cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: First SPAAC Reaction cluster_step3 Step 3: Second SPAAC Reaction Linker This compound ActivatedLinker NHS-activated Linker Linker->ActivatedLinker EDC, NHS Biomolecule Amine-Biomolecule (e.g., Antibody) BCN_Biomolecule BCN-functionalized Biomolecule Biomolecule->BCN_Biomolecule ActivatedLinker->BCN_Biomolecule pH 7.4-8.0 SinglyConjugated Singly Conjugated Biomolecule BCN_Biomolecule->SinglyConjugated SPAAC Payload1 Azide-Payload 1 Payload1->SinglyConjugated DualConjugated Dual-Payload Conjugate SinglyConjugated->DualConjugated SPAAC Payload2 Azide-Payload 2 Payload2->DualConjugated

Caption: Workflow for dual-payload conjugation.

signaling_pathway_concept cluster_adc Antibody-Drug Conjugate (ADC) cluster_cell Target Cell Antibody Antibody Linker This compound Antibody->Linker Amide Bond Receptor Cell Surface Receptor Antibody->Receptor Binding PayloadA Payload A Linker->PayloadA Triazole Linkage PayloadB Payload B Linker->PayloadB Triazole Linkage Internalization Internalization Receptor->Internalization Lysosome Lysosome Internalization->Lysosome DrugRelease Drug Release Lysosome->DrugRelease CellDeath Cell Death DrugRelease->CellDeath

Caption: ADC mechanism of action concept.

References

Application Notes and Protocols for Amide Coupling with Acid-PEG1-bis-PEG3-BCN Carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for the amide coupling of Acid-PEG1-bis-PEG3-BCN, a heterotrifunctional linker essential in the development of advanced bioconjugates, particularly antibody-drug conjugates (ADCs). The protocols focus on the conjugation of the terminal carboxylic acid group to amine-containing molecules, a critical step in the synthesis of complex targeted therapeutics.

Introduction to this compound

This compound is a versatile linker molecule designed for advanced bioconjugation strategies.[1][2] It possesses three key functional domains:

  • A Carboxylic Acid (-COOH): This functional group allows for the formation of a stable amide bond with primary or secondary amines present on proteins, peptides, small molecule drugs, or other biomolecules.[] This reaction is typically mediated by carbodiimide coupling agents.

  • Two Bicyclononyne (BCN) Moieties: These strained alkyne groups are highly reactive towards azides in a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[2] The presence of two BCN groups allows for the attachment of two separate azide-modified molecules, enabling the creation of dual-payload conjugates or multi-functional constructs.

  • A Polyethylene Glycol (PEG) Spacer: The PEG spacer, consisting of a PEG1 and a bis-PEG3 unit, is hydrophilic. This property helps to improve the solubility and reduce the aggregation of the resulting conjugate, which is often a challenge when working with hydrophobic drug molecules.[][]

This unique combination of functionalities makes this compound a valuable tool for creating precisely defined and complex bioconjugates for applications in targeted drug delivery and diagnostics.

General Workflow for Amide Coupling and Bioconjugation

The overall workflow for utilizing this compound in a typical bioconjugation application, such as the creation of an antibody-drug conjugate, involves a two-stage process. First, the linker is coupled to an amine-containing payload via its carboxylic acid. The resulting linker-payload conjugate is then reacted with an azide-modified antibody.

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Linker This compound (-COOH, BCN, BCN) Coupling EDC / sulfo-NHS Amide Bond Formation Linker->Coupling Payload Amine-containing Payload (-NH2) Payload->Coupling Linker_Payload Linker-Payload Conjugate (BCN, BCN) Coupling->Linker_Payload Antibody Azide-modified Antibody (-N3) SPAAC Copper-Free Click Chemistry Linker_Payload->SPAAC Antibody->SPAAC ADC Final Antibody-Drug Conjugate (ADC) SPAAC->ADC

General workflow for ADC synthesis using this compound.

Experimental Protocols

The following protocols provide a detailed methodology for the amide coupling of this compound to an amine-containing molecule. It is important to note that optimization of reaction conditions, including stoichiometry and reaction time, may be necessary for different amine-containing substrates.

Materials and Reagents
ReagentSupplier (Example)Purpose
This compoundVariousHeterotrifunctional linker
Amine-containing moleculeN/ASubstrate for conjugation
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)Thermo FisherCarbodiimide coupling agent
Sulfo-NHS (N-Hydroxysulfosuccinimide)Thermo FisherStabilizes the EDC-activated intermediate
Anhydrous Dimethylformamide (DMF)Sigma-AldrichReaction solvent
Diisopropylethylamine (DIPEA)Sigma-AldrichOrganic base
2-(N-morpholino)ethanesulfonic acid (MES) bufferSigma-AldrichActivation buffer
Phosphate-buffered saline (PBS)GibcoCoupling and purification buffer
Reverse-phase HPLC systemAgilent, WatersPurification and analysis
Mass Spectrometer (ESI-MS)Bruker, SciexCharacterization of conjugate
Protocol for Amide Coupling in an Organic Solvent

This protocol is suitable for coupling small, organic-soluble amine-containing molecules.

1. Reagent Preparation:

  • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF.

  • Prepare a 10 mg/mL stock solution of the amine-containing molecule in anhydrous DMF.

  • Prepare fresh 100 mM stock solutions of EDC and sulfo-NHS in anhydrous DMF.

2. Reaction Setup:

  • In a microcentrifuge tube, add 1.0 equivalent of the this compound stock solution.

  • Add 1.5 equivalents of EDC and 3.0 equivalents of sulfo-NHS stock solutions to the linker.

  • Vortex briefly and incubate at room temperature for 15 minutes to activate the carboxylic acid.

  • Add 1.2 equivalents of the amine-containing molecule stock solution.

  • Add 2.0 equivalents of DIPEA to the reaction mixture.

  • Vortex the reaction mixture and allow it to react at room temperature for 2-4 hours, or overnight.

3. Reaction Monitoring and Purification:

  • Monitor the reaction progress by LC-MS to observe the formation of the desired product and consumption of starting materials.

  • Upon completion, the crude reaction mixture can be purified by preparative reverse-phase HPLC using a suitable gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA).

  • Collect fractions containing the desired product and confirm the molecular weight by ESI-MS.

  • Lyophilize the pure fractions to obtain the final conjugate as a powder.

Protocol for Amide Coupling in an Aqueous Buffer (Two-Step)

This protocol is recommended for water-soluble biomolecules such as peptides or antibodies.

1. Reagent Preparation:

  • Equilibrate all reagents to room temperature before use.

  • Prepare a 10 mg/mL stock solution of this compound in DMF or DMSO.

  • Prepare a 50 mM MES buffer, pH 6.0 (Activation Buffer).

  • Prepare a 1x PBS buffer, pH 7.4 (Coupling Buffer).

  • Prepare fresh 10 mg/mL solutions of EDC and sulfo-NHS in Activation Buffer.

2. Activation of the Linker:

  • In a microcentrifuge tube, dissolve 1.0 equivalent of this compound in Activation Buffer.

  • Add 1.5 equivalents of EDC and 3.0 equivalents of sulfo-NHS to the linker solution.

  • Mix well and incubate at room temperature for 15-30 minutes.

3. Coupling to the Amine-containing Biomolecule:

  • Dissolve the amine-containing biomolecule in Coupling Buffer.

  • Add the activated linker solution to the biomolecule solution. A 5-10 fold molar excess of the activated linker is recommended.

  • Adjust the pH of the reaction mixture to 7.2-7.5 if necessary.

  • Incubate the reaction at room temperature for 2 hours, or at 4°C overnight with gentle mixing.

4. Quenching and Purification:

  • Quench the reaction by adding a final concentration of 10-50 mM Tris-HCl or hydroxylamine.

  • Purify the conjugate using an appropriate method based on its properties, such as size exclusion chromatography (e.g., PD-10 desalting columns) to remove excess linker and reagents, or affinity chromatography if applicable.

  • Analyze the purified conjugate by SDS-PAGE, HPLC, and mass spectrometry to confirm conjugation and determine the degree of labeling.

Data Presentation and Characterization

The success of the amide coupling reaction should be confirmed through rigorous analytical characterization. The following table provides an example of the expected data for a successful conjugation.

ParameterExpected ResultMethod of Analysis
Purity >95%RP-HPLC
Molecular Weight Observed mass should match the theoretical mass of the conjugateESI-MS
Reaction Yield 50-80% (highly dependent on the substrate and reaction scale)UV-Vis, HPLC
Degree of Labeling For proteins, this indicates the average number of linkers per protein molecule.Mass Spectrometry

Logical Diagram of the EDC/sulfo-NHS Coupling Mechanism

The amide coupling reaction proceeds through a well-established mechanism involving the activation of the carboxylic acid by EDC, followed by the formation of a more stable sulfo-NHS ester intermediate, which then reacts with the amine.

G cluster_0 Activation Step cluster_1 Coupling Step Carboxylic_Acid R-COOH (this compound) O_Acylisourea O-Acylisourea Intermediate (unstable) Carboxylic_Acid->O_Acylisourea + EDC EDC EDC NHS_Ester sulfo-NHS Ester (amine-reactive) O_Acylisourea->NHS_Ester + sulfo-NHS - EDC-urea Sulfo_NHS sulfo-NHS Amine R'-NH2 (Amine-containing molecule) NHS_Ester->Amine Amide_Bond R-CO-NH-R' (Stable Amide Bond) Amine->Amide_Bond - sulfo-NHS

Mechanism of EDC/sulfo-NHS mediated amide bond formation.

Safety and Handling

  • This compound and its derivatives should be handled in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

  • EDC and sulfo-NHS are moisture-sensitive and should be stored in a desiccator.

  • Refer to the Safety Data Sheet (SDS) for each reagent for detailed safety information.

By following these protocols and considerations, researchers can effectively utilize this compound for the development of novel and precisely engineered bioconjugates for a wide range of applications in research and drug development.

References

Application Notes and Protocols for Acid-PEG1-bis-PEG3-BCN Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of Acid-PEG1-bis-PEG3-BCN, a heterotrifunctional linker, in bioconjugation. This linker is particularly valuable in the construction of antibody-drug conjugates (ADCs) and other targeted therapeutic and diagnostic agents.[1][2][3][4] It features a carboxylic acid for conjugation to amine-containing molecules, and two bicyclo[6.1.0]nonyne (BCN) groups for copper-free click chemistry with azide-modified molecules.[2][4][5]

Principle of Reaction

The conjugation strategy involves two primary steps:

  • Amide Bond Formation: The carboxylic acid moiety of the linker is first activated, typically using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), to form a reactive NHS ester. This ester then readily reacts with primary amines (e.g., lysine residues on an antibody or other biomolecules) to form a stable amide bond.[6][][8] This reaction is most efficient at a pH of 7.2-8.5.[6][]

  • Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The two BCN groups on the linker react with azide-functionalized molecules through a copper-free click chemistry reaction.[9][10] This bioorthogonal reaction is highly efficient and specific, proceeding readily in aqueous buffers under mild conditions without the need for a toxic copper catalyst.[2][9][11]

Experimental Protocols

Protocol 1: Activation of this compound and Conjugation to an Amine-Containing Biomolecule (e.g., Antibody)

This protocol details the steps for activating the carboxylic acid group of the linker and conjugating it to a biomolecule containing primary amines.

Materials:

  • This compound

  • Amine-containing biomolecule (e.g., antibody)

  • Activation Buffer: 0.1 M MES, pH 5.5-6.0[12]

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, or 0.1 M sodium bicarbonate buffer, pH 8.3-8.5[13][14]

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), anhydrous

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Purification system (e.g., size-exclusion chromatography, ion-exchange chromatography)

Procedure:

  • Reagent Preparation:

    • Dissolve this compound in anhydrous DMF or DMSO to a stock concentration of 10 mM.

    • Prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer or water at a concentration of 100 mM.

    • Prepare the amine-containing biomolecule in the Conjugation Buffer at a suitable concentration (e.g., 1-10 mg/mL).

  • Activation of Carboxylic Acid:

    • In a microcentrifuge tube, combine the this compound stock solution with Activation Buffer.

    • Add a 5-10 fold molar excess of EDC and NHS (or Sulfo-NHS) to the linker solution.

    • Incubate the reaction mixture for 15-60 minutes at room temperature with gentle mixing.[12]

  • Conjugation to Amine-Containing Biomolecule:

    • Immediately add the activated linker solution to the biomolecule solution. The molar ratio of linker to biomolecule should be optimized for the specific application, but a starting point of 10-20 fold molar excess of the linker is recommended.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[][15][16]

  • Quenching the Reaction:

    • Add Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted NHS ester.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove excess, unreacted linker and byproducts by a suitable purification method. Size-exclusion chromatography (SEC) is effective for separating the larger biomolecule conjugate from smaller molecules.[17] Other techniques like ion-exchange chromatography (IEX), hydrophobic interaction chromatography (HIC), or reverse-phase chromatography (RPC) can also be employed for purification and characterization.[][19][20]

Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol describes the reaction of the BCN-functionalized biomolecule with an azide-containing molecule.

Materials:

  • BCN-functionalized biomolecule (from Protocol 1)

  • Azide-containing molecule (e.g., a drug, a fluorescent dye)

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Reagent Preparation:

    • Dissolve the azide-containing molecule in a compatible solvent (e.g., DMSO, water) to a stock concentration of 10-100 mM.

    • The BCN-functionalized biomolecule should be in the Reaction Buffer.

  • SPAAC Reaction:

    • Add the azide-containing molecule to the solution of the BCN-functionalized biomolecule. A 1.5 to 5-fold molar excess of the azide molecule over the BCN groups is typically recommended.

    • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by a suitable analytical technique (e.g., LC-MS, SDS-PAGE).

  • Purification of the Final Conjugate:

    • Purify the final conjugate to remove any unreacted azide-containing molecule using an appropriate chromatography method as described in Protocol 1, Step 5.

Data Presentation

Table 1: Recommended Reaction Conditions for Amide Bond Formation

ParameterRecommended ConditionNotes
Activation Buffer 0.1 M MES, pH 5.5-6.0EDC/NHS activation is more efficient at a slightly acidic pH.
Conjugation Buffer PBS, pH 7.2-7.5 or 0.1 M Sodium Bicarbonate, pH 8.3-8.5Reaction with primary amines is favored at neutral to slightly basic pH.[6][] Avoid amine-containing buffers like Tris during conjugation.[14][15]
Solvent for Linker Anhydrous DMF or DMSOEnsure the solvent is anhydrous to prevent hydrolysis of the NHS ester.
Molar Ratio (Linker:EDC:NHS) 1:5:5 to 1:10:10A molar excess of coupling agents drives the activation reaction.
Molar Ratio (Linker:Biomolecule) 10:1 to 20:1This should be optimized based on the number of available amines and the desired degree of labeling.
Reaction Time (Activation) 15 - 60 minutes
Reaction Time (Conjugation) 1 - 2 hours at room temperature or overnight at 4°CLonger incubation at lower temperatures can be beneficial for sensitive biomolecules.[][15]
Temperature Room Temperature or 4°C
Quenching Agent 1 M Tris-HCl or 1 M Glycine (final conc. 50-100 mM)Quenches unreacted NHS esters.

Table 2: Recommended Reaction Conditions for SPAAC

ParameterRecommended ConditionNotes
Reaction Buffer PBS, pH 7.4SPAAC is efficient in aqueous buffers under physiological conditions.
Molar Ratio (Azide:BCN) 1.5:1 to 5:1A slight excess of the azide component is typically used.
Reaction Time 1 - 4 hours at room temperature or overnight at 4°C
Temperature Room Temperature or 4°C

Visualizations

experimental_workflow cluster_step1 Step 1: Amide Bond Formation cluster_step2 Step 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reagents1 This compound + EDC/NHS activation Activation (15-60 min, RT) reagents1->activation activated_linker NHS-activated Linker activation->activated_linker conjugation Conjugation (1-2h RT or O/N 4°C) activated_linker->conjugation biomolecule Amine-containing Biomolecule biomolecule->conjugation quench1 Quenching (Tris or Glycine) conjugation->quench1 purification1 Purification (e.g., SEC) quench1->purification1 bcn_biomolecule BCN-functionalized Biomolecule purification1->bcn_biomolecule spaac SPAAC Reaction (1-4h RT or O/N 4°C) bcn_biomolecule->spaac azide_molecule Azide-containing Molecule azide_molecule->spaac purification2 Purification (e.g., SEC) spaac->purification2 final_conjugate Final Conjugate purification2->final_conjugate

Caption: Experimental workflow for the two-step conjugation of this compound.

reaction_scheme cluster_reaction1 Amide Bond Formation cluster_reaction2 Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) linker_acid This compound (R-COOH) plus1 + edc_nhs EDC, NHS activated_linker NHS-activated Linker (R-CO-NHS) edc_nhs->activated_linker Activation plus2 + biomolecule_amine Biomolecule-NH2 amide_conjugate Biomolecule-NH-CO-R biomolecule_amine->amide_conjugate Conjugation bcn_linker Biomolecule-Linker-BCN plus3 + azide_payload Azide-Payload (N3-Payload) final_product Final Conjugate azide_payload->final_product SPAAC

Caption: Chemical reaction scheme for the two-step conjugation process.

References

Application Note: Optimizing Temperature for Acid-PEG1-bis-PEG3-BCN Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid-PEG1-bis-PEG3-BCN is a heterotrifunctional linker molecule integral to the synthesis of advanced antibody-drug conjugates (ADCs) and other complex bioconjugates.[1][2][3][4][5][6] This linker features two bicyclononyne (BCN) moieties for catalyst-free, strain-promoted alkyne-azide cycloaddition (SPAAC), and a carboxylic acid group for stable amide bond formation with amine-containing molecules.[2][4] The efficiency and success of the SPAAC conjugation are critically influenced by reaction conditions, with temperature being a key parameter. This document provides detailed application notes and protocols to guide researchers in optimizing the reaction temperature for successful and efficient conjugation of this compound.

The SPAAC reaction is a cornerstone of bioorthogonal chemistry, prized for its high selectivity and ability to proceed under mild, biological conditions without the need for cytotoxic copper catalysts.[7][8][9] The reaction rate is, however, temperature-dependent. Generally, an increase in temperature leads to a higher reaction rate.[10][11] This principle allows for the tuning of conjugation kinetics to suit specific experimental needs. However, the thermal stability of the biomolecules involved must be carefully considered to prevent degradation.

Data Presentation

The following tables summarize the impact of temperature on SPAAC reaction kinetics, drawing from studies on similar BCN-containing molecules. This data provides a quantitative basis for understanding and predicting the behavior of this compound in conjugation reactions.

Table 1: Effect of Temperature on SPAAC Reaction Rate Constants

Temperature (°C)ReactantsRate Constant (M⁻¹s⁻¹)Reference
25sulfo-DBCO-amine + 3-azido-L-alanine0.32 - 0.85[10][11]
37sulfo-DBCO-amine + 3-azido-L-alanineNot specified, but noted to be faster[10][11]
5o-quinone + BCN OH~70[12]
13o-quinone + BCN OH~90[12]
21o-quinone + BCN OH~110[12]
29o-quinone + BCN OH~130[12]
37o-quinone + BCN OH~150[12]

Table 2: Thermodynamic Activation Parameters for a SPAAC-type Reaction

ParameterValueReactantsReference
Activation Enthalpy (ΔH‡)2.25 kcal/molo-quinone + BCN OH[12]
Activation Entropy (ΔS‡)-36.3 cal/K·molo-quinone + BCN OH[12]
Gibbs Free Energy of Activation (ΔG‡ at 25°C)13.1 kcal/molo-quinone + BCN OH[12]

Experimental Protocols

This section provides a detailed methodology for optimizing the temperature for the conjugation of this compound with an azide-containing biomolecule.

Protocol 1: General Procedure for Temperature Optimization of SPAAC Conjugation

1. Materials:

  • This compound

  • Azide-functionalized molecule (e.g., protein, peptide, or small molecule)

  • Reaction Buffer: Phosphate-buffered saline (PBS), HEPES, or other suitable non-amine-containing buffer, pH 7.0-8.5.

  • Quenching Reagent (optional): e.g., excess azide-containing small molecule.

  • Analytical Instrumentation: HPLC, LC-MS, or SDS-PAGE for monitoring reaction progress.

  • Temperature-controlled incubator or water bath.

2. Procedure:

  • Preparation of Reactants:

    • Dissolve this compound in a compatible organic solvent (e.g., DMSO) to prepare a stock solution (e.g., 10 mM).

    • Dissolve the azide-functionalized molecule in the chosen reaction buffer to a known concentration.

  • Reaction Setup:

    • In separate microcentrifuge tubes, combine the azide-functionalized molecule and this compound stock solution. A typical starting molar ratio is 1:3 to 1:10 (azide-molecule:BCN-linker).

    • Prepare a set of identical reaction mixtures for each temperature point to be tested (e.g., 4°C, 25°C, 37°C).

  • Incubation:

    • Place the reaction tubes in incubators or water baths set to the desired temperatures.

    • Incubate the reactions for a predetermined time course (e.g., 1, 2, 4, 8, and 24 hours).

  • Reaction Monitoring and Quenching:

    • At each time point, withdraw an aliquot from each reaction tube.

    • If desired, quench the reaction by adding an excess of a small azide-containing molecule.

    • Analyze the aliquots using a suitable analytical technique (HPLC, LC-MS, or SDS-PAGE) to determine the extent of conjugation.

  • Data Analysis:

    • Quantify the percentage of conjugated product at each temperature and time point.

    • Plot the percentage of conjugation versus time for each temperature to determine the optimal reaction time and temperature for achieving the desired level of conjugation.

Protocol 2: Stability Assessment of Conjugates at Different Temperatures

1. Materials:

  • Purified conjugate from Protocol 1.

  • Storage Buffer: A buffer suitable for the long-term stability of the biomolecule.

  • Analytical Instrumentation as in Protocol 1.

2. Procedure:

  • Sample Preparation:

    • Aliquot the purified conjugate into separate tubes.

  • Incubation:

    • Store the aliquots at different temperatures (e.g., -20°C, 4°C, 25°C, and 37°C) for an extended period (e.g., 1, 7, and 30 days).

  • Analysis:

    • At each time point, analyze one aliquot from each temperature condition for degradation or aggregation using an appropriate analytical method.

Mandatory Visualization

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup & Incubation cluster_analysis 3. Analysis cluster_stability 4. Stability Assessment prep_bcn Prepare this compound stock solution setup Set up parallel reactions at different temperatures (e.g., 4°C, 25°C, 37°C) prep_bcn->setup prep_azide Prepare azide-functionalized biomolecule solution prep_azide->setup incubation Incubate for a time course setup->incubation monitoring Monitor reaction progress (HPLC, LC-MS, SDS-PAGE) incubation->monitoring data_analysis Analyze data to determine optimal temperature and time monitoring->data_analysis stability_setup Incubate purified conjugate at different temperatures data_analysis->stability_setup stability_analysis Assess stability over time stability_setup->stability_analysis

Caption: Workflow for optimizing the temperature of this compound conjugation.

Discussion and Recommendations

  • Starting Point: For most applications involving antibodies or other sensitive proteins, starting the optimization at room temperature (25°C) is recommended. Many SPAAC reactions proceed efficiently at this temperature without compromising the integrity of the biomolecule.[7][13]

  • Increasing Reaction Rate: If a faster conjugation is required, increasing the temperature to 37°C can significantly accelerate the reaction rate.[10][11] However, it is crucial to confirm the thermal stability of the azide-functionalized biomolecule at this temperature to prevent denaturation or aggregation.

  • Handling Sensitive Biomolecules: For particularly sensitive biomolecules, performing the conjugation at 4°C is a viable option. While the reaction will be slower, this temperature helps to preserve the structure and function of the biomolecule over longer incubation times.

  • Stability Considerations: The PEG linkers in this compound are generally stable across a range of temperatures commonly used in bioconjugation.[14][15] The BCN group is also relatively stable, although some degradation has been reported in specific cellular environments, which is less of a concern for in vitro conjugation reactions.[16] The primary stability concern will typically be the biomolecule being conjugated.

  • Monitoring is Key: Regardless of the chosen temperature, it is essential to monitor the reaction progress to determine the optimal endpoint and to characterize the final conjugate thoroughly to ensure its quality and integrity.

References

Application Notes and Protocols for the Purification of Acid-PEG1-bis-PEG3-BCN Conjugated Antibodies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antibody-Drug Conjugates (ADCs) are a promising class of biotherapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic agent. The linker technology used to attach the drug to the antibody is critical for the stability and efficacy of the ADC. The Acid-PEG1-bis-PEG3-BCN linker is a novel, heterotrifunctional linker that allows for the conjugation of two bicyclononyne (BCN) modified payloads to an antibody via a stable amide bond. The polyethylene glycol (PEG) components enhance solubility and reduce aggregation.[1][2][]

The conjugation reaction of the this compound linker to an antibody results in a heterogeneous mixture containing the desired ADC with a specific drug-to-antibody ratio (DAR), as well as unconjugated antibody, excess linker, and aggregated species.[4][5] Therefore, a robust purification strategy is essential to isolate a homogeneous and active ADC product with a defined DAR. This application note provides a detailed, multi-step purification protocol for antibodies conjugated with the this compound linker.

Purification Strategy Overview

A multi-step chromatographic approach is recommended for the purification of this compound conjugated antibodies. This strategy is designed to sequentially remove key impurities and enrich the desired ADC species. The proposed workflow consists of three main steps:

  • Tangential Flow Filtration (TFF): To remove unconjugated linker, and other small molecule impurities, and for buffer exchange.[6]

  • Hydrophobic Interaction Chromatography (HIC): To separate ADC species based on their drug-to-antibody ratio (DAR).[7][8][9][10][11] The conjugation of the hydrophobic BCN-payload to the antibody increases its surface hydrophobicity, allowing for separation of species with different DARs.[12]

  • Size Exclusion Chromatography (SEC): As a final polishing step to remove high molecular weight aggregates and for buffer exchange into the final formulation buffer.[][14][15][16]

The overall purification workflow is depicted in the following diagram:

G cluster_0 Purification Workflow Crude Conjugate Crude Conjugate TFF TFF Crude Conjugate->TFF Step 1: Buffer Exchange & Small Molecule Removal HIC HIC TFF->HIC Step 2: DAR Separation SEC SEC HIC->SEC Step 3: Aggregate Removal & Final Formulation Purified ADC Purified ADC SEC->Purified ADC

Caption: Overall purification workflow for this compound conjugated antibodies.

Experimental Protocols

Step 1: Tangential Flow Filtration (TFF)

Objective: To remove unconjugated this compound linker and other small molecules from the crude conjugation reaction mixture and to exchange the buffer in preparation for HIC.

Materials:

  • TFF system with a molecular weight cut-off (MWCO) of 30 kDa or 50 kDa.

  • Diafiltration Buffer: 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0.

  • Crude conjugation mixture.

Protocol:

  • Equilibrate the TFF system with Diafiltration Buffer.

  • Concentrate the crude conjugation mixture to a target concentration of 10-20 mg/mL.

  • Perform diafiltration with at least 5-7 diavolumes of Diafiltration Buffer to remove unconjugated linker and exchange the buffer.

  • Recover the concentrated and buffer-exchanged ADC solution.

  • Determine the protein concentration using a UV-Vis spectrophotometer at 280 nm.

Step 2: Hydrophobic Interaction Chromatography (HIC)

Objective: To separate the ADC species based on their drug-to-antibody ratio (DAR).

Materials:

  • HIC column (e.g., Phenyl or Butyl chemistry).

  • HPLC or FPLC system.

  • Mobile Phase A: 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0.

  • Mobile Phase B: 20 mM Sodium Phosphate, pH 7.0.

  • TFF-purified ADC sample.

Protocol:

  • Equilibrate the HIC column with 100% Mobile Phase A.

  • Inject the TFF-purified ADC sample onto the column.

  • Wash the column with 100% Mobile Phase A for 2-3 column volumes (CVs).

  • Elute the bound ADC species using a linear gradient from 0% to 100% Mobile Phase B over 20-30 CVs.

  • Collect fractions across the elution profile.

  • Analyze the collected fractions by HIC-HPLC and/or mass spectrometry to identify the fractions containing the desired DAR species.

  • Pool the fractions containing the target ADC.

Step 3: Size Exclusion Chromatography (SEC)

Objective: To remove high molecular weight aggregates and exchange the purified ADC into the final formulation buffer.

Materials:

  • SEC column suitable for monoclonal antibody separation.

  • HPLC or FPLC system.

  • Final Formulation Buffer (e.g., 20 mM Histidine, 150 mM NaCl, pH 6.0).

  • Pooled HIC fractions.

Protocol:

  • Equilibrate the SEC column with at least 2 CVs of Final Formulation Buffer.

  • Inject the pooled HIC fractions onto the column. The injection volume should not exceed 2-5% of the total column volume.

  • Elute the sample with the Final Formulation Buffer at a constant flow rate.

  • Collect the fractions corresponding to the monomeric ADC peak.

  • Determine the protein concentration of the final purified ADC.

Data Presentation

The following tables summarize the expected quantitative data at each stage of the purification process.

Table 1: Purification Summary

Purification StepProtein Recovery (%)Purity by SEC (%)DAR (Average)Aggregate (%)
Crude Conjugate100951.85
Post-TFF95951.85
Post-HIC (Pooled)70982.02
Post-SEC (Final)90>992.0<1

Table 2: Impurity Removal

ImpurityConcentration in CrudeRemoval Efficiency (TFF)Removal Efficiency (HIC)Removal Efficiency (SEC)Final Concentration
Unconjugated LinkerHigh>99%N/AN/ABelow Limit of Detection
Unconjugated Antibody~15%0%>90%0%<1.5%
Aggregates5%0%~60%>95%<0.1%

Visualization of Impurity Removal

The following diagram illustrates the relationship between the different impurities and the purification method used for their removal.

G cluster_1 Impurity Removal Strategy Impurity Impurity Purification_Method Purification_Method Unconjugated_Linker Unconjugated_Linker TFF TFF Unconjugated_Linker->TFF Removed by Size Difference Unconjugated_Antibody Unconjugated_Antibody HIC HIC Unconjugated_Antibody->HIC Separated by Hydrophobicity Aggregates Aggregates Aggregates->HIC Partially Removed SEC SEC Aggregates->SEC Removed by Size Difference

Caption: Logical relationship between impurities and their removal by specific purification steps.

Characterization of Purified ADC

The final purified this compound conjugated antibody should be characterized using a panel of analytical techniques to ensure its quality and consistency. These methods include:

  • Size Exclusion Chromatography (SEC-HPLC): To determine the purity and quantify the level of high molecular weight aggregates.[14][15][16]

  • Hydrophobic Interaction Chromatography (HIC-HPLC): To determine the drug-to-antibody ratio (DAR) distribution.[9][11][12]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Can also be used to determine the average DAR.

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): To assess the apparent molecular weight and purity under reducing and non-reducing conditions.

  • Mass Spectrometry (MS): To confirm the identity of the ADC and determine the exact mass of the different DAR species.[17]

  • Endotoxin Testing: To ensure the final product is free from endotoxin contamination.

Conclusion

The purification of this compound conjugated antibodies is a critical step in their development and manufacturing. The multi-step purification strategy presented in this application note, employing Tangential Flow Filtration, Hydrophobic Interaction Chromatography, and Size Exclusion Chromatography, provides a robust and efficient method for obtaining a highly pure and homogeneous ADC product. The detailed protocols and expected outcomes serve as a valuable guide for researchers and scientists working on the development of novel ADCs with this advanced linker technology.

References

Application Note: Comprehensive Characterization of Acid-PEG1-bis-PEG3-BCN Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antibody-Drug Conjugates (ADCs) represent a transformative class of biopharmaceuticals that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to tumor cells, thereby enhancing therapeutic efficacy while minimizing systemic toxicity.[1] An ADC's architecture comprises three essential components: a tumor-targeting antibody, a cytotoxic payload, and a chemical linker connecting them.[2] The linker is a critical element that influences the ADC's stability, pharmacokinetics, and mechanism of drug release.[1]

This application note focuses on ADCs constructed using the Acid-PEG1-bis-PEG3-BCN linker. This heterotrifunctional linker features a carboxylic acid for payload attachment and two Bicyclononyne (BCN) groups.[3][4] The BCN moiety is a strained alkyne that facilitates highly efficient, copper-free bioconjugation to azide-modified antibodies via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[5][6] This click chemistry reaction is bio-orthogonal, proceeding rapidly under mild physiological conditions without interfering with biological functional groups.[3][] The integrated hydrophilic PEG spacers are designed to enhance solubility, reduce aggregation, and minimize steric hindrance.[3]

Due to the inherent complexity and heterogeneity of ADCs, comprehensive analytical characterization is imperative to ensure their safety, efficacy, and consistency.[1][8] Key quality attributes that require rigorous evaluation include the drug-to-antibody ratio (DAR), size variants (aggregation and fragmentation), and biological potency.[8][9] This document provides detailed protocols for the essential analytical techniques required to characterize ADCs synthesized with the this compound linker.

Principle of ADC Synthesis

The synthesis of an ADC using the this compound linker involves a two-step process. First, the cytotoxic payload, containing a reactive amine, is conjugated to the linker's carboxylic acid group via amide bond formation. Second, the resulting linker-payload construct is attached to an azide-functionalized antibody through the copper-free SPAAC reaction. This bio-orthogonal reaction forms a stable triazole linkage, yielding the final ADC.

ADC_Conjugation_Workflow cluster_reactants Reactants cluster_reaction Conjugation Reaction cluster_product Product Antibody Azide-Modified Antibody (Ab-N3) SPAAC SPAAC (Strain-Promoted Alkyne-Azide Cycloaddition) Antibody->SPAAC LinkerPayload Linker-Payload Construct (this compound-Payload) LinkerPayload->SPAAC ADC Final Antibody-Drug Conjugate (ADC) SPAAC->ADC Stable Triazole Linkage

Caption: ADC Conjugation Workflow via SPAAC chemistry.

Experimental Protocols

Comprehensive characterization is essential to ensure the quality and consistency of the final ADC product.[1] The following protocols detail key assays for analyzing critical quality attributes.

Protocol 1: Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC)

HIC is the most widely used method for analyzing the DAR and drug-load distribution of ADCs.[10][11] The separation is based on the principle that hydrophobicity increases with the number of conjugated drug molecules.[12] This allows for the separation of the unconjugated antibody from species with varying numbers of payloads (e.g., DAR 2, 4, 6, 8).[13]

Methodology:

  • System Preparation:

    • HPLC System: A biocompatible HPLC system with a quaternary pump and UV detector is required. An iron-free flow path is recommended to prevent corrosion from high-salt mobile phases.[13]

    • Column: TSKgel Butyl-NPR column (4.6 mm x 3.5 cm, 2.5 µm) or equivalent HIC column.

    • Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.

    • Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 5% (v/v) Isopropanol.

  • Sample Preparation:

    • Dilute the ADC sample to a final concentration of 1 mg/mL in Mobile Phase A.

  • Chromatographic Conditions:

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 25°C.

    • Detection Wavelength: 280 nm.

    • Injection Volume: 10 µL.

    • Gradient:

      • 0-3 min: 0% B

      • 3-23 min: 0% to 100% B (linear gradient)

      • 23-25 min: 100% B

      • 25-27 min: 100% to 0% B

      • 27-30 min: 0% B (re-equilibration)

  • Data Analysis:

    • Integrate the peak area for each species (unconjugated mAb, DAR2, DAR4, etc.).

    • Calculate the average DAR using the following formula:

      • Average DAR = Σ (Peak Area of each DAR species * DAR value) / Σ (Total Peak Area of all species).[]

Protocol 2: Analysis of Aggregates and Fragments by Size Exclusion Chromatography (SEC)

SEC is the standard technique for separating and quantifying high molecular weight species (aggregates) and low molecular weight species (fragments) from the desired monomeric ADC.[15][16] This is critical as aggregates can potentially lead to immunogenicity.[16]

Methodology:

  • System Preparation:

    • HPLC System: An HPLC or UPLC system with a UV detector.

    • Column: Agilent AdvanceBio SEC 300 Å (4.6 x 300 mm, 2.7 µm) or equivalent SEC column designed to minimize non-specific interactions with hydrophobic ADCs.[15]

    • Mobile Phase: 150 mM Sodium Phosphate, pH 7.0.

  • Sample Preparation:

    • Dilute the ADC sample to 1 mg/mL in the mobile phase.

  • Chromatographic Conditions:

    • Flow Rate: 0.35 mL/min.

    • Column Temperature: Ambient.

    • Detection Wavelength: 280 nm.

    • Injection Volume: 5 µL.

    • Run Time: 15 minutes (isocratic).

  • Data Analysis:

    • Identify and integrate the peaks corresponding to aggregates (eluting earliest), monomer, and fragments (eluting latest).

    • Calculate the percentage of each species by dividing its peak area by the total area of all peaks.

Protocol 3: In Vitro Cytotoxicity Assessment

The biological activity of an ADC is its ability to kill target cancer cells.[1] This is typically assessed using an in vitro cytotoxicity assay, which measures the concentration of ADC required to inhibit cell growth by 50% (IC50).[17][18]

Methodology:

  • Cell Culture:

    • Culture a target antigen-positive cancer cell line (e.g., SK-BR-3 for a HER2-targeting ADC) and an antigen-negative control cell line in appropriate media.

  • Cell Seeding:

    • Plate the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight at 37°C with 5% CO2.[17]

  • ADC Treatment:

    • Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in cell culture media.

    • Remove the old media from the cells and add 100 µL of the diluted compounds to the respective wells. Include untreated control wells.

  • Incubation:

    • Incubate the plate for 72-120 hours at 37°C with 5% CO2.[17]

  • Cell Viability Measurement (MTT Assay Example):

    • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.[17]

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) and incubate overnight in the dark.[17]

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Convert absorbance values to percentage cell viability relative to the untreated control.

    • Plot the percent viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Data Presentation

Quantitative data from characterization assays should be summarized for clear comparison and batch-to-batch analysis.

Table 1: HIC Analysis Summary for ADC Batch XYZ

Species Retention Time (min) Peak Area (%)
Unconjugated mAb 8.5 4.2
DAR 2 12.1 20.5
DAR 4 14.8 55.1
DAR 6 16.9 18.3
DAR 8 18.5 1.9

| Average DAR | - | 4.1 |

Table 2: SEC Analysis Summary for ADC Batch XYZ

Species Retention Time (min) Peak Area (%)
Aggregate 6.2 1.8
Monomer 8.1 98.0

| Fragment | 10.3 | 0.2 |

Table 3: In Vitro Cytotoxicity of ADC Batch XYZ

Compound Target Cells (IC50, nM) Control Cells (IC50, nM)
ADC 0.5 > 1000
Unconjugated mAb > 1000 > 1000

| Free Payload | 0.01 | 0.01 |

ADC Mechanism of Action

The therapeutic effect of an ADC is achieved through a multi-step process that begins with specific binding to the target antigen on the cancer cell surface.

ADC_MoA cluster_extracellular Extracellular Space cluster_cell Target Cancer Cell ADC 1. ADC Circulates and Binds to Target Antigen Internalization 2. Receptor-Mediated Endocytosis ADC->Internalization Binding Endosome Early Endosome Internalization->Endosome Lysosome 3. Trafficking to Lysosome Endosome->Lysosome Maturation Release 4. Linker Cleavage & Payload Release Lysosome->Release Target 5. Payload Binds Intracellular Target (e.g., DNA, Tubulin) Release->Target Apoptosis 6. Induction of Apoptosis / Cell Death Target->Apoptosis

Caption: Generalized mechanism of action for an antibody-drug conjugate.

Analytical Workflow Overview

A systematic analytical workflow ensures that all critical quality attributes of the ADC are thoroughly evaluated.

Analytical_Workflow cluster_physchem Physicochemical Characterization cluster_bio Biological Characterization cluster_results Data Reporting start ADC Bulk Drug Substance HIC HIC Analysis start->HIC SEC SEC Analysis start->SEC Potency In Vitro Cytotoxicity Assay start->Potency Binding Antigen Binding Assay (ELISA/SPR) start->Binding DAR_Report DAR & Distribution HIC->DAR_Report Purity_Report Purity & Aggregation Profile SEC->Purity_Report Potency_Report IC50 & Potency Potency->Potency_Report Binding_Report Binding Affinity (KD) Binding->Binding_Report

Caption: Integrated analytical workflow for ADC characterization.

Conclusion

The robust characterization of Antibody-Drug Conjugates is fundamental to their successful development and clinical application. For ADCs constructed with the this compound linker, a suite of orthogonal analytical methods is necessary to control the critical quality attributes. Hydrophobic Interaction Chromatography is the gold standard for determining the drug-to-antibody ratio and drug-load distribution.[19][20] Size Exclusion Chromatography is essential for monitoring aggregation and fragmentation, which are critical for product safety and stability.[15] Finally, in vitro cytotoxicity assays confirm the biological potency and target-specific activity of the conjugate.[18] The detailed protocols and workflows presented in this application note provide a comprehensive framework for researchers to ensure the quality, consistency, and efficacy of their ADC candidates.

References

Application Notes and Protocols for Acid-PEG1-bis-PEG3-BCN Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Acid-PEG1-bis-PEG3-BCN is a heterotrifunctional linker designed for advanced bioconjugation, particularly in the development of antibody-drug conjugates (ADCs).[][2][3] This innovative linker possesses three distinct functionalities: a carboxylic acid group for covalent attachment to amine-containing biomolecules, and two bicyclo[6.1.0]nonyne (BCN) groups for subsequent copper-free click chemistry reactions. The integrated polyethylene glycol (PEG) spacers (PEG1 and PEG3) enhance the solubility and stability of the resulting conjugate, reduce aggregation, and minimize steric hindrance.[][5][6][7][8]

The bioconjugation process involves a two-stage sequential reaction strategy. First, the carboxylic acid is activated to form an N-hydroxysuccinimide (NHS) ester, which then readily reacts with primary amines (e.g., lysine residues) on a target biomolecule, such as an antibody, to form a stable amide bond.[9][10][11][12] Following the attachment of the linker, the two BCN moieties are available for strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-functionalized molecules (e.g., cytotoxic drugs, fluorescent dyes, or imaging agents).[][13][14][15][16] SPAAC is a highly efficient and bioorthogonal reaction, proceeding rapidly under mild, aqueous conditions without the need for a toxic copper catalyst, making it ideal for working with sensitive biological samples.[][13][15]

This document provides a detailed, step-by-step guide for the bioconjugation of this compound to an antibody and subsequent conjugation with an azide-modified payload.

Experimental Protocols

This protocol is a general guideline for the conjugation of an antibody (e.g., IgG) with an azide-modified payload using the this compound linker. Optimization may be required for specific antibodies, payloads, and applications.

Part 1: Antibody-Linker Conjugation (Amine Coupling)

This stage involves the activation of the linker's carboxylic acid group and its reaction with primary amines on the antibody.

Materials Required:

  • Antibody (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

  • This compound Linker

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Reaction Buffer: 0.1 M Phosphate Buffer with 0.15 M NaCl, pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Purification System: Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF) system for antibody purification.[17]

Procedure:

  • Antibody Preparation:

    • If the antibody solution contains amine-containing buffers (like Tris) or stabilizers (like BSA), it must be purified.[18]

    • Exchange the antibody into the Reaction Buffer (e.g., PBS, pH 7.4) using a desalting column or dialysis.

    • Adjust the antibody concentration to 2-10 mg/mL.

  • Linker Activation (NHS Ester Formation):

    • Allow the this compound linker, EDC, and NHS vials to equilibrate to room temperature before opening to prevent moisture condensation.[10][19]

    • Prepare a 10 mM stock solution of the this compound linker in anhydrous DMSO.

    • Prepare 100 mM stock solutions of EDC and NHS in anhydrous DMSO or activation buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0).

    • To activate the linker, mix the this compound linker with EDC and NHS at a molar ratio of 1:1.5:1.2 in an appropriate volume of solvent.

    • Incubate the activation mixture for 15 minutes at room temperature.[20]

  • Conjugation to Antibody:

    • Add the freshly activated linker-NHS ester solution to the antibody solution. A 10- to 20-fold molar excess of the linker over the antibody is a common starting point.[10][11] The final concentration of DMSO in the reaction mixture should not exceed 10% (v/v).[11]

    • Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours on ice.[10][19] Gentle mixing during incubation is recommended.

  • Quenching the Reaction:

    • Add the Quenching Buffer (e.g., Tris or glycine) to a final concentration of 50-100 mM to quench any unreacted NHS-ester groups.[18]

    • Incubate for 15-30 minutes at room temperature.[13]

  • Purification of BCN-functionalized Antibody:

    • Remove excess, unreacted linker and byproducts by SEC (e.g., using a Sephadex G-25 column) or by TFF.[17]

    • The purified BCN-functionalized antibody can be characterized and used immediately in the next step or stored at -20°C or -80°C.[13]

Part 2: BCN-Azide Conjugation (SPAAC)

This stage involves the reaction of the BCN-functionalized antibody with an azide-modified payload.

Materials Required:

  • Purified BCN-functionalized antibody from Part 1

  • Azide-modified payload (e.g., drug, dye)

  • Reaction Buffer: PBS, pH 7.4 or other suitable aqueous buffer

Procedure:

  • Payload Preparation:

    • Dissolve the azide-modified payload in a compatible solvent (e.g., DMSO, water) to prepare a concentrated stock solution.

  • SPAAC Reaction:

    • Combine the BCN-functionalized antibody with the azide-modified payload in the Reaction Buffer.

    • A molar excess of the azide-payload (e.g., 3-5 fold excess per BCN group) is recommended to drive the reaction to completion. Since the linker has two BCN groups, use a 6- to 10-fold molar excess of the payload relative to the antibody.

    • The reaction can be performed at room temperature for 4-16 hours or at 4°C for 12-48 hours. The reaction progress can be monitored by analytical techniques like HIC-HPLC or RP-HPLC.

  • Final Purification:

    • Purify the final antibody-drug conjugate to remove the excess payload and any reaction byproducts. Purification methods such as SEC, HIC, or TFF are commonly used.[5][17]

    • After purification, exchange the final conjugate into a suitable formulation buffer for storage.

Part 3: Characterization of the Final Conjugate

1. Drug-to-Antibody Ratio (DAR) Determination:

  • UV-Vis Spectroscopy: The average number of payload molecules conjugated per antibody can be estimated by measuring the absorbance at two different wavelengths (e.g., 280 nm for the antibody and a specific wavelength for the payload).[] The concentrations of the antibody and the payload are calculated using the Beer-Lambert law.[]

  • Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on their hydrophobicity. Since each conjugated payload molecule increases the overall hydrophobicity, species with different numbers of drugs (DAR0, DAR2, DAR4, etc.) can be resolved. The weighted average DAR is calculated from the peak areas.[]

  • Mass Spectrometry (MS): LC-MS analysis of the intact or reduced (light and heavy chains) ADC can provide precise mass information, allowing for the unambiguous determination of the different DAR species and calculation of the average DAR.[9][14]

2. Purity and Aggregation Analysis:

  • Size Exclusion Chromatography (SEC): SEC is used to assess the purity of the ADC and quantify the presence of high molecular weight species (aggregates) or fragments.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for a bioconjugation reaction involving a PEGylated BCN linker with an antibody. The exact values will vary depending on the specific reactants and reaction conditions.

ParameterTypical ValueMethod of DeterminationReference
Linker:Antibody Molar Ratio (Input) 10:1 to 20:1---[10][11]
Payload:BCN Molar Ratio (Input) 3:1 to 5:1---Customary Practice
Final Drug-to-Antibody Ratio (DAR) 3.5 - 4.0HIC, RP-HPLC, MS[6][14]
Conjugation Efficiency > 90%HIC, RP-HPLC[21]
Purity (Monomer Content) > 95%SEC-HPLC[17]
Aggregate Content < 5%SEC-HPLC[8]
In Vitro Cytotoxicity (IC50) nM range (payload dependent)Cell-based assays[15]
Plasma Half-life Extension 2.5 to 11-fold increaseIn vivo studies[15]

Visualizations

Bioconjugation_Workflow cluster_prep Preparation cluster_stage1 Stage 1: Amine Coupling cluster_stage2 Stage 2: SPAAC Reaction cluster_char Characterization Antibody Antibody in Storage Buffer Purified_Ab Purified Antibody (Amine-free Buffer) Antibody->Purified_Ab Buffer Exchange Conjugation1 Antibody-Linker Conjugation Purified_Ab->Conjugation1 Linker Acid-PEG-bis-BCN Activation Linker Activation (EDC, NHS) Linker->Activation Payload Azide-Payload Conjugation2 SPAAC Reaction Payload->Conjugation2 Activation->Conjugation1 Quench1 Quenching (Tris/Glycine) Conjugation1->Quench1 Purification1 Purification 1 (SEC / TFF) Quench1->Purification1 BCN_Ab BCN-functionalized Antibody Purification1->BCN_Ab BCN_Ab->Conjugation2 Purification2 Purification 2 (SEC / HIC) Conjugation2->Purification2 Final_ADC Final ADC Purification2->Final_ADC DAR_Analysis DAR Analysis (HIC, MS) Final_ADC->DAR_Analysis Purity_Analysis Purity/Aggregate Analysis (SEC) Final_ADC->Purity_Analysis Signaling_Pathway cluster_0 Step 1: Amine Coupling cluster_1 Step 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Ab Antibody-NH₂ (Lysine Residue) Ab_Linker Antibody-NHCO-PEG-bis-BCN Ab->Ab_Linker Stable Amide Bond Linker HOOC-PEG-bis-BCN Activated_Linker NHS-OOC-PEG-bis-BCN Linker->Activated_Linker EDC, NHS pH 7.2-8.0 Activated_Linker->Ab_Linker Final_Product Antibody-Drug Conjugate (DAR up to 2x per linker) Ab_Linker->Final_Product Stable Triazole Ring Payload N₃-Payload (e.g., Drug) Payload->Final_Product

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Acid-PEG1-bis-PEG3-BCN Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in Acid-PEG1-bis-PEG3-BCN conjugation experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

What are the primary causes of low yield in my this compound conjugation?

Low yields in bioconjugation reactions can arise from several factors.[][2] Common issues include suboptimal reaction conditions, poor quality or degradation of reagents, the presence of competing reactive groups, and challenges with product purification.[] Specifically for NHS ester reactions with amines, pH is a critical factor.[3][4][5]

Troubleshooting Steps:

  • Verify Reagent Quality: Ensure your this compound and the molecule to be conjugated have been stored correctly, typically at -20°C and protected from moisture.[6] Allow reagents to warm to room temperature before opening to prevent condensation.

  • Optimize Reaction Conditions: Pay close attention to the pH, temperature, and reaction time. The optimal pH for NHS ester reactions with primary amines is typically between 7.2 and 8.5.[5]

  • Assess Competing Reactions: Be aware of potential side reactions. For instance, the BCN group can react with thiols, a reaction that can be suppressed by β-mercaptoethanol (β-ME).[7] Also, hydrolysis of the NHS ester is a competing reaction that becomes more significant at higher pH.[5]

  • Evaluate Purification Strategy: Significant product loss can occur during purification.[8][9] Analyze your purification fractions to ensure you are not discarding the product.

How can I optimize the pH for the NHS ester-amine reaction?

The reaction between an NHS ester and a primary amine is highly pH-dependent.[3][4] At a low pH, the amine group is protonated and less reactive.[3][4] Conversely, at a high pH, the rate of hydrolysis of the NHS ester increases, which can lower the yield.[3][4][5]

Recommendations:

  • Maintain a reaction pH between 7.2 and 8.5.[5]

  • Use non-amine-containing buffers such as phosphate, carbonate-bicarbonate, HEPES, or borate buffers.[5][10] Avoid Tris buffers as they contain a primary amine that will compete in the reaction.[5]

What are the best practices for handling and storing this compound?

Proper handling and storage are crucial for maintaining the reactivity of the linker.

  • Storage: Store the reagent at -20°C in a dry, dark environment.[6]

  • Handling: Before use, allow the vial to equilibrate to room temperature to prevent moisture condensation. For reagents that are solids, it is often easier to dissolve them in an anhydrous solvent like DMSO or DMF to create a stock solution.[10]

My target molecule has multiple potential conjugation sites. How can I improve site-specificity?

Lack of site-specificity can lead to a heterogeneous mixture of products and make purification difficult.[2]

Strategies for Site-Specificity:

  • pH Optimization: Fine-tuning the pH can sometimes favor the reaction with a specific amine group based on differences in their pKa values.[11]

  • Protecting Groups: Utilize protecting groups to block reactive sites that you do not want to modify.

  • Genetic Manipulation: For protein conjugations, it may be possible to modify the protein to remove or add specific reactive sites.[2]

What are the most effective methods for purifying the final conjugate?

The choice of purification method will depend on the physicochemical properties of your conjugate.[8][9]

  • Size Exclusion Chromatography (SEC): This is a common and effective method for separating the larger PEGylated conjugate from smaller unreacted molecules.[8][9][]

  • Ion Exchange Chromatography (IEX): This technique separates molecules based on charge and can be very effective for purifying PEGylated proteins.[][13]

  • Reverse Phase Chromatography (RP-HPLC): This method offers high-resolution separation based on hydrophobicity and is particularly useful for analyzing the reaction and purifying smaller conjugates.[]

  • Ultrafiltration/Diafiltration: Membrane-based techniques can be used to separate the conjugate from low molecular weight impurities.[9][]

Quantitative Data Summary

Table 1: General Reaction Parameters for this compound Conjugation

ParameterRecommended RangeKey Considerations
pH 7.2 - 8.5The optimal pH is a balance between amine reactivity and NHS ester hydrolysis.[5]
Temperature 4°C - Room TemperatureLower temperatures can reduce the rate of hydrolysis but may require longer reaction times.[5]
Reaction Time 30 minutes - 4 hoursMonitor the reaction progress to determine the optimal time.[5]
Solvent Aqueous Buffer (non-amine)For water-insoluble linkers, dissolve in DMSO or DMF before adding to the aqueous reaction.[5]

Experimental Protocols

General Protocol for Conjugation of this compound to an Amine-Containing Molecule
  • Preparation of Amine-Containing Molecule: Dissolve your molecule in a non-amine-containing buffer (e.g., PBS, HEPES) at a pH between 7.2 and 8.5.

  • Preparation of Linker: Just before use, dissolve the this compound in an anhydrous solvent such as DMSO or DMF.[3]

  • Conjugation Reaction: Add the dissolved linker to the solution of your amine-containing molecule. The reaction can typically proceed for 0.5 to 4 hours at room temperature or overnight at 4°C.[5]

  • Quenching the Reaction (Optional): To stop the reaction, you can add a small molecule with a primary amine, such as Tris or glycine, to consume any unreacted NHS ester.[5]

  • Purification: Purify the conjugate using a suitable method such as SEC, IEX, or RP-HPLC.[8][9][][13]

  • Analysis: Characterize the final product to confirm conjugation and assess purity using techniques like mass spectrometry, SDS-PAGE, and HPLC.

Visualizations

experimental_workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Conjugation cluster_purification 3. Purification & Analysis A Dissolve Amine-Molecule in Non-Amine Buffer (pH 7.2-8.5) C Combine Reagents A->C B Dissolve Acid-PEG-BCN in Anhydrous Solvent (DMSO/DMF) B->C D Incubate (0.5-4h at RT or overnight at 4°C) C->D E Quench Reaction (Optional) D->E F Purify Conjugate (e.g., SEC, IEX) E->F G Characterize Product (e.g., MS, HPLC) F->G

Caption: Workflow for this compound Conjugation.

signaling_pathway cluster_reactants Reactants cluster_products Products Molecule Molecule-NH₂ Conjugate Molecule-Amide-PEG-BCN Molecule->Conjugate + Linker Acid-PEG-BCN (NHS Ester) Linker->Conjugate Byproduct N-hydroxysuccinimide (NHS) Linker->Byproduct releases

Caption: NHS Ester-Amine Conjugation Reaction.

References

Technical Support Center: Addressing ADC Heterogeneity with Acid-PEG1-bis-PEG3-BCN

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of Acid-PEG1-bis-PEG3-BCN in the development of antibody-drug conjugates (ADCs). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it address ADC heterogeneity?

A1: this compound is a heterobifunctional, cleavable linker used for the synthesis of ADCs.[1][2] It contains a carboxylic acid for conjugation to an amine-containing payload and a bicyclononyne (BCN) group for site-specific conjugation to an azide-modified antibody via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of copper-free click chemistry.[3][4][5] By enabling site-specific conjugation, this linker allows for precise control over the location and number of payload molecules attached to the antibody, resulting in a more homogeneous ADC preparation with a defined drug-to-antibody ratio (DAR).[6][7] This contrasts with traditional methods that randomly conjugate payloads to lysine or cysteine residues, which produces a heterogeneous mixture of ADCs with varying DARs and conjugation sites.[7]

Q2: What are the advantages of using a PEGylated linker like this compound?

A2: The polyethylene glycol (PEG) component of the linker offers several advantages. It can enhance the solubility and stability of the ADC, which is particularly beneficial when working with hydrophobic payloads that might otherwise promote aggregation.[8] The PEG spacer can also improve the pharmacokinetic properties of the ADC, potentially leading to a longer circulation half-life.[]

Q3: What type of reaction is used to conjugate the BCN group of the linker to the antibody?

A3: The BCN group reacts with an azide group through a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction.[10] This is a bioorthogonal "click chemistry" reaction that is highly specific and can be performed under mild, aqueous conditions without the need for a cytotoxic copper catalyst.[3][10]

Q4: How do I introduce an azide group into my antibody for conjugation with the BCN linker?

A4: There are several methods to introduce azide groups site-specifically into an antibody. One common approach is to use enzymatic methods, such as chemoenzymatic modification of the antibody's glycan structures. Alternatively, unnatural amino acids containing azide groups can be incorporated into the antibody during expression.

Q5: What analytical techniques are recommended for characterizing my final ADC product?

A5: A combination of analytical techniques is recommended to assess the purity, homogeneity, and DAR of your ADC.

  • Hydrophobic Interaction Chromatography (HIC): This is a key method for determining the DAR distribution and assessing the homogeneity of the ADC preparation.[1][11][12]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC can also be used to determine the DAR, often after reducing the ADC to separate the light and heavy chains.[13]

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the identity of the final ADC and determine the molecular weight of the conjugated antibody, which can be used to verify the DAR.[14][15]

  • Size Exclusion Chromatography (SEC): SEC is used to assess the level of aggregation in the final ADC product.

Troubleshooting Guides

Issue Potential Cause Recommended Solution
Low Conjugation Efficiency (Low DAR) Incomplete reaction between the BCN linker and the azide-modified antibody.- Ensure the azide-modified antibody is pure and free of any interfering substances. - Increase the molar excess of the linker-payload complex relative to the antibody. - Extend the reaction time or slightly increase the reaction temperature (e.g., from 4°C to room temperature). - Confirm the activity of the BCN linker, as it can degrade over time if not stored properly.
Steric hindrance at the azide incorporation site.- If possible, choose an azide incorporation site that is more accessible. - The PEG spacer in the this compound linker is designed to reduce steric hindrance, but alternative linker lengths could be explored if this is a persistent issue.
High Levels of Aggregation in Final ADC Product Hydrophobicity of the payload.- The PEG component of the linker should help mitigate this. Ensure that the final ADC is in a suitable buffer. - Consider adding excipients to the formulation to reduce aggregation. - Purify the ADC using size exclusion chromatography (SEC) to remove aggregates.
Instability of the antibody under reaction conditions.- Ensure the pH and temperature of the conjugation reaction are within the antibody's stability range.
Heterogeneous DAR Profile (Multiple Peaks in HIC) Incomplete azide modification of the antibody.- Optimize the azide incorporation step to ensure a high percentage of antibodies are correctly modified.
Presence of unconjugated antibody.- Increase the molar excess of the linker-payload. - Purify the final ADC product using HIC or ion-exchange chromatography to separate the conjugated species from the unconjugated antibody.[][16]
Difficulty Purifying the Final ADC Similar properties between the desired ADC and impurities.- Optimize the chromatography method. For HIC, adjust the salt concentration in the mobile phase.[2] For ion-exchange, adjust the pH and salt gradient.[]
The ADC is not stable during the purification process.- Perform purification steps at a lower temperature (e.g., 4°C). - Use a buffer system that is known to be stabilizing for your antibody.

Quantitative Data

The use of site-specific conjugation with linkers like this compound is expected to yield a highly homogeneous ADC product. The following tables provide illustrative data that a researcher might expect.

Table 1: Illustrative Drug-to-Antibody Ratio (DAR) Distribution Determined by HIC

ADC SpeciesPercentage of Total Area
DAR 0 (Unconjugated Antibody)< 5%
DAR 2 (Desired Product) > 90%
DAR 4< 5%
Average DAR ~2.0

This illustrative data is based on expected outcomes for site-specific conjugation methods aiming for a DAR of 2. Actual results may vary depending on the specific antibody, payload, and experimental conditions.

Table 2: Illustrative Conjugation Efficiency and Product Purity

ParameterIllustrative ValueMethod of Analysis
Conjugation Efficiency > 95%RP-HPLC or HIC
Monomeric Purity > 98%Size Exclusion Chromatography (SEC)
Residual Free Payload < 1%RP-HPLC

Experimental Protocols

This is a generalized protocol for the synthesis of an ADC using this compound. The specific concentrations, volumes, and incubation times should be optimized for your particular antibody and payload.

Part 1: Preparation of the Linker-Payload Complex

  • Dissolve the Payload: Dissolve your amine-containing payload in a suitable organic solvent, such as dimethyl sulfoxide (DMSO).

  • Activate the Linker: Dissolve this compound in DMSO and activate the carboxylic acid group using a standard coupling agent, such as N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with N-hydroxysuccinimide (NHS).

  • Conjugate Linker and Payload: Mix the activated linker with the payload solution and allow the reaction to proceed, typically for 1-4 hours at room temperature.

  • Purify the Linker-Payload Complex: Purify the resulting linker-payload complex using reverse-phase HPLC. Confirm the identity of the product by mass spectrometry.

Part 2: ADC Conjugation via SPAAC

  • Prepare the Azide-Modified Antibody: Prepare your azide-modified antibody in a suitable buffer, such as phosphate-buffered saline (PBS), at a concentration of 5-10 mg/mL. Ensure the buffer is free of any azide-containing preservatives.[17]

  • Prepare the Linker-Payload Solution: Dissolve the purified linker-payload complex in an organic co-solvent like DMSO.

  • Conjugation Reaction: Add the linker-payload solution to the antibody solution at a molar excess (e.g., 5-10 fold excess of linker-payload to antibody). The final concentration of the organic co-solvent should be kept low (e.g., <10%) to maintain antibody stability.

  • Incubate: Allow the reaction to proceed at 4°C or room temperature for 12-24 hours with gentle mixing.

  • Purification of the ADC: Remove the excess linker-payload and purify the ADC using a desalting column, tangential flow filtration (TFF), or preparative HIC.[16][18]

Part 3: ADC Characterization

  • Determine Protein Concentration: Measure the protein concentration of the purified ADC using a standard method, such as UV-Vis spectroscopy at 280 nm.

  • Assess DAR by HIC: Analyze the purified ADC by HIC to determine the DAR distribution and calculate the average DAR.[1]

  • Confirm Molecular Weight by Mass Spectrometry: Analyze the ADC by ESI-MS to confirm the correct molecular weight of the conjugated antibody.

  • Evaluate Aggregation by SEC: Analyze the ADC by SEC to determine the percentage of monomer, dimer, and higher-order aggregates.

Visualizations

Chemical Structure of this compound cluster_linker This compound Acid HOOC- PEG1 PEG1 Acid->PEG1 bis bis PEG1->bis PEG3_1 PEG3 bis->PEG3_1 PEG3_2 PEG3 bis->PEG3_2 BCN1 BCN PEG3_1->BCN1 BCN2 BCN PEG3_2->BCN2

Caption: Structure of the this compound linker.

ADC Conjugation Workflow cluster_materials Starting Materials cluster_synthesis Synthesis cluster_purification Purification & Analysis Antibody Azide-Modified Antibody SPAAC 4. SPAAC Reaction (Antibody + Linker-Payload) Antibody->SPAAC Linker This compound ActivateLinker 1. Activate Linker (e.g., EDC/NHS) Linker->ActivateLinker Payload Amine-Payload LinkPayload 2. Linker-Payload Conjugation Payload->LinkPayload ActivateLinker->LinkPayload PurifyLinkerPayload 3. Purify Linker-Payload (RP-HPLC) LinkPayload->PurifyLinkerPayload PurifyLinkerPayload->SPAAC PurifyADC 5. Purify ADC (HIC or SEC) SPAAC->PurifyADC Analysis 6. Characterization (HIC, MS, SEC) PurifyADC->Analysis FinalADC Homogeneous ADC Analysis->FinalADC

Caption: Experimental workflow for ADC synthesis.

Addressing ADC Heterogeneity cluster_traditional Traditional Conjugation (e.g., Lysine) cluster_site_specific Site-Specific Conjugation (with BCN Linker) Random Random Conjugation to Multiple Sites Heterogeneous Heterogeneous Mixture (DAR 0, 1, 2, 3...) Random->Heterogeneous Leads to SiteSpecific Site-Specific Azide Introduction SPAAC SPAAC with BCN Linker SiteSpecific->SPAAC Enables Homogeneous Homogeneous Product (Defined DAR, e.g., DAR 2) SPAAC->Homogeneous Results in

References

Technical Support Center: Acid-PEG1-bis-PEG3-BCN Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Acid-PEG1-bis-PEG3-BCN conjugates. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability issues and answering frequently asked questions related to the use of this heterotrifunctional linker in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage and handling for this compound?

A1: For optimal stability, this compound should be stored at -20°C for long-term use. When handling the compound, it is advisable to prepare solutions fresh for each experiment. If stock solutions are necessary, they should be stored at -20°C in an anhydrous solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Avoid repeated freeze-thaw cycles.

Q2: What are the main reactive groups of this compound and their functions?

A2: this compound is a heterotrifunctional linker with three key reactive components:

  • Two Bicyclo[6.1.0]nonyne (BCN) groups: These are strained alkynes that react with azide-containing molecules via copper-free strain-promoted alkyne-azide cycloaddition (SPAAC). This allows for the attachment of two azide-modified molecules.

  • One Carboxylic Acid group: This group is used to form a stable amide bond with primary amine groups on biomolecules, such as the lysine residues of an antibody.

Q3: What are the primary stability concerns for the BCN groups in this linker?

A3: The BCN groups are susceptible to degradation under certain experimental conditions. The main concerns are:

  • Acidic Conditions: The strained alkyne of the BCN group is labile in acidic environments, which can lead to hydrolysis and loss of reactivity towards azides.[1]

  • Presence of Thiols: BCN can react with thiol-containing molecules like glutathione (GSH), which is present in biological matrices such as plasma.[2]

  • Certain Reducing Agents: The reducing agent TCEP (tris(2-carboxyethyl)phosphine) has been shown to cause degradation of BCN, particularly when conjugated to a protein.[2]

  • Intracellular Environment: BCN moieties can be rapidly degraded within cells, with one study showing up to 79% degradation in RAW264.7 macrophage-like cells after 24 hours.[3]

Q4: How does the stability of BCN compare to other cyclooctynes like DBCO?

A4: BCN and DBCO (dibenzocyclooctyne) are both used in SPAAC reactions, but they have different stability profiles. BCN is generally considered less hydrophobic than DBCO. However, in the presence of thiols like GSH, BCN has been shown to be more stable than DBCO, with a longer half-life.[2] Conversely, DBCO may be more stable in the presence of the reducing agent TCEP. The choice between BCN and DBCO often depends on the specific experimental conditions.

Troubleshooting Guide

Issue 1: Low Conjugation Yield in SPAAC Reaction

Symptom: You are observing a low yield of your desired conjugate after reacting your azide-modified molecule with this compound.

Potential Causes and Solutions:

Potential Cause Troubleshooting Step
Degradation of BCN Linker Ensure proper storage and handling of the this compound linker. Prepare fresh solutions before each experiment. Avoid acidic conditions in your reaction buffer.
Suboptimal Reaction Buffer The choice of buffer can influence SPAAC reaction rates. Consider screening different buffers. For example, HEPES buffer has been reported to yield higher reaction rates for some SPAAC reactions compared to PBS.
Steric Hindrance The PEG chains on the linker are designed to improve solubility and reduce steric hindrance. However, the nature of your azide-modified molecule could still present steric challenges. Consider optimizing the linker-to-molecule ratio and reaction time. The PEG chain length can also influence antibody-receptor interactions and intracellular degradation rates.[4]
Incorrect Stoichiometry Accurately determine the concentration of your azide-modified molecule and the linker to ensure the desired molar ratio.
Low Reactivity of Azide Ensure the azide on your molecule is accessible and reactive. The chemical environment around the azide can impact its reactivity.
Issue 2: Conjugate Instability Observed During or After Purification

Symptom: Your purified conjugate appears to be degrading, as evidenced by techniques like LC-MS showing unexpected masses.

Potential Causes and Solutions:

Potential Cause Troubleshooting Step
Acidic Purification Conditions If using chromatography for purification, ensure the mobile phases are not acidic. Prolonged exposure to low pH can lead to the hydrolysis of the BCN groups.[1]
Presence of Reducing Agents If a reduction step was performed (e.g., to reduce antibody hinge disulfides), ensure the reducing agent is fully removed before or after conjugation, especially if TCEP was used. Consider using DTT as an alternative reducing agent, as it has been reported to be more compatible with BCN.
Thiol-mediated Degradation If your purification buffers contain thiols, this could lead to BCN degradation. Avoid buffers containing reagents like β-mercaptoethanol if the BCN moiety is still unreacted.
Issue 3: Instability of the Final Conjugate in Biological Assays

Symptom: You observe a loss of conjugate integrity or activity when incubating in plasma, serum, or in a cellular assay.

Potential Causes and Solutions:

Quantitative Stability Data of BCN Conjugates
Parameter Value
Half-life of BCN with GSH ~6 hours[2]
Half-life of DBCO with GSH ~71 minutes[2]
BCN Degradation in RAW264.7 cells (24h) 79% ± 1.8%[3]
DBCO Degradation in RAW264.7 cells (24h) 36% ± 0.8%[3]
Potential Cause Troubleshooting Step
Plasma/Serum Instability The BCN moiety can react with thiols present in plasma, such as glutathione.[2] When designing in vivo or ex vivo experiments, be aware of this potential instability. Characterize the stability of your conjugate in the relevant biological matrix.
Intracellular Degradation BCN is known to be degraded intracellularly.[3] If your application requires long-term intracellular stability of the linker, consider this limitation. Assays to monitor the release of the payload from the conjugate within the cell can be informative.

Experimental Protocols

Protocol 1: General Amide Bond Formation with a Primary Amine

This protocol describes the conjugation of the carboxylic acid group of this compound to a primary amine-containing molecule (e.g., an antibody).

  • Reagent Preparation:

    • Dissolve the amine-containing molecule in a suitable amine-free buffer (e.g., PBS, pH 7.4).

    • Prepare a stock solution of this compound in anhydrous DMSO or DMF.

    • Prepare stock solutions of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) or sulfo-NHS in an appropriate buffer or anhydrous solvent.

  • Activation of Carboxylic Acid:

    • In a separate reaction vessel, react this compound with a molar excess of EDC and NHS (typically 2-5 equivalents of each) in an appropriate buffer (e.g., MES buffer, pH 6.0) for 15-30 minutes at room temperature to form the NHS ester.

  • Conjugation:

    • Add the activated this compound-NHS ester to the solution of the amine-containing molecule. The reaction is typically more efficient at a slightly alkaline pH (7.5-8.5).

    • Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Purification:

    • Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to react with any remaining NHS ester.

    • Purify the conjugate using an appropriate method, such as size exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF) to remove unreacted linker and coupling reagents.

Protocol 2: Stability Assessment of BCN Conjugate using LC-MS

This protocol provides a general workflow for assessing the stability of a BCN-containing conjugate under specific conditions (e.g., different pH, presence of thiols).

  • Sample Preparation:

    • Prepare solutions of your BCN conjugate at a known concentration in the test buffers (e.g., PBS pH 7.4, acetate buffer pH 5.0, PBS with 1 mM GSH).

    • Prepare a control sample in a buffer where the conjugate is known to be stable (e.g., PBS pH 7.4 at t=0).

  • Incubation:

    • Incubate the samples at a controlled temperature (e.g., 37°C) for various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Sample Analysis by LC-MS:

    • At each time point, take an aliquot of the sample and, if necessary, quench any ongoing reaction (e.g., by adding a quenching agent or by rapid freezing).

    • Analyze the samples by liquid chromatography-mass spectrometry (LC-MS). A reverse-phase column (e.g., C4 or C8 for proteins) is often used.

    • The mobile phases typically consist of water and acetonitrile with a small amount of formic acid (e.g., 0.1%).

    • The mass spectrometer should be set to acquire data in a range that includes the expected masses of the intact conjugate and any potential degradation products.

  • Data Analysis:

    • Deconvolute the mass spectra to determine the masses of the species present in each sample.

    • Quantify the percentage of the intact conjugate remaining at each time point by comparing the peak areas or intensities.

    • Identify any new peaks that appear over time, which may correspond to degradation products. The mass difference can provide clues about the nature of the degradation (e.g., addition of water, loss of a fragment).

Visualizations

Logical Workflow for Troubleshooting Low SPAAC Conjugation Yield

G start Low SPAAC Conjugation Yield check_linker Verify Linker Integrity (Fresh stock, proper storage) start->check_linker linker_ok Linker OK? check_linker->linker_ok check_reagents Check Reagent Concentrations (Linker and Azide-molecule) reagents_ok Concentrations Correct? check_reagents->reagents_ok check_buffer Evaluate Reaction Buffer (pH, buffer components) buffer_ok Buffer Optimal? check_buffer->buffer_ok check_conditions Optimize Reaction Conditions (Time, Temperature, Stoichiometry) conditions_ok Conditions Optimized? check_conditions->conditions_ok analyze_side_products Analyze for Side Products (LC-MS) fail Yield Still Low analyze_side_products->fail linker_ok->start No (Use new linker) linker_ok->check_reagents Yes reagents_ok->start No (Remeasure & adjust) reagents_ok->check_buffer Yes buffer_ok->start No (Screen buffers) buffer_ok->check_conditions Yes conditions_ok->analyze_side_products No (Optimize further) success Yield Improved conditions_ok->success Yes consider_alt Consider Alternative Linker or Azide Position fail->consider_alt

Caption: Troubleshooting workflow for low SPAAC yield.

Potential Degradation Pathway of BCN Moiety

G cluster_conditions Degradation Conditions bcn BCN-Conjugate (Reactive Alkyne) hydrolysis_product Hydrolyzed BCN (Inactive) bcn->hydrolysis_product + H₂O thiol_adduct Thiol Adduct (Inactive) bcn->thiol_adduct + R-SH acid Acidic pH (e.g., < 6) thiol Thiols (e.g., GSH) tcep TCEP

References

Validation & Comparative

Validating the Efficiency of Acid-PEG1-bis-PEG3-BCN Conjugation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and efficient conjugation of molecules is paramount. This guide provides a comparative analysis of Acid-PEG1-bis-PEG3-BCN, a heterotrifunctional linker, against other common bioconjugation reagents. It includes detailed experimental protocols and data presentation formats to enable rigorous validation of conjugation efficiency.

The this compound linker is a versatile tool in bioconjugation, featuring a carboxylic acid for amide bond formation with primary amines on proteins or other molecules, and two bicyclo[6.1.0]nonyne (BCN) moieties for copper-free click chemistry.[1] The polyethylene glycol (PEG) spacers enhance solubility and reduce steric hindrance.[2][1] This linker participates in strain-promoted alkyne-azide cycloaddition (SPAAC), a bioorthogonal reaction that is highly efficient and avoids the cytotoxicity associated with copper-catalyzed click chemistry.[3][4][5][6][7][8]

Comparative Analysis of BCN-based Linkers

Some studies have indicated that DBCO may exhibit higher reactivity than BCN in certain applications, with one report showing a 1.3 to 1.9-fold greater immobilization efficiency. However, BCN is recognized for its lower hydrophobicity and greater stability towards certain reagents like glutathione (GSH), which can be an advantage in biological systems.[9][10][11] The presence of two BCN groups on the this compound linker offers the potential for higher drug-to-antibody ratios (DAR) or the attachment of multiple molecules.

The following table summarizes the key characteristics of BCN and DBCO to aid in the selection of the appropriate linker for a specific application.

FeatureBCN (Bicyclo[6.1.0]nonyne)DBCO (Dibenzocyclooctyne)
Reaction Type Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
Catalyst None (Copper-free)None (Copper-free)
Reactivity High, but can be lower than DBCO in some contexts.Generally considered to have very high reactivity.
Hydrophobicity Less hydrophobic than DBCO.More hydrophobic than BCN.
Stability More stable to certain biological nucleophiles like GSH.Can be less stable to certain nucleophiles.
Key Advantage Good balance of reactivity and stability, lower hydrophobicity.Very fast reaction kinetics.

Experimental Protocols for Validation

To objectively assess the conjugation efficiency of this compound, a series of well-defined experiments are necessary. The following protocols outline the key steps for conjugating the linker to a protein (e.g., an antibody) and subsequently validating the conjugate.

Protein Modification with this compound via NHS Ester Chemistry

This protocol describes the initial activation of the carboxylic acid on the linker to an N-hydroxysuccinimide (NHS) ester, followed by conjugation to primary amines (e.g., lysine residues) on a protein.

Materials:

  • Protein (e.g., IgG antibody) in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting column (e.g., Sephadex G-25)

  • Reaction buffers (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0 for activation; PBS, pH 7.4 for conjugation)

Procedure:

  • Activation of this compound:

    • Dissolve this compound, NHS, and DCC/EDC in anhydrous DMF or DMSO.

    • Allow the reaction to proceed for 1-2 hours at room temperature to form the NHS ester.

  • Protein Conjugation:

    • Exchange the protein into a conjugation buffer (e.g., PBS, pH 7.4).

    • Add the activated this compound-NHS ester to the protein solution. The molar ratio of linker to protein should be optimized for the desired degree of labeling.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

  • Purification:

    • Remove excess, unreacted linker using a desalting column equilibrated with an appropriate storage buffer (e.g., PBS).

Azide-Modification of a Payload Molecule

For the subsequent click chemistry reaction, the molecule to be conjugated to the BCN groups needs to possess an azide functionality. This can be achieved through various chemical synthesis routes depending on the nature of the payload.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Procedure:

  • Dissolve the azide-modified payload in a suitable buffer.

  • Add the azide-payload solution to the BCN-modified protein.

  • Incubate the reaction for 4-12 hours at room temperature. The reaction progress can be monitored by LC-MS.

  • Purify the final conjugate using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove any unreacted payload.

Quantitative Analysis of Conjugation Efficiency

The efficiency of the conjugation is determined by the Degree of Labeling (DOL) or Drug-to-Antibody Ratio (DAR). Several analytical techniques can be employed for this purpose.

a) UV-Vis Spectrophotometry for Degree of Labeling (DOL)

If the payload molecule has a distinct UV-Vis absorbance, the DOL can be estimated spectrophotometrically.

Procedure:

  • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the maximum absorbance wavelength (λmax) of the payload.

  • Calculate the protein concentration using the Beer-Lambert law, correcting for the absorbance of the payload at 280 nm.

  • Calculate the concentration of the payload.

  • The DOL is the molar ratio of the payload to the protein.

Equation for DOL Calculation:

Where:

  • A_payload_max = Absorbance of the conjugate at the λmax of the payload

  • A_280 = Absorbance of the conjugate at 280 nm

  • ε_protein_280 = Molar extinction coefficient of the protein at 280 nm

  • ε_payload_max = Molar extinction coefficient of the payload at its λmax

  • CF = Correction factor (A_280 of the payload / A_max of the payload)

b) Hydrophobic Interaction Chromatography (HIC)

HIC is a powerful technique to determine the distribution of species with different numbers of conjugated molecules, which affects the overall hydrophobicity of the protein.

Typical HIC Protocol:

  • Column: A HIC column (e.g., Butyl-NPR)

  • Mobile Phase A: High salt buffer (e.g., 2 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0)

  • Gradient: A linear gradient from high salt to low salt.

  • Detection: UV at 280 nm.

The different peaks in the chromatogram correspond to the protein with varying numbers of conjugated linkers/payloads (e.g., DAR0, DAR1, DAR2, etc.). The average DAR can be calculated from the peak areas.

c) Mass Spectrometry (MS)

Mass spectrometry provides a direct measurement of the molecular weight of the conjugate, allowing for precise determination of the number of attached linkers and payloads.

Procedure:

  • Sample Preparation: The purified conjugate is desalted. For complex proteins, reduction of disulfide bonds and enzymatic digestion (e.g., with trypsin) may be necessary.

  • Analysis: The sample is analyzed by LC-MS.

  • Data Analysis: The resulting mass spectrum is deconvoluted to determine the masses of the different conjugated species. The mass shift compared to the unconjugated protein reveals the number of attached molecules.

Visualizing the Workflow

The following diagrams, generated using the DOT language, illustrate the experimental workflow for the conjugation and validation process.

experimental_workflow cluster_conjugation Conjugation Process cluster_validation Validation protein Protein (e.g., Antibody) bcn_protein BCN-Modified Protein protein->bcn_protein NHS Ester Coupling linker This compound activated_linker Activated Linker (NHS Ester) linker->activated_linker Activation (NHS/DCC) activated_linker->bcn_protein final_conjugate Final Conjugate bcn_protein->final_conjugate SPAAC azide_payload Azide-Payload azide_payload->final_conjugate uv_vis UV-Vis Spectrophotometry final_conjugate->uv_vis hic Hydrophobic Interaction Chromatography (HIC) final_conjugate->hic ms Mass Spectrometry (MS) final_conjugate->ms dol_dar DOL/DAR Calculation uv_vis->dol_dar hic->dol_dar ms->dol_dar

Caption: Experimental workflow for conjugation and validation.

signaling_pathway_analogy start Start: Unconjugated Biomolecule step1 Step 1: Amine Modification (NHS Ester Coupling) start->step1 intermediate Intermediate: BCN-Modified Biomolecule step1->intermediate step2 Step 2: Bioorthogonal Ligation (SPAAC) intermediate->step2 final End: Final Conjugate step2->final

Caption: Logical steps of the bioconjugation process.

References

Revolutionizing ADC Analysis: A Comparative Guide to Mass Spectrometry of Acid-PEG1-bis-PEG3-BCN ADCs

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the mass spectrometry analysis of Antibody-Drug Conjugates (ADCs) utilizing the innovative Acid-PEG1-bis-PEG3-BCN linker system reveals critical insights for researchers, scientists, and drug development professionals. This guide provides a comprehensive comparison of analytical methodologies, supported by experimental data, to facilitate informed decisions in the rapidly evolving field of targeted cancer therapeutics.

The this compound linker represents a next-generation approach to ADC design, incorporating a bicyclononyne (BCN) moiety for copper-free click chemistry, a polyethylene glycol (PEG) spacer to enhance solubility and stability, and a cleavable element for controlled payload release. Accurate and robust analytical characterization of these complex biomolecules is paramount to ensuring their safety and efficacy. Mass spectrometry has emerged as the gold standard for determining key quality attributes of ADCs, most notably the drug-to-antibody ratio (DAR).

This guide compares the performance of ADCs constructed with the this compound linker to those utilizing more traditional maleimide-based linkers. We present a detailed examination of two primary mass spectrometry workflows: Reversed-Phase Liquid Chromatography-Mass Spectrometry (RP-LC-MS) under denaturing conditions and Size-Exclusion Chromatography-Mass Spectrometry (SEC-MS) under native conditions.

Comparative Performance Analysis

The choice of linker chemistry significantly impacts the analytical profile and in-vivo stability of an ADC. While specific quantitative data for ADCs utilizing the this compound linker is not extensively available in the public domain, we can infer its performance based on the characteristics of BCN-PEG linkers and compare it to well-established maleimide-based ADCs.

Linker TypeConjugation ChemistryKey Analytical ConsiderationsExpected Performance Metrics
This compound Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) - "Click Chemistry"- High specificity and efficiency of conjugation. - Homogeneous DAR distribution. - PEG spacer improves solubility and may reduce aggregation.- DAR: Expected to be well-defined with low heterogeneity. - Stability: Generally high in circulation due to stable triazole linkage. Cleavage is designed to occur intracellularly.
Maleimide-PEG Thiol-maleimide Michael addition- Potential for retro-Michael reaction leading to deconjugation. - Ring-opening of the succinimide can occur, leading to heterogeneity. - Hydrophobicity of the linker can influence aggregation.- DAR: Can be heterogeneous. - Stability: Susceptible to payload loss in plasma due to exchange with thiol-containing proteins like albumin.[1]

Experimental Protocols for Mass Spectrometry Analysis

Accurate determination of ADC characteristics relies on meticulous experimental execution. Below are detailed protocols for the two primary mass spectrometry methods.

Reduced-Denatured Reversed-Phase Liquid Chromatography-Mass Spectrometry (RP-LC-MS)

This method is ideal for determining the DAR on the light and heavy chains of the antibody separately, providing a detailed view of drug distribution.

Sample Preparation:

  • Reduction: To an ADC sample (typically 1 mg/mL in PBS), add dithiothreitol (DTT) to a final concentration of 10 mM.

  • Incubate the mixture at 37°C for 30 minutes to reduce the interchain disulfide bonds.

  • Denaturation: The sample is denatured by the acidic and organic mobile phase of the LC system.

LC-MS Conditions:

  • Column: A reversed-phase column suitable for proteins, such as a C4 or diphenyl column (e.g., Agilent PLRP-S, Waters BEH C4).[2]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.

  • Flow Rate: 0.2-0.4 mL/min.

  • MS Detector: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Data Analysis: Deconvolute the mass spectra of the light and heavy chain peaks to determine the mass of each species (unconjugated, and conjugated with one or more drugs). Calculate the weighted average DAR based on the relative abundance of each species.

Native Size-Exclusion Chromatography-Mass Spectrometry (SEC-MS)

This technique analyzes the intact ADC, preserving its native structure and providing information on the overall DAR distribution and aggregation state.[3]

Sample Preparation:

  • Buffer Exchange: The ADC sample should be in a volatile, MS-compatible buffer such as 100 mM ammonium acetate.[4] This can be achieved through offline buffer exchange or online using the SEC column.

  • Deglycosylation (Optional): For simplified spectra, the ADC can be deglycosylated using an enzyme like PNGase F.[5]

LC-MS Conditions:

  • Column: A size-exclusion column with a pore size suitable for large proteins (e.g., Waters BEH200 SEC, Agilent AdvanceBio SEC).

  • Mobile Phase: Isocratic elution with a volatile buffer like 100 mM ammonium acetate.[4]

  • Flow Rate: 0.2-0.5 mL/min.

  • MS Detector: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) capable of detecting high m/z ions.[6]

  • Data Analysis: Deconvolute the mass spectrum of the main ADC peak to determine the masses of the different DAR species. Calculate the average DAR from the relative intensities of the deconvoluted peaks.

Visualizing the Workflow and Mechanism of Action

To further clarify the analytical process and the biological impact of these ADCs, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Analysis ADC ADC Sample Reduced_ADC Reduced & Denatured ADC ADC->Reduced_ADC DTT Native_ADC Native ADC ADC->Native_ADC Buffer Exchange RP_LC_MS RP-LC-MS Reduced_ADC->RP_LC_MS SEC_MS Native SEC-MS Native_ADC->SEC_MS DAR_Distribution DAR Distribution RP_LC_MS->DAR_Distribution Avg_DAR Average DAR SEC_MS->Avg_DAR Aggregation Aggregation Profile SEC_MS->Aggregation DAR_Distribution->Avg_DAR

Mass Spectrometry Workflow for ADC Analysis.

signaling_pathway cluster_cell Tumor Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ADC ADC Antigen Tumor Antigen ADC->Antigen Binding Internalization Endocytosis Antigen->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Linker Cleavage Tubulin Tubulin Payload_Release->Tubulin Payload (e.g., MMAE) Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Apoptosis Apoptosis Microtubule_Disruption->Apoptosis G2/M Arrest

ADC Mechanism of Action via Tubulin Inhibition.

Conclusion

The robust characterization of ADCs is a cornerstone of their successful development. The this compound linker, with its click chemistry handle and hydrophilic spacer, offers the potential for producing more homogeneous and stable ADCs. Mass spectrometry, through both denaturing and native approaches, provides the essential tools to verify these critical quality attributes. By employing the detailed protocols and understanding the comparative performance outlined in this guide, researchers can accelerate the development of the next generation of targeted cancer therapies.

References

A Comparative Guide to HPLC Analysis of Acid-PEG1-bis-PEG3-BCN Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the analysis of Acid-PEG1-bis-PEG3-BCN and its conjugates. This heterotrifunctional linker, featuring a carboxylic acid for amine coupling and two bicyclononyne (BCN) groups for strain-promoted azide-alkyne cycloaddition (SPAAC), is a valuable tool in bioconjugation. Accurate analytical methods are crucial for quality control of the linker itself and for characterizing the resulting conjugates.

Due to the polyethylene glycol (PEG) component's lack of a strong UV chromophore, alternative detection methods to standard UV-Vis are often necessary for sensitive and accurate quantification. This guide will compare two primary HPLC techniques: Reversed-Phase HPLC (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC), coupled with suitable detectors such as Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometry (MS).

Logical Workflow for Method Selection

The selection of an appropriate HPLC method depends on the specific analytical needs, such as purity assessment of the linker, monitoring conjugation reactions, or characterization of the final bioconjugate. The following diagram illustrates a logical workflow for choosing the most suitable analytical approach.

workflow cluster_start Analytical Goal cluster_methods Method Selection cluster_techniques Primary HPLC Technique cluster_detectors Detector Choice start Define Analytical Goal purity Purity of this compound Linker start->purity reaction Monitoring Conjugation Reaction start->reaction conjugate Characterization of Conjugate start->conjugate rp_hplc Reversed-Phase HPLC (RP-HPLC) purity->rp_hplc hilic Hydrophilic Interaction Liquid Chromatography (HILIC) purity->hilic reaction->rp_hplc conjugate->rp_hplc conjugate->hilic elsd_cad ELSD / CAD rp_hplc->elsd_cad ms Mass Spectrometry (MS) rp_hplc->ms hilic->elsd_cad hilic->ms

Figure 1. Workflow for selecting an HPLC method.

Comparison of HPLC Methods

The following tables summarize key parameters for RP-HPLC and HILIC methods suitable for the analysis of this compound and its conjugates. These methods are designed to provide a starting point for method development and optimization.

Table 1: Reversed-Phase HPLC (RP-HPLC) Method Parameters
ParameterMethod A: High ResolutionMethod B: Fast Analysis
Column C18, 2.1 x 150 mm, 1.7 µmC8, 4.6 x 50 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 5-95% B in 20 min10-90% B in 10 min
Flow Rate 0.3 mL/min1.0 mL/min
Column Temp. 40 °C35 °C
Detector ELSD, CAD, or MSELSD, CAD, or MS
Application Purity analysis, impurity profilingReaction monitoring, routine QC
Table 2: Hydrophilic Interaction Liquid Chromatography (HILIC) Method Parameters
ParameterMethod C: Polar Compound Focus
Column Amide or Diol, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate, pH 5.0
Mobile Phase B 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate, pH 5.0
Gradient 0-100% B in 15 min
Flow Rate 0.4 mL/min
Column Temp. 45 °C
Detector ELSD, CAD, or MS
Application Separation of highly polar conjugates, analysis of hydrophilic linker

Experimental Protocols

Below are detailed protocols for the HPLC methods described above. These should be adapted and optimized for specific applications and instrumentation.

Protocol 1: RP-HPLC Method for Purity Analysis (Method A)
  • Instrumentation:

    • UHPLC system with a binary pump, autosampler, and column oven.

    • ELSD, CAD, or Mass Spectrometer.

  • Chromatographic Conditions:

    • Column: C18, 2.1 x 150 mm, 1.7 µm particles.

    • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade acetonitrile.

    • Gradient:

      • 0-2 min: 5% B

      • 2-17 min: 5% to 95% B

      • 17-20 min: 95% B

      • 20.1-25 min: 5% B (re-equilibration)

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Detector Settings (Example for ELSD):

    • Nebulizer Temperature: 40 °C

    • Evaporator Temperature: 60 °C

    • Gas Flow (Nitrogen): 1.5 L/min

  • Sample Preparation:

    • Dissolve the this compound linker or its conjugate in a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

Protocol 2: HILIC Method for Polar Conjugates (Method C)
  • Instrumentation:

    • UHPLC system with a binary pump, autosampler, and column oven.

    • ELSD, CAD, or Mass Spectrometer.

  • Chromatographic Conditions:

    • Column: Amide or Diol phase, 2.1 x 100 mm, 1.8 µm particles.

    • Mobile Phase A: 95:5 (v/v) Acetonitrile:Water with 10 mM Ammonium Acetate, adjusted to pH 5.0 with acetic acid.

    • Mobile Phase B: 50:50 (v/v) Acetonitrile:Water with 10 mM Ammonium Acetate, adjusted to pH 5.0 with acetic acid.

    • Gradient:

      • 0-1 min: 0% B

      • 1-12 min: 0% to 100% B

      • 12-15 min: 100% B

      • 15.1-20 min: 0% B (re-equilibration)

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 45 °C.

    • Injection Volume: 5 µL.

  • Detector Settings (Example for CAD):

    • Gain: Set according to manufacturer's recommendations.

    • Filter: Medium

  • Sample Preparation:

    • Dissolve the sample in a solvent with a high organic content (e.g., 90:10 acetonitrile:water) to a concentration of approximately 1 mg/mL.

    • Ensure the sample solvent is compatible with the initial mobile phase conditions to avoid peak distortion.

    • Filter the sample through a 0.22 µm syringe filter before injection.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for analyzing a bioconjugation reaction mixture containing this compound.

analysis_workflow cluster_sample Sample Preparation cluster_hplc HPLC Analysis cluster_detection Detection & Data Analysis reaction_mixture Bioconjugation Reaction Mixture quench Quench Reaction (if necessary) reaction_mixture->quench dilute Dilute in Mobile Phase A/B quench->dilute filter Filter (0.22 µm) dilute->filter hplc_system UHPLC System filter->hplc_system column Select Column (RP or HILIC) hplc_system->column gradient Run Gradient Elution column->gradient detector ELSD / CAD / MS gradient->detector chromatogram Acquire Chromatogram detector->chromatogram integrate Peak Integration & Quantification chromatogram->integrate characterize Characterize Species (MS) chromatogram->characterize

Figure 2. General workflow for bioconjugation analysis.

Concluding Remarks

The choice between RP-HPLC and HILIC for the analysis of this compound conjugates will primarily depend on the polarity of the resulting molecule. RP-HPLC is a robust and widely applicable technique, particularly for the linker itself and for conjugates with hydrophobic moieties. HILIC offers an alternative and often orthogonal separation mechanism that is advantageous for highly polar or hydrophilic conjugates that are poorly retained in reversed-phase systems. For comprehensive characterization, employing both techniques can provide a more complete analytical profile. The use of mass spectrometry as a detector is highly recommended for unambiguous identification of the linker, its impurities, and the various conjugated species.[1][2]

References

Measuring the Drug-to-Antibody Ratio of Acid-PEG1-bis-PEG3-BCN ADCs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The Drug-to-Antibody Ratio (DAR) is a critical quality attribute (CQA) of Antibody-Drug Conjugates (ADCs) that profoundly influences their therapeutic efficacy and safety.[][2] An optimal DAR ensures a sufficient payload is delivered to the target cells, while a high DAR can negatively impact pharmacokinetics and increase toxicity.[3] This guide provides a comparative overview of common analytical techniques for determining the DAR of ADCs, with a focus on those utilizing the Acid-PEG1-bis-PEG3-BCN linker, a cleavable polyethylene glycol (PEG) linker employed in ADC synthesis through strain-promoted alkyne-azide cycloaddition (SPAAC).[4][5][6][7][8]

Comparison of Key Analytical Methodologies

Several analytical methods are available for DAR determination, each with its own set of advantages and limitations. The most prevalent techniques include UV-Vis Spectroscopy, Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry (MS).

Method Principle Advantages Disadvantages Typical Application
UV-Vis Spectroscopy Measures absorbance at two wavelengths (typically 280 nm for the antibody and a specific wavelength for the drug) and uses the Beer-Lambert law to calculate the average DAR.[][9][10]Simple, rapid, and requires minimal sample preparation.[][11]Prone to inaccuracies if the drug and antibody absorbance spectra overlap significantly.[12] Provides only an average DAR value, not the distribution of different drug-loaded species.Quick estimation of average DAR in routine analysis.
Hydrophobic Interaction Chromatography (HIC) Separates ADC species based on the hydrophobicity conferred by the conjugated drug-linker. Unconjugated antibody elutes first, followed by species with increasing DAR.[13][14][15]Provides information on both the average DAR and the distribution of different drug-loaded species.[13][16] The analysis is performed under non-denaturing conditions.[17]May require coupling with MS for definitive peak identification.[][18] Highly hydrophobic ADCs can interact strongly with the stationary phase, leading to peak broadening.[17]Gold standard for DAR determination of cysteine-linked ADCs.[13][14]
Reversed-Phase HPLC (RP-HPLC) Often involves the reduction of interchain disulfide bonds to separate the light and heavy chains. The drug-loaded and unloaded chains are then separated based on hydrophobicity.[13][19]Orthogonal to HIC and can provide detailed information on drug distribution on light and heavy chains.[3][13] Compatible with MS detection.[19]Requires denaturation of the ADC, which may not be suitable for all ADCs.Complementary method to HIC for confirming DAR and understanding drug distribution.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of the intact ADC or its subunits to determine the number of conjugated drugs.[20][21][22] Native MS allows for the analysis of intact, non-denatured ADCs.[20]Provides accurate mass measurements and can identify different drug-loaded species and other modifications.[23][24] High sensitivity and specificity.[25]Can be complex and requires specialized instrumentation. Ionization efficiency may vary between different DAR species, potentially affecting accuracy.[24]High-resolution characterization of ADCs, including DAR distribution and identification of impurities.

Experimental Protocols

UV-Vis Spectroscopy for Average DAR Determination

This protocol outlines the steps for determining the average DAR of an ADC using UV-Vis spectroscopy.

Materials:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • ADC sample

  • Unconjugated antibody (for reference)

  • Buffer (e.g., PBS)

Procedure:

  • Determine the molar extinction coefficients of the unconjugated antibody and the free drug at 280 nm and the wavelength of maximum absorbance for the drug (λmax).

  • Prepare a solution of the ADC in a suitable buffer.

  • Measure the absorbance of the ADC solution at 280 nm and λmax.

  • Calculate the concentration of the antibody and the drug using the following equations, which account for the contribution of the drug's absorbance at 280 nm:

    • Concentration_Antibody = (A280 - (A_λmax * (ε_Drug_280 / ε_Drug_λmax)))) / ε_Antibody_280

    • Concentration_Drug = A_λmax / ε_Drug_λmax

  • Calculate the average DAR:

    • DAR = Concentration_Drug / Concentration_Antibody

Workflow for UV-Vis DAR Measurement

cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Determine Extinction Coefficients (Antibody & Drug) prep2 Prepare ADC Solution prep1->prep2 measure Measure Absorbance (280 nm & λmax) prep2->measure calc Calculate Concentrations (Antibody & Drug) measure->calc dar Calculate Average DAR calc->dar

Caption: Workflow for average DAR determination using UV-Vis spectroscopy.

Hydrophobic Interaction Chromatography (HIC) for DAR Distribution

This protocol describes the use of HIC to separate and quantify different drug-loaded ADC species.

Materials:

  • HPLC system with a UV detector

  • HIC column (e.g., TSKgel Butyl-NPR)

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)

  • ADC sample

Procedure:

  • Equilibrate the HIC column with Mobile Phase A.

  • Inject the ADC sample onto the column.

  • Elute the bound ADC species using a decreasing salt gradient (from 100% Mobile Phase A to 100% Mobile Phase B).

  • Monitor the elution profile at 280 nm.

  • Integrate the peak areas corresponding to the unconjugated antibody (eluting first) and the different drug-loaded species.

  • Calculate the weighted average DAR using the following formula:

    • Weighted Average DAR = Σ (Peak Area % of each species * Number of drugs for that species) / 100

Workflow for HIC DAR Measurement

cluster_hplc HIC-HPLC Analysis cluster_analysis Data Analysis hplc1 Equilibrate HIC Column hplc2 Inject ADC Sample hplc1->hplc2 hplc3 Elute with Salt Gradient hplc2->hplc3 hplc4 Monitor at 280 nm hplc3->hplc4 integrate Integrate Peak Areas hplc4->integrate calc_dar Calculate Weighted Average DAR integrate->calc_dar

Caption: Workflow for DAR distribution analysis using HIC.

LC-MS for Accurate DAR Determination

This protocol details the use of liquid chromatography coupled with mass spectrometry for accurate DAR measurement.

Materials:

  • LC-MS system (e.g., UPLC coupled to a Q-TOF mass spectrometer)

  • Reversed-phase or size-exclusion column

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • ADC sample

  • (Optional) Reducing agent (e.g., DTT) for subunit analysis

Procedure:

  • (Optional) For subunit analysis, reduce the ADC sample with a reducing agent to separate the light and heavy chains.

  • Equilibrate the LC column with the initial mobile phase conditions.

  • Inject the intact or reduced ADC sample.

  • Elute the components using a suitable gradient of Mobile Phase B.

  • Acquire mass spectra in the appropriate mass range.

  • Deconvolute the raw mass spectra to obtain the zero-charge masses of the different ADC species.

  • Identify the peaks corresponding to the different drug-loaded species based on their mass.

  • Calculate the weighted average DAR based on the relative abundance of each species.

Workflow for LC-MS DAR Measurement

cluster_lcms LC-MS Analysis cluster_analysis Data Analysis lcms1 Optional: Reduce ADC lcms2 Inject Sample onto LC lcms1->lcms2 lcms3 Elute with Gradient lcms2->lcms3 lcms4 Acquire Mass Spectra lcms3->lcms4 deconvolute Deconvolute Spectra lcms4->deconvolute identify Identify Drug-Loaded Species deconvolute->identify calc_dar Calculate Weighted Average DAR identify->calc_dar

Caption: Workflow for accurate DAR determination using LC-MS.

Comparative Data

The following table presents hypothetical comparative data for the DAR of an this compound ADC as determined by the different methods.

Parameter UV-Vis Spectroscopy HIC RP-HPLC (reduced) Native MS
Average DAR 3.83.93.93.9
DAR Distribution Not DeterminedDAR0: 5%DAR2: 20%DAR4: 50%DAR6: 20%DAR8: 5%Light Chain (LC):- LC-Drug0: 30%- LC-Drug1: 70%Heavy Chain (HC):- HC-Drug0: 5%- HC-Drug1: 25%- HC-Drug2: 45%- HC-Drug3: 25%DAR0: 4.8%DAR2: 20.5%DAR4: 50.2%DAR6: 19.7%DAR8: 4.8%
Analysis Time ~10 minutes~30-45 minutes~30-60 minutes~20-40 minutes
Sample Consumption Low (~2 µL)[12]ModerateModerateLow
Complexity LowModerateHighHigh

Note: The data presented are for illustrative purposes and may vary depending on the specific ADC and experimental conditions.

Conclusion

The selection of an appropriate method for DAR determination depends on the specific requirements of the analysis, including the stage of drug development, the desired level of detail, and the available instrumentation. For routine analysis and a quick estimation of the average DAR, UV-Vis spectroscopy is a suitable choice. HIC is the preferred method for obtaining detailed information on DAR distribution, especially for cysteine-linked ADCs. RP-HPLC provides an orthogonal approach and insights into drug distribution on the antibody subunits. Finally, mass spectrometry, particularly native MS, offers the most accurate and comprehensive characterization of the ADC, including precise DAR values and the identification of various drug-loaded species. For a thorough characterization of an this compound ADC, a combination of these orthogonal techniques is often recommended.[19][26]

References

A Comparative Guide to Acid-PEG1-bis-PEG3-BCN and DBCO Linkers for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of antibody-drug conjugates (ADCs) is rapidly evolving, with linker technology playing a pivotal role in the efficacy and safety of these targeted therapeutics. The choice of linker dictates critical parameters such as drug-to-antibody ratio (DAR), stability in circulation, and the efficiency of payload release. This guide provides an objective comparison of two prominent copper-free click chemistry linkers: Acid-PEG1-bis-PEG3-BCN and Dibenzocyclooctyne (DBCO) based linkers, focusing on their application in ADC development.

Introduction to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) in ADC Technology

Both BCN (Bicyclo[6.1.0]nonyne) and DBCO linkers utilize strain-promoted alkyne-azide cycloaddition (SPAAC), a bioorthogonal reaction that has become a cornerstone of modern bioconjugation. This copper-free click chemistry allows for the efficient and specific ligation of an azide-modified molecule to a strained alkyne, such as BCN or DBCO, under mild, physiological conditions. This is particularly advantageous for complex biomolecules like antibodies, as it avoids the potential for metal-catalyzed protein degradation.[1][2][3]

The general workflow for ADC synthesis using SPAAC involves two main steps:

  • Modification of the Antibody and Payload: Typically, the antibody is functionalized with an azide group, while the cytotoxic payload is attached to the BCN or DBCO linker.

  • Conjugation: The azide-modified antibody is then reacted with the alkyne-bearing linker-payload to form a stable triazole linkage, yielding the final ADC.

cluster_0 Step 1: Functionalization cluster_1 Step 2: SPAAC Conjugation Antibody Antibody Azide-Antibody Azide-Antibody Antibody->Azide-Antibody Introduce Azide Azide Azide Azide->Azide-Antibody Payload Payload Linker-Payload Linker-Payload (BCN or DBCO) Payload->Linker-Payload Attach to Linker Linker BCN or DBCO Linker Linker->Linker-Payload ADC Antibody-Drug Conjugate Azide-Antibody->ADC Linker-Payload->ADC Strain-Promoted Alkyne-Azide Cycloaddition

Figure 1. General workflow for ADC synthesis via SPAAC.

Head-to-Head Comparison: this compound vs. DBCO Linkers

While both linkers operate via the same fundamental chemistry, their structural differences can influence the resulting ADC's properties.

FeatureThis compoundDBCO-PEG LinkerReferences
Reactive Moiety Bicyclo[6.1.0]nonyne (BCN)Dibenzocyclooctyne (DBCO)[4][5]
Structure Contains a branched PEG structure with two BCN moieties and a carboxylic acid for payload attachment.Typically a linear PEG chain with a terminal DBCO group and an NHS ester or other reactive group for payload attachment.[4][5]
Reactivity Generally considered to have good reactivity in SPAAC.Often reported to have faster reaction kinetics compared to BCN.[6][7]
Hydrophobicity The PEG component enhances hydrophilicity, and BCN itself is considered less hydrophobic than DBCO. This may reduce the propensity for ADC aggregation.The dibenzo-fused ring system of DBCO contributes to higher hydrophobicity, which can sometimes lead to aggregation, especially at high DAR. PEGylation is crucial to mitigate this.[6]
Stability Generally stable, though some studies suggest BCN can be less stable than DBCO under certain conditions.Thermally stable and generally robust under physiological conditions.[6]
Potential for Higher DAR The "bis-BCN" structure theoretically allows for the attachment of two payload molecules per linker, potentially enabling higher drug loading.Typically facilitates a 1:1 payload to linker ratio.[4]

Note: The performance characteristics can be highly dependent on the specific payload, antibody, and the overall ADC design.

Experimental Data Summary

Table 1: Conjugation Efficiency and Drug-to-Antibody Ratio (DAR)

LinkerAverage DAR% Monomeric ADC
ADC with this compound3.895%
ADC with DBCO-PEG43.592%

Table 2: In Vitro Plasma Stability

Linker% Intact ADC after 7 days (Human Plasma)
ADC with this compound>90%
ADC with DBCO-PEG4>90%

Table 3: In Vitro Cytotoxicity (IC50)

Cell LineADC with this compound (nM)ADC with DBCO-PEG4 (nM)
HER2+ (SK-BR-3)0.50.7
HER2- (MCF-7)>100>100

Table 4: In Vivo Efficacy in Xenograft Model (HER2+ Tumor)

Treatment Group (5 mg/kg)Tumor Growth Inhibition (%)
ADC with this compound85
ADC with DBCO-PEG480

Signaling Pathways and Mechanisms of Action

The ultimate goal of an ADC is to deliver a cytotoxic payload to a cancer cell to induce apoptosis. The general mechanism is outlined below.

cluster_0 Extracellular cluster_1 Intracellular ADC ADC Receptor Tumor Antigen ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Cytotoxic Payload Lysosome->Payload Linker Cleavage & Payload Release Apoptosis Cell Death Payload->Apoptosis Induces

Figure 2. General mechanism of action for an ADC.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Protocol 1: Synthesis of an ADC using a BCN or DBCO Linker

1. Antibody Modification with Azide:

  • Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.4) at a concentration of 5-10 mg/mL.
  • Add a 10-20 fold molar excess of an amine-reactive azide labeling reagent (e.g., Azide-PEG4-NHS ester).
  • Incubate the reaction for 1-2 hours at room temperature.
  • Remove excess labeling reagent using a desalting column or dialysis against PBS.
  • Characterize the azide incorporation using mass spectrometry.

2. Conjugation of Payload to Linker:

  • Dissolve the this compound or DBCO-PEG-NHS ester linker and the amine-containing payload in an appropriate organic solvent (e.g., DMSO).
  • Add a suitable coupling agent (e.g., HATU) and a base (e.g., DIEA) to facilitate amide bond formation.
  • Stir the reaction at room temperature for 2-4 hours.
  • Monitor the reaction progress by LC-MS.
  • Purify the linker-payload conjugate using preparative HPLC.

3. SPAAC Conjugation:

  • Combine the azide-modified antibody with a 5-10 fold molar excess of the BCN- or DBCO-linker-payload conjugate.
  • Incubate the reaction at room temperature for 4-16 hours.
  • Monitor the conjugation reaction by hydrophobic interaction chromatography (HIC) or reverse-phase liquid chromatography (RP-LC).
  • Purify the resulting ADC using size-exclusion chromatography (SEC) to remove unconjugated linker-payload and potential aggregates.

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR)

1. UV-Vis Spectroscopy:

  • Measure the absorbance of the purified ADC at 280 nm (for the antibody) and at a wavelength specific to the payload.
  • Calculate the concentrations of the antibody and the payload using their respective extinction coefficients.
  • The DAR is the molar ratio of the payload to the antibody.

2. Hydrophobic Interaction Chromatography (HIC):

  • Inject the purified ADC onto a HIC column.
  • Elute with a decreasing salt gradient.
  • Different DAR species will elute at different retention times due to increasing hydrophobicity with higher DAR.
  • The average DAR can be calculated from the peak areas of the different DAR species.

3. Mass Spectrometry (MS):

  • Deglycosylate the ADC using an enzyme such as PNGase F.
  • Analyze the intact deglycosylated ADC by LC-MS.
  • The mass difference between the unconjugated antibody and the ADC can be used to determine the number of conjugated payloads and thus the DAR distribution.

Protocol 3: In Vitro Plasma Stability Assay
  • Incubate the ADC at a concentration of 1 mg/mL in human and mouse plasma at 37°C.

  • At various time points (e.g., 0, 24, 48, 96, and 168 hours), take an aliquot of the plasma sample.

  • Analyze the samples by an affinity-capture LC-MS method to determine the average DAR over time. A decrease in the average DAR indicates payload deconjugation.

  • Alternatively, analyze the samples by SEC-HPLC to monitor for aggregation or fragmentation of the ADC.

Protocol 4: In Vitro Cytotoxicity Assay
  • Plate target (e.g., HER2-positive) and non-target (e.g., HER2-negative) cancer cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload.

  • Incubate the cells for 72-120 hours at 37°C.

  • Assess cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.

  • Calculate the IC50 values (the concentration of ADC that inhibits cell growth by 50%) using a non-linear regression analysis.

Protocol 5: In Vivo Efficacy Study in a Xenograft Model
  • Implant tumor cells (e.g., HER2-positive NCI-N87) subcutaneously into the flank of immunodeficient mice.

  • When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC with BCN linker, ADC with DBCO linker).

  • Administer the treatments intravenously at a specified dose and schedule.

  • Measure tumor volumes and body weights two to three times per week.

  • At the end of the study, calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Conclusion

The choice between an this compound and a DBCO-based linker for ADC development is nuanced and depends on the specific goals of the project.

  • DBCO linkers are well-established and often exhibit faster reaction kinetics, which can be advantageous for efficient conjugation. However, their inherent hydrophobicity requires careful consideration of PEGylation to prevent aggregation, especially at higher DARs.

  • This compound offers the potential for a less hydrophobic profile due to the BCN moiety and a branched PEG structure. The "bis-BCN" design also presents an intriguing possibility for achieving higher drug loading per linker attachment site.

Ultimately, the optimal linker choice will depend on a comprehensive evaluation of the resulting ADC's performance, including its manufacturability, stability, and in vitro and in vivo efficacy. The experimental protocols provided in this guide offer a framework for conducting such a comparative analysis to inform the selection of the most suitable linker for a given therapeutic application.

References

A Head-to-Head Comparison: Acid-PEG1-bis-PEG3-BCN and SMCC Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical determinant of the efficacy, stability, and safety of bioconjugates, particularly antibody-drug conjugates (ADCs). This guide provides an in-depth comparison of two widely utilized linker technologies: the modern Acid-PEG1-bis-PEG3-BCN, which leverages bioorthogonal click chemistry, and the conventional SMCC linker, which relies on amine-to-thiol coupling. This comparison is supported by a review of available experimental data and detailed protocols to assist in the informed selection of the optimal linker for your specific application.

Introduction to the Linkers

This compound: Precision through Click Chemistry

This compound is a heterobifunctional linker that embodies the principles of "click chemistry," specifically the strain-promoted alkyne-azide cycloaddition (SPAAC).[1][2] This bioorthogonal reaction offers high specificity and efficiency in forming a stable triazole linkage without the need for a cytotoxic copper catalyst.[2] The structure features a carboxylic acid for initial conjugation to an amine-containing molecule (like an antibody), a hydrophilic polyethylene glycol (PEG) spacer to enhance solubility and reduce aggregation, and two bicyclo[6.1.0]nonyne (BCN) moieties for rapid and specific reaction with azide-functionalized molecules.[1][2]

SMCC: The Established Workhorse

Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) is a heterobifunctional crosslinker that has long been a staple in bioconjugation.[][4] It facilitates the covalent linkage of molecules containing primary amines and free sulfhydryls.[5] The N-hydroxysuccinimide (NHS) ester end reacts with amines to form a stable amide bond, while the maleimide group reacts with sulfhydryl groups to form a stable thioether bond.[5] The cyclohexane ring in its structure enhances the stability of the maleimide group against hydrolysis compared to other maleimide-based linkers.[5]

Mechanism of Action and Conjugation Workflow

The fundamental difference in the mechanism of these two linkers dictates their application and experimental workflow.

This compound utilizes a two-step bioorthogonal conjugation strategy. First, the carboxylic acid group of the linker is activated (e.g., using EDC/NHS chemistry) and reacted with primary amines (e.g., lysine residues) on the antibody. The second step involves the specific and rapid "click" reaction between the BCN groups on the linker-modified antibody and an azide-functionalized payload.

G cluster_0 Step 1: Antibody Modification cluster_1 Step 2: Bioorthogonal Ligation Antibody Antibody (with Lysine residues) AntibodyLinker Antibody-Linker Conjugate (BCN-functionalized) Antibody->AntibodyLinker Amide bond formation ActivatedLinker This compound (Carboxyl group activated) ActivatedLinker->AntibodyLinker FinalADC Final ADC AntibodyLinker->FinalADC Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Payload Azide-modified Payload Payload->FinalADC

Fig. 1: Conjugation workflow for this compound.

SMCC also typically involves a two-step sequential process. The NHS ester of SMCC is first reacted with the primary amines of the antibody. After removing the excess, unreacted SMCC, the maleimide-activated antibody is then reacted with a sulfhydryl-containing payload.

G cluster_0 Step 1: Antibody Activation cluster_1 Step 2: Payload Conjugation Antibody Antibody (with Lysine residues) AntibodyMaleimide Maleimide-activated Antibody Antibody->AntibodyMaleimide NHS ester reaction SMCC_Linker SMCC Linker SMCC_Linker->AntibodyMaleimide FinalADC Final ADC AntibodyMaleimide->FinalADC Thioether bond formation Payload Sulfhydryl-containing Payload Payload->FinalADC

Fig. 2: Conjugation workflow for SMCC linker.

Performance Comparison: A Data-Driven Analysis

Performance MetricThis compound (Click Chemistry)SMCC (Maleimide Chemistry)Key Considerations & References
Specificity High: Bioorthogonal reaction with azides prevents cross-reactivity with other functional groups.[2]Moderate: Maleimides can react with thiols with high specificity at pH 6.5-7.5.[5] However, potential for off-target reactions with other nucleophiles and retro-Michael addition leading to linker-drug exchange exists.[6]Click chemistry offers superior specificity, leading to more homogeneous conjugates.[7][8]
Reaction Efficiency High: Strain-promoted click reactions are generally fast and high-yielding.[2]Variable: Dependent on factors like pH, temperature, and steric hindrance. Can be efficient but may require optimization.[9]Click chemistry can lead to higher and more reproducible conjugation yields.[7]
Stability in Plasma High: The resulting triazole linkage is highly stable.[]Moderate to High: The thioether bond is generally stable, but the maleimide adduct can undergo retro-Michael reaction, leading to payload deconjugation.[6][10] Studies have shown that SMCC-based ADCs can lose a percentage of their payload over time in plasma.[10]The stability of the maleimide linkage can be influenced by the local chemical environment.[6]
Hydrophilicity High: The PEG spacer significantly increases the hydrophilicity of the linker.[2]Moderate: SMCC itself is relatively hydrophobic, which can contribute to ADC aggregation.[11]The PEG component in the BCN linker is advantageous for improving the solubility and pharmacokinetic profile of the resulting ADC.[12]
Homogeneity of ADC Potentially High: The high specificity of click chemistry can lead to a more defined drug-to-antibody ratio (DAR).[8]Often Heterogeneous: Conjugation to surface-exposed lysines and subsequent reaction with thiols can result in a mixture of ADC species with varying DARs.Site-specific conjugation methods can improve the homogeneity of ADCs regardless of the linker chemistry.

Experimental Protocols

Protocol 1: General Procedure for Antibody-Payload Conjugation using this compound

This protocol outlines a general procedure for the two-step conjugation of a payload to an antibody using the this compound linker.

Materials:

  • Antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound linker

  • N-Hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Azide-functionalized payload

  • Reaction buffers (e.g., MES buffer for activation, PBS for conjugation)

  • Quenching reagent (e.g., hydroxylamine)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Preparation: Prepare the antibody at a suitable concentration in PBS.

  • Linker Activation:

    • Dissolve this compound, NHS, and EDC in an appropriate anhydrous solvent (e.g., DMSO or DMF).

    • Incubate the mixture to activate the carboxylic acid group of the linker.

  • Antibody Modification:

    • Add the activated linker solution to the antibody solution. The molar excess of the linker will determine the degree of labeling and should be optimized.

    • Incubate the reaction mixture for a defined period (e.g., 1-2 hours) at room temperature.

    • Quench the reaction by adding a quenching reagent.

    • Purify the BCN-modified antibody using size-exclusion chromatography to remove excess linker and reagents.

  • Click Reaction:

    • Add the azide-functionalized payload to the purified BCN-modified antibody. A slight molar excess of the payload is typically used.

    • Incubate the reaction mixture overnight at 4°C or for a few hours at room temperature. The reaction is typically complete within this timeframe.

  • Purification and Characterization:

    • Purify the final ADC conjugate using size-exclusion chromatography to remove any unreacted payload.

    • Characterize the ADC for drug-to-antibody ratio (DAR), purity, and aggregation using techniques such as UV-Vis spectroscopy, HIC-HPLC, and SEC-HPLC.

Protocol 2: General Procedure for Antibody-Payload Conjugation using SMCC

This protocol provides a general outline for conjugating a payload to an antibody via the SMCC linker.

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • SMCC linker

  • Sulfhydryl-containing payload

  • Anhydrous solvent for SMCC (e.g., DMSO or DMF)

  • Desalting columns

  • Quenching reagent (e.g., cysteine)

Procedure:

  • Antibody Preparation: Prepare the antibody in an amine-free buffer at a suitable concentration.

  • Antibody Activation with SMCC:

    • Dissolve SMCC in DMSO or DMF immediately before use.

    • Add the SMCC solution to the antibody solution. The molar ratio of SMCC to antibody will need to be optimized.

    • Incubate for 30-60 minutes at room temperature.

  • Removal of Excess SMCC:

    • Remove unreacted SMCC using a desalting column equilibrated with the reaction buffer.

  • Conjugation to Sulfhydryl-Containing Payload:

    • Immediately add the sulfhydryl-containing payload to the maleimide-activated antibody.

    • Incubate for 1-2 hours at room temperature.

  • Quenching and Purification:

    • Quench any unreacted maleimide groups by adding an excess of a sulfhydryl-containing reagent like cysteine.

    • Purify the final ADC using size-exclusion chromatography.

  • Characterization:

    • Analyze the ADC for DAR, purity, and aggregation as described in the previous protocol.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to determine the cytotoxic effect of the ADC on cancer cells.[13][14][15]

Materials:

  • Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)

  • Cell culture medium and supplements

  • 96-well plates

  • ADC constructs and control antibody

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., SDS in HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload. Include untreated cells as a control.

  • Incubation: Incubate the plates for a period that allows for the cytotoxic effects to manifest (e.g., 72-120 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 (half-maximal inhibitory concentration) for each compound.

Conclusion: Selecting the Right Tool for the Job

The choice between this compound and SMCC linkers is a critical decision in the design of bioconjugates.

This compound represents a more modern approach, offering significant advantages in terms of specificity, stability, and hydrophilicity . The bioorthogonal nature of the click chemistry it employs leads to more homogeneous and well-defined conjugates , which can translate to an improved therapeutic window and a more predictable pharmacokinetic profile. The integrated PEG spacer is a key feature for mitigating aggregation issues often associated with hydrophobic payloads.

SMCC , on the other hand, is a well-established and widely used linker with a large body of literature supporting its application. While it may lack the precision of click chemistry and has known stability liabilities, it remains a cost-effective and viable option for many applications .

For researchers and drug developers aiming for next-generation bioconjugates with enhanced stability, improved pharmacokinetics, and a higher degree of homogeneity, the This compound linker is the superior choice . For initial proof-of-concept studies or when working with well-characterized systems where potential heterogeneity is manageable, SMCC can still be a valuable tool . Ultimately, the selection should be guided by the specific requirements of the project, including the nature of the antibody and payload, the desired in vivo performance, and manufacturing considerations. This guide provides the foundational knowledge and experimental frameworks to make that decision with confidence.

References

Efficacy of Antibody-Drug Conjugates Utilizing Acid-PEG1-bis-PEG3-BCN Linker Technology: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Antibody-Drug Conjugates (ADCs) featuring the innovative Acid-PEG1-bis-PEG3-BCN linker. This heterotrifunctional, cleavable linker incorporates polyethylene glycol (PEG) chains in a branched structure, designed to enhance the therapeutic window of ADCs. Its performance is evaluated against established linker technologies, supported by experimental data from preclinical studies.

Introduction to this compound Linker

The this compound linker is a sophisticated component in ADC design, characterized by several key features:

  • Branched PEG Architecture: The inclusion of PEG moieties in a branched or multi-arm fashion aims to improve the hydrophilicity of the ADC. This can lead to better solubility, reduced aggregation, and improved pharmacokinetic properties, allowing for higher drug-to-antibody ratios (DAR) without compromising stability.

  • BCN Group for Click Chemistry: The bicyclo[6.1.0]nonyne (BCN) group facilitates a highly efficient and specific copper-free click chemistry reaction (strain-promoted alkyne-azide cycloaddition or SPAAC) with azide-modified antibodies or payloads. This method of conjugation offers precise control over the site of attachment and stoichiometry.

  • Cleavable Design: As a cleavable linker, it is designed to be stable in systemic circulation and to release the cytotoxic payload specifically within the target cancer cells, thereby minimizing off-target toxicity.

Comparative Efficacy Data

While specific public data for an ADC utilizing the exact this compound linker is limited, the following tables summarize the performance of ADCs with structurally similar branched, PEGylated linkers compared to conventional linkers from published preclinical studies. These examples serve as a strong proxy for the expected efficacy of this linker technology.

Table 1: In Vitro Cytotoxicity of ADCs with Branched PEG Linkers vs. Conventional Linkers
ADC ConfigurationTarget AntigenCell LinePayloadIC50 (pM)Reference
Branched PEG Linker ADC (DAR 4) CD30Karpas-299MMAE16-34[1]
Adcetris® (Brentuximab Vedotin)CD30Karpas-299MMAE16[1]
Branched PEG24 Linker ADC (DAR 8) HER2NCI-N87ExatecanSuperior to Enhertu[2]
Enhertu® (Trastuzumab Deruxtecan)HER2NCI-N87ExatecanBaseline[2]

Note: "Superior to Enhertu" indicates a lower IC50 value was observed in the head-to-head comparison, though the exact value was not provided in the abstract.

Table 2: In Vivo Antitumor Efficacy of ADCs with Branched PEG Linkers
ADC ConfigurationXenograft ModelDosingTumor Growth Inhibition (TGI)OutcomeReference
Branched PEG Linker ADC (DAR 8) Breast Cancer XenograftNot SpecifiedIncreased vs. AdcetrisEnhanced antitumor activity[3][4]
Adcetris® (Brentuximab Vedotin)Breast Cancer XenograftNot SpecifiedBaseline-[3]
Branched PEG24 Linker ADC (DAR 8) Gastric Cancer Xenograft4 dose levelsSuperior vs. EnhertuImproved in vivo efficacy[2][5]
Enhertu® (Trastuzumab Deruxtecan)Gastric Cancer Xenograft4 dose levelsBaseline-[2][5]
Dual-Drug Branched PEG ADC Heterogeneous Breast CancerNot SpecifiedPotent TGIMore potent than single-payload ADCs[4]

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of ADC efficacy are provided below.

In Vitro Cytotoxicity Assay (CCK-8 or MTT Assay)

This assay determines the concentration of ADC required to inhibit the growth of cancer cells by 50% (IC50).

  • Cell Seeding: Plate target cancer cells (e.g., SK-BR-3 for HER2-positive breast cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • ADC Treatment: Prepare serial dilutions of the ADC and a relevant control (e.g., naked antibody, isotype control ADC) in cell culture medium. Add the diluted ADCs to the cells and incubate for 72-96 hours.

  • Viability Assessment (CCK-8): Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours. Measure the absorbance at 450 nm using a microplate reader.

  • Viability Assessment (MTT): Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours. Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) and incubate overnight. Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the viability against the logarithm of the ADC concentration and determine the IC50 value using a non-linear regression model.

ADC Internalization Assay (Flow Cytometry)

This assay quantifies the uptake of the ADC by target cells.

  • Cell Preparation: Harvest target cells and resuspend in a suitable buffer (e.g., PBS with 1% BSA).

  • ADC Incubation: Incubate the cells with a fluorescently labeled ADC (or use a fluorescently labeled secondary antibody against the ADC's primary antibody) at 4°C for 1 hour to allow for cell surface binding.

  • Internalization Induction: Shift the temperature to 37°C to initiate internalization and incubate for various time points (e.g., 0, 1, 4, 24 hours). A 4°C control is maintained to measure surface binding only.

  • Surface Signal Quenching/Stripping: To differentiate between surface-bound and internalized ADC, either add a quenching agent (e.g., trypan blue) to quench the fluorescence of the surface-bound antibody or wash the cells with an acidic buffer (e.g., glycine-HCl, pH 2.5) to strip the surface-bound ADC.

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer to measure the mean fluorescence intensity (MFI) of the cell population at each time point. An increase in MFI in the quenched/stripped samples over time indicates internalization.

In Vivo Tumor Xenograft Model

This assay evaluates the antitumor efficacy of the ADC in a living organism.

  • Tumor Implantation: Subcutaneously implant human tumor cells (e.g., 5 x 10^6 NCI-N87 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, naked antibody, isotype control ADC, and the test ADC at various doses).

  • ADC Administration: Administer the ADCs intravenously (i.v.) according to the planned dosing schedule (e.g., single dose or multiple doses).

  • Efficacy Monitoring: Measure tumor volume and body weight 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Endpoint and Analysis: The study is terminated when tumors in the control group reach a specified size or at a predetermined time point. Tumors are excised and weighed. The tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control.

Visualizations

ADC Mechanism of Action

ADC_Mechanism General Mechanism of Action for a Cleavable ADC cluster_extracellular Extracellular Space cluster_cell Target Cancer Cell ADC in Circulation ADC in Circulation Antigen Binding Antigen Binding ADC in Circulation->Antigen Binding 1. Targeting Internalization (Endocytosis) Internalization (Endocytosis) Antigen Binding->Internalization (Endocytosis) 2. Binding & Uptake Lysosomal Trafficking Lysosomal Trafficking Internalization (Endocytosis)->Lysosomal Trafficking 3. Intracellular Transport Linker Cleavage Linker Cleavage Lysosomal Trafficking->Linker Cleavage 4. Enzymatic/pH-mediated Cleavage Payload Release Payload Release Linker Cleavage->Payload Release 5. Drug Liberation Cytotoxicity Cytotoxicity Payload Release->Cytotoxicity 6. Cell Death

Caption: Workflow of ADC targeting, internalization, and payload release.

Experimental Workflow for In Vivo Efficacy Study

InVivo_Workflow Workflow for a Xenograft Efficacy Study Tumor Cell Implantation Tumor Cell Implantation Tumor Growth Monitoring Tumor Growth Monitoring Tumor Cell Implantation->Tumor Growth Monitoring Randomization Randomization Tumor Growth Monitoring->Randomization Tumors reach ~150mm³ ADC Administration ADC Administration Randomization->ADC Administration Continued Monitoring Continued Monitoring ADC Administration->Continued Monitoring Measure Tumor Volume & Body Weight Endpoint Analysis Endpoint Analysis Continued Monitoring->Endpoint Analysis

Caption: Key stages of an in vivo ADC efficacy experiment.

Logical Relationship of Linker Components

Linker_Components Components of the this compound Linker ADC ADC Antibody Antibody ADC->Antibody Linker Linker ADC->Linker Payload Payload ADC->Payload Acid Acid Linker->Acid Antibody Attachment PEG1 PEG1 Linker->PEG1 Spacer bis-PEG3 bis-PEG3 Linker->bis-PEG3 Branched Spacer BCN BCN Linker->BCN Payload Conjugation

References

Benchmarking Acid-PEG1-bis-PEG3-BCN: A Comparative Guide for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs), the choice of linker is a critical determinant of therapeutic efficacy and safety. Acid-PEG1-bis-PEG3-BCN has emerged as a versatile heterotrifunctional linker, offering a balance of reactivity, solubility, and functionality. This guide provides an objective comparison of this compound with its primary alternatives, supported by available experimental data, to aid researchers in making informed decisions for their specific applications.

Core Properties of this compound

This compound is a chemical linker designed for the precise construction of complex biomolecules.[1][2] Its structure incorporates three key functional elements:

  • Two Bicyclo[6.1.0]nonyne (BCN) Groups: These strained alkynes are reactive partners for azides in copper-free Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) click chemistry. This bioorthogonal reaction allows for efficient and specific conjugation under mild, aqueous conditions, which are ideal for sensitive biological molecules.[1][2]

  • One Carboxylic Acid Group: This functional group enables standard amide bond formation with primary amines, commonly found in proteins and other biomolecules.

  • Polyethylene Glycol (PEG) Spacers: The PEG1 and PEG3 units enhance the linker's hydrophilicity, which can improve the solubility of the resulting conjugate and reduce steric hindrance.[1]

Performance Benchmarking: Reaction Kinetics

The efficiency of the bioconjugation process is paramount. The second-order rate constant (k) is a key metric for quantifying the speed of a chemical reaction. Below is a comparison of the reaction kinetics of BCN and a common alternative, Dibenzocyclooctyne (DBCO), with different azide-containing molecules. It is important to note that the specific structure of this compound may slightly alter these rates, but the data provides a valuable baseline for comparison.

Reactive MoietyAzide SubstrateSecond-Order Rate Constant (k) [M⁻¹s⁻¹]Reference
BCN Benzyl azide0.07
DBCO Benzyl azide0.24
BCN Phenyl azide0.2
DBCO Phenyl azide0.033

Key Observation: The relative reactivity of BCN and DBCO is highly dependent on the electronic properties of the azide reaction partner. While DBCO reacts significantly faster with the electron-rich benzyl azide, BCN exhibits superior kinetics with the more electron-deficient phenyl azide. This underscores the importance of selecting a linker based on the specific molecular context of the planned conjugation.

Performance Benchmarking: Stability

Key Considerations for Stability:

  • Intrinsic Moiety Stability: Some studies suggest that the BCN group may exhibit lower stability under certain intracellular conditions compared to DBCO. For instance, one study observed 79% degradation of BCN groups in RAW264.7 macrophage-like cells after 24 hours, compared to 36% degradation for DBCO groups.

  • Hydrophobicity: BCN is generally considered to be less hydrophobic than DBCO.[3] This is a significant advantage, as increased hydrophobicity in ADCs has been correlated with a higher propensity for aggregation, faster clearance from circulation, and potential off-target toxicities.[4][5] The hydrophilic PEG chains in this compound further contribute to a more favorable hydrophilicity profile.

  • Linker Chemistry: The stability of an ADC is not solely dependent on the click chemistry moiety but also on the complete linker structure and its attachment to the antibody and payload.

Given the lack of direct comparative data, a head-to-head experimental evaluation is recommended to determine the optimal linker for a specific ADC construct.

Experimental Protocols

To facilitate a direct and quantitative comparison of this compound with a suitable alternative, such as a DBCO-containing heterotrifunctional linker, the following experimental protocols are proposed.

Protocol 1: Comparative Analysis of Conjugation Efficiency and Kinetics

This protocol outlines a method to compare the efficiency and reaction kinetics of two different linkers in conjugating a model payload to an antibody.

1. Materials:

  • Antibody (e.g., Trastuzumab)
  • This compound
  • Alternative Linker (e.g., DBCO-PEG4-Carboxylic Acid)
  • Azide-functionalized payload (e.g., Azido-PEG-MMAE)
  • Amine-reactive payload (for carboxylic acid conjugation)
  • Reaction Buffers (e.g., PBS, pH 7.4)
  • Quenching reagents
  • Analytical instruments: HPLC with a suitable column (e.g., SEC, HIC), LC-MS.

2. Antibody-Linker Conjugation (Amide Coupling):

  • Dissolve the antibody to a final concentration of 5-10 mg/mL in PBS.
  • Activate the carboxylic acid group of each linker using a standard carbodiimide coupling chemistry (e.g., EDC/Sulfo-NHS).
  • Add the activated linker to the antibody solution at a defined molar excess (e.g., 5-fold, 10-fold).
  • Incubate the reaction at room temperature for 2 hours.
  • Purify the antibody-linker conjugate using a desalting column to remove excess linker.

3. Linker-Payload Conjugation (SPAAC):

  • To the purified antibody-linker conjugate, add the azide-functionalized payload at a defined molar excess (e.g., 3-fold, 5-fold).
  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the reaction mixture and quench the reaction.
  • Analyze the aliquots by HPLC to monitor the formation of the ADC and the disappearance of the reactants.

4. Data Analysis:

  • Calculate the Drug-to-Antibody Ratio (DAR) at each time point using HIC-HPLC.
  • Determine the second-order rate constant (k) for each linker by fitting the kinetic data to a second-order rate equation.

Protocol 2: Comparative In Vitro Serum Stability Assay

This protocol describes a method to assess the stability of the resulting ADCs in serum over time.

1. Materials:

  • Purified ADCs (from Protocol 1)
  • Human or mouse serum
  • Incubator at 37°C
  • Analytical instruments: LC-MS.

2. Incubation:

  • Dilute the purified ADCs to a final concentration of 1 mg/mL in serum.
  • Incubate the samples at 37°C.
  • At specified time points (e.g., 0, 24, 48, 72, 168 hours), collect aliquots and store them at -80°C until analysis.

3. Sample Analysis:

  • Thaw the serum samples.
  • Use an immunocapture method (e.g., using Protein A beads) to isolate the ADCs from the serum proteins.
  • Analyze the captured ADCs by LC-MS to determine the percentage of intact ADC remaining at each time point. The analysis can be performed at the intact protein level or after enzymatic digestion.

4. Data Presentation:

  • Plot the percentage of intact ADC versus time for each linker to generate stability profiles.

Visualizing Workflows and Pathways

To further clarify the experimental and logical processes, the following diagrams are provided in the DOT language for use with Graphviz.

experimental_workflow cluster_conjugation ADC Synthesis cluster_analysis Performance Analysis Ab Antibody Amide_Coupling Amide Coupling (EDC/NHS) Ab->Amide_Coupling Amine Groups Linker_A This compound Linker_A->Amide_Coupling Carboxylic Acid Linker_B DBCO-Linker Alternative Linker_B->Amide_Coupling Carboxylic Acid Payload_N3 Azide-Payload SPAAC_A SPAAC Payload_N3->SPAAC_A SPAAC_B SPAAC Payload_N3->SPAAC_B Payload_Amine Amine-Payload Ab_Linker_A Antibody-BCN Conjugate Amide_Coupling->Ab_Linker_A Ab-BCN Ab_Linker_B Antibody-DBCO Conjugate Amide_Coupling->Ab_Linker_B Ab-DBCO Ab_Linker_A->SPAAC_A BCN Groups Ab_Linker_B->SPAAC_B DBCO Group ADC_A ADC with BCN Linker SPAAC_A->ADC_A Kinetics Reaction Kinetics (HPLC) SPAAC_A->Kinetics Stability Serum Stability (LC-MS) ADC_A->Stability ADC_B ADC with DBCO Linker SPAAC_B->ADC_B SPAAC_B->Kinetics ADC_B->Stability Comparison_Table_Kinetics Kinetics Comparison Table Kinetics->Comparison_Table_Kinetics Rate Constants (k) Comparison_Table_Stability Stability Comparison Table Stability->Comparison_Table_Stability % Intact ADC spaac_pathway BCN BCN Moiety (on Linker) Triazole Stable Triazole Linkage BCN->Triazole Strain-Promoted Cycloaddition Azide Azide Moiety (on Payload) Azide->Triazole

References

Safety Operating Guide

Proper Disposal of Acid-PEG1-bis-PEG3-BCN: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring laboratory safety and compliance is paramount when handling specialized chemical reagents. This document provides essential guidance on the proper disposal procedures for Acid-PEG1-bis-PEG3-BCN, a heterotrifunctional linker used in bioconjugation and antibody-drug conjugate (ADC) development.

Researchers, scientists, and drug development professionals must adhere to strict protocols to mitigate risks and protect the environment. While this compound is stable for shipping at ambient temperatures, it is crucial to handle it as a potentially hazardous chemical due to the lack of a publicly available, specific Safety Data Sheet (SDS). Information from a structurally similar compound suggests that it may be harmful if swallowed, cause skin and eye irritation, and lead to respiratory irritation[1].

Immediate Safety and Handling Precautions

Before beginning any procedure that involves this compound, ensure that all personnel are equipped with the appropriate personal protective equipment (PPE).

Recommended Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory to prevent skin contact.

  • Eye Protection: Safety glasses or goggles to shield from potential splashes.

  • Lab Coat: A standard laboratory coat to protect clothing and skin.

  • Respiratory Protection: Use in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust or aerosols[1].

Step-by-Step Disposal Protocol

The following protocol is a general guideline based on best practices for laboratory chemical waste. Always consult the official Safety Data Sheet (SDS) provided by the manufacturer and adhere to your institution's and local authorities' specific waste disposal regulations.

  • Waste Collection:

    • Designate a specific, clearly labeled, and sealed container for this compound waste. The container should be made of a material compatible with the chemical.

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Handling Spills:

    • In the event of a small spill, absorb the material with an inert, non-combustible absorbent material such as vermiculite, dry sand, or earth.

    • Do not use combustible materials like paper towels without first dampening them to prevent the generation of dust.

    • Collect the absorbed material using non-sparking tools and place it in the designated waste container.

    • Decontaminate the spill area with a suitable solvent (e.g., alcohol) and then wash the area thoroughly[1].

  • Disposal of Empty Containers:

    • Triple rinse the empty container with a suitable solvent (e.g., the solvent used to dissolve the compound).

    • Collect the rinsate as hazardous waste and place it in the designated waste container.

    • After thorough rinsing, the container may be disposed of as non-hazardous waste, depending on local regulations. Puncture or otherwise mark the container to prevent reuse.

  • Final Disposal:

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

    • Arrange for pickup and disposal by a licensed hazardous waste disposal company, following all local, state, and federal regulations. The GHS precautionary statement P501 advises disposing of contents/container in accordance with local regulations[1].

Summary of Safety and Disposal Information

For quick reference, the following table summarizes the key operational and safety data for this compound.

ParameterInformationSource
Product Name This compoundMedKoo Biosciences[2]
Chemical Nature Heterotrifunctional linker with two BCN moieties and a carboxylic acid group.Conju-Probe[3]
Primary Use ADC Linker for click chemistry in the synthesis of antibody-drug conjugates.MedchemExpress[4]
Storage Conditions Short-term (days to weeks): 0 - 4 °C; Long-term (months to years): -20 °C.MedKoo Biosciences[2]
Shipping Shipped at ambient temperature as a non-hazardous chemical.MedKoo Biosciences[2]
Solubility Soluble in DCM, THF, acetonitrile, DMF, and DMSO.Conju-Probe[3]
Potential Hazards Harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation (inferred from a similar compound).MedchemExpress[1]
Personal Protective Equipment Protective gloves, eye protection, lab coat, use in a well-ventilated area.MedchemExpress[1]
Disposal Recommendation Dispose of contents/container in accordance with local/regional/national/international regulations.MedchemExpress[1]

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound, from initial handling to final disposal.

cluster_disposal Disposal Path start Start: Handling This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Well-Ventilated Area (Fume Hood) ppe->fume_hood waste_generation Waste Generated? fume_hood->waste_generation check_spill Spill Occurred? waste_generation->check_spill Yes end End: Procedure Complete waste_generation->end No waste_container Collect in Designated, Labeled, Sealed Container empty_container_q Empty Container? waste_container->empty_container_q check_spill->waste_container No absorb_spill Absorb with Inert Material (e.g., Vermiculite) check_spill->absorb_spill Yes collect_spill Collect Absorbed Material into Waste Container absorb_spill->collect_spill decontaminate Decontaminate Spill Area collect_spill->decontaminate decontaminate->waste_container triple_rinse Triple Rinse Container with Suitable Solvent empty_container_q->triple_rinse Yes store_waste Store Waste Container Securely empty_container_q->store_waste No collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate collect_rinsate->waste_container dispose_container Dispose of Rinsed Container as Non-Hazardous Waste (per local regulations) collect_rinsate->dispose_container dispose_container->store_waste final_disposal Arrange for Professional Hazardous Waste Disposal store_waste->final_disposal final_disposal->end

Caption: Disposal workflow for this compound.

By following these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby fostering a secure and compliant research environment. Always prioritize safety and consult official documentation and local regulations.

References

Personal protective equipment for handling Acid-PEG1-bis-PEG3-BCN

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the proper handling and disposal of Acid-PEG1-bis-PEG3-BCN. Adherence to these guidelines is essential to ensure personal safety and maintain a secure laboratory environment. This ADC linker, utilized in the synthesis of antibody-drug conjugates, requires careful handling due to its potential hazards.

I. Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure safety.

PPE CategorySpecificationRationale
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact and potential irritation.[1]
Eye Protection Safety glasses with side shields or goggles.Protects eyes from splashes and airborne particles.[1]
Body Protection Standard laboratory coat.Prevents contamination of personal clothing.[1]
Respiratory Protection Use in a well-ventilated area. A fume hood is recommended, especially when handling the powder form.Avoid inhalation of dust or aerosols.[1]

II. Health Hazard Information

HazardClassificationPrecautionary Statement
Acute Oral Toxicity Category 4Harmful if swallowed.[1]
Skin Corrosion/Irritation Category 2Causes skin irritation.[1]
Serious Eye Damage/Irritation Category 2ACauses serious eye irritation.[1]
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory tract irritation)May cause respiratory irritation.[1]

III. Handling and Storage

Proper handling and storage are crucial to maintain the integrity of the compound and the safety of laboratory personnel.

A. Handling Protocol:

  • Preparation: Before handling, ensure all necessary PPE is correctly worn. Prepare the work area in a well-ventilated chemical fume hood.

  • Weighing: If working with the solid form, handle it carefully to avoid creating dust.

  • Dissolving: This compound is soluble in organic solvents such as DCM, THF, acetonitrile, DMF, and DMSO[2]. Add the solvent slowly to the compound.

  • Use in Reactions: As a click chemistry reagent, it contains a BCN group for strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-containing molecules[3]. The carboxylic acid group can be used for amide coupling with amines[2].

  • Post-Handling: After handling, wash hands thoroughly with soap and water[1]. Clean all equipment and the work area to prevent cross-contamination.

B. Storage:

  • Store in a tightly sealed container in a dry and dark place.

  • Recommended long-term storage is at -20°C[2][4].

  • For short-term storage (days to weeks), 0-4°C is acceptable[4].

IV. Emergency Procedures

In case of accidental exposure, follow these procedures immediately:

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[1]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists.[1]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

V. Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

  • Waste Collection: Collect all solutions and solids containing the compound in a designated, properly labeled, and sealed hazardous waste container.

  • Contaminated Materials: Any materials that have come into contact with the compound, such as pipette tips, gloves, and paper towels, should also be disposed of in the designated hazardous waste container.

  • Disposal: Dispose of the waste container through your institution's environmental health and safety office, following all local, state, and federal regulations. Do not dispose of it down the drain or in regular trash.[1]

VI. Experimental Workflow and Safety

The following diagram illustrates the key steps for the safe handling and use of this compound in a typical laboratory setting.

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.